molecular formula C11H10ClNO2 B1315683 Ethyl 2-(3-chlorophenyl)-2-cyanoacetate CAS No. 92847-34-2

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Cat. No.: B1315683
CAS No.: 92847-34-2
M. Wt: 223.65 g/mol
InChI Key: YRJLGZCWCQCFIC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS 92847-34-2) is a high-purity chemical compound offered exclusively for research and development purposes. This organic building block, with the molecular formula C 11 H 10 ClNO 2 and a molecular weight of 223.66 g/mol, is characterized by its cyano and ester functional groups attached to a central carbon, which is also part of a 3-chlorophenyl ring . This specific structure makes it a valuable synthon in organic synthesis, particularly for the construction of more complex molecules. Researchers utilize this ester in various applications, including its use as a precursor in heterocyclic chemistry. Its molecular framework is designed to participate in reactions typical of active methylene compounds, such as condensations and cyclizations, which are fundamental steps in medicinal chemistry and materials science. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be reviewed and followed prior to use. For specific handling, storage, and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJLGZCWCQCFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556051
Record name Ethyl (3-chlorophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92847-34-2
Record name Ethyl (3-chlorophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate

Abstract

This technical guide provides a comprehensive overview of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, a substituted α-cyanoacrylate of significant interest in medicinal chemistry and organic synthesis. The document details the most efficient and widely adopted synthetic methodology—the Knoevenagel condensation—offering a deep dive into its mechanism, optimization of reaction parameters, and a detailed experimental protocol. Furthermore, it delineates the physicochemical and spectroscopic properties of the title compound, providing researchers with the necessary data for characterization. The guide culminates in a discussion of the compound's reactivity and its potential applications as a versatile building block in the development of novel therapeutic agents, supported by a thorough safety and handling section. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this valuable chemical intermediate.

Introduction to Substituted α-Cyanoacrylates

The α-cyanoacrylate scaffold is a privileged structural motif in the realm of organic and medicinal chemistry. Characterized by an electron-deficient alkene double bond, substituted α-cyanoacrylates are highly reactive and serve as versatile intermediates. Their utility stems from the presence of multiple functional groups—a nitrile, an ester, and a reactive C=C bond—which can be readily manipulated to construct complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2]

Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, the subject of this guide, incorporates a 3-chlorophenyl substituent, which modulates the molecule's steric and electronic properties. This specific substitution pattern is often explored in drug discovery to enhance binding affinity, improve pharmacokinetic profiles, or block metabolic pathways. As such, a reliable synthesis and thorough characterization of this compound are paramount for its effective use in research and development.[3][4]

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is through a Knoevenagel condensation. A retrosynthetic analysis reveals a clear disconnection across the double bond, identifying 3-chlorobenzaldehyde and ethyl cyanoacetate as the readily available starting materials.

Retrosynthetic Pathway

G Target Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate Disconnect C=C Bond Formation (Knoevenagel Condensation) Target->Disconnect SM1 3-Chlorobenzaldehyde (Electrophile) Disconnect->SM1 SM2 Ethyl Cyanoacetate (Nucleophile / Active Methylene) Disconnect->SM2 G ECA Ethyl Cyanoacetate Carbanion Carbanion (Resonance Stabilized) ECA->Carbanion + B: Carbanion->ECA - B: Intermediate1 Alkoxide Intermediate Carbanion->Intermediate1 + Aldehyde Aldehyde 3-Chlorobenzaldehyde Aldehyde->Intermediate1 Intermediate2 β-Hydroxy Intermediate Intermediate1->Intermediate2 + BH+ Intermediate2->Intermediate1 - BH+ Product Final Product Intermediate2->Product - H₂O, -B: Water H₂O Product->Water Base Base (B:) Base->Intermediate2 ConjAcid BH+ ConjAcid->Intermediate1

Caption: Mechanism of the Knoevenagel condensation.

Key Reagents and Rationale
  • Ethyl Cyanoacetate: This is the quintessential active methylene compound. The α-protons are flanked by two powerful electron-withdrawing groups (nitrile and ester carbonyl), rendering them sufficiently acidic (pKa ≈ 11 in DMSO) for deprotonation by mild bases. [1]* 3-Chlorobenzaldehyde: This serves as the electrophilic partner. The chlorine atom is an ortho, para-directing deactivator, which has a minor electronic influence on the reactivity of the carbonyl group compared to unsubstituted benzaldehyde.

  • Catalyst Selection: The choice of base is critical for optimizing yield and minimizing side reactions.

    • Piperidine/DABCO: These are mild, nucleophilic amine catalysts that are highly effective and easy to handle. They are often the first choice for this transformation due to their efficiency in promoting the reaction with minimal by-product formation. [5][6] * Sodium Ethoxide (NaOEt): A stronger, non-nucleophilic base that can significantly accelerate the reaction. However, it requires anhydrous conditions to prevent hydrolysis of the ester. [7] * Ionic Liquids: Can serve as both the solvent and promoter, offering environmental benefits and potential for catalyst recycling. [6]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Knoevenagel condensations. [6][7] Materials:

  • 3-Chlorobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (approx. 3-5 mL per mmol of aldehyde)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chlorobenzaldehyde and ethanol. Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add ethyl cyanoacetate followed by the catalytic amount of piperidine to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification a Dissolve 3-Chlorobenzaldehyde in Ethanol b Add Ethyl Cyanoacetate and Piperidine a->b c Heat to Reflux (2-4h) b->c d Monitor by TLC c->d e Cool and Concentrate d->e f Dilute with EtOAc e->f g Wash with Acid, Base, Brine f->g h Dry over MgSO₄ & Filter g->h i Concentrate in Vacuo h->i j Recrystallization or Column Chromatography i->j k Characterize Pure Product j->k

Caption: Step-by-step experimental workflow.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties
PropertyValueSource
CAS Number 92847-34-2[8]
Molecular Formula C₁₁H₁₀ClNO₂[8]
Molecular Weight 223.66 g/mol [8]
Appearance Expected to be a white to off-white solid or a viscous oil.Analogy
Solubility Soluble in common organic solvents (e.g., EtOAc, DCM, Acetone); Insoluble in water.Analogy
Melting Point Not reported; likely higher than related non-halogenated compounds.Analogy
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.2-7.4 (m, 5H): Aromatic protons (Ar-H) and the vinyl proton (-CH=). The vinyl proton is expected to be a singlet at the downfield end of this region.

    • δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

    • δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~162 ppm: Ester carbonyl carbon (C=O).

    • δ ~150 ppm: Alkene carbon attached to the aromatic ring.

    • δ ~135-128 ppm: Aromatic carbons.

    • δ ~115 ppm: Nitrile carbon (C≡N).

    • δ ~105 ppm: Alkene carbon attached to the cyano group.

    • δ ~63 ppm: Methylene carbon of the ethyl ester (-OCH₂).

    • δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

  • FT-IR (KBr, cm⁻¹):

    • ~2220 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

    • ~1725 cm⁻¹: Strong intensity peak for the α,β-unsaturated ester carbonyl (C=O) stretch.

    • ~1600 cm⁻¹: Peak for the alkene (C=C) stretch.

    • ~800-700 cm⁻¹: Strong peak corresponding to C-Cl stretching.

  • Mass Spectrometry (EI):

    • M⁺: Expected at m/z 223, with a characteristic M+2 peak at m/z 225 in an ~3:1 ratio, confirming the presence of one chlorine atom.

Reactivity and Applications in Drug Development

Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is not merely a synthetic product but a versatile precursor for more complex molecules. Its chemical reactivity is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor for various nucleophiles like amines, thiols, and carbanions. This reactivity is frequently exploited to build heterocyclic scaffolds.

Potential Applications:

  • Anticancer Agents: The α-cyanoacrylamide moiety is a known "warhead" in targeted covalent inhibitors and has shown significant antiproliferative activity against various cancer cell lines. [5][9]Derivatives have been investigated as potent inhibitors of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). [9]* Heterocycle Synthesis: The compound is an ideal starting material for synthesizing pyridines, pyrimidines, and other pharmacologically relevant heterocycles. [1][2]* Building Block for APIs: It serves as a crucial intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs), leveraging its multiple functional groups for subsequent chemical transformations. [4]

Role as a Synthetic Intermediate

G Start Ethyl (E)-2-cyano-3- (3-chlorophenyl)acrylate Michael Michael Addition (e.g., + R₂NH) Start->Michael Cyclization Cyclization Reactions Start->Cyclization Reduction Reductions Start->Reduction CovalentInhibitors Covalent Inhibitors Michael->CovalentInhibitors Pyridines Substituted Pyridines Cyclization->Pyridines Pyrimidines Pyrimidines / Dihydropyrimidines Cyclization->Pyrimidines SaturatedAnalogs Saturated Analogs Reduction->SaturatedAnalogs

Caption: Versatility as a synthetic building block.

Safety and Handling

As a laboratory chemical, Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate should be handled with appropriate care. While a specific safety data sheet is not available, hazard information can be inferred from its precursors and structurally related compounds.

  • Precursor Hazards: Ethyl cyanoacetate can cause skin and serious eye irritation. [10][11]It may also cause respiratory irritation. [11]* General Hazards: Similar α,β-unsaturated nitriles are often classified as harmful if swallowed or in contact with skin, and as skin/eye/respiratory irritants. [12]* Recommended Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical advice.

Conclusion

Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is a valuable and highly functionalized organic intermediate. Its synthesis is readily achieved through the robust and efficient Knoevenagel condensation of 3-chlorobenzaldehyde and ethyl cyanoacetate. The compound's rich chemical reactivity, particularly as a Michael acceptor, makes it a powerful building block for constructing diverse molecular scaffolds, with significant potential in the field of drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and safe handling of this important chemical entity.

References

  • CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google P
  • PrepChem.com. Preparation of ethyl cyanoacetate. (URL: [Link])

  • LookChem. Synthesis of Ethyl cyanoacetate. (URL: [Link])

  • Wikipedia. Ethyl cyanoacetate. (URL: [Link])

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. (URL: [Link])

  • PubChem - NIH. Ethyl 2-cyano-3-phenylpropanoate. (URL: [Link])

  • Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). (URL: [Link])

  • PubMed Central. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (URL: [Link])

  • Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. (URL: [Link])

  • ResearchGate. A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. (URL: [Link])

  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

  • ABNewswire. Ethyl Cyanoacetate Market Trends, Investment Opportunities, and Growth Analysis Through 2029. (URL: [Link])

  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (URL: [Link])

  • DC Fine Chemicals. Safety Data Sheet - Ethyl cyanoacetate. (URL: [Link])

  • OSHA. ETHYL 2-CYANOACRYLATE. (URL: [Link])

  • SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (URL: [Link])

  • Best Klebstoffe GmbH & Co. KG. BEST Cyanoacrylate Ethyl - Safety Data Sheet. (URL: [Link])

  • ResearchGate. Ethyl Cyanoacetate Reactions. (URL: [Link])

Sources

An In-Depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, a versatile synthetic intermediate crucial for professionals in research, chemical synthesis, and drug development. We will delve into its core characteristics, plausible synthetic routes with mechanistic insights, and its significant potential as a building block for complex molecular architectures, particularly in the pharmaceutical landscape.

Part 1: Core Compound Identification and Physicochemical Properties

This compound is an organic compound distinguished by three key functional groups: an ethyl ester, a nitrile (cyano group), and a 3-chlorophenyl substituent attached to the α-carbon. This unique combination of an electron-withdrawing aromatic ring and two activating groups on the central carbon atom imparts significant reactivity, making it a valuable synthon.

The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Compound Identification and Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 92847-34-2N/A
Molecular Formula C₁₁H₁₀ClNO₂N/A
Molecular Weight 223.66 g/mol N/A
Appearance Expected to be a liquid or low-melting solidN/A

The structure, shown below, reveals the strategic placement of these functional groups. The α-carbon is prochiral and is flanked by the ester and nitrile groups, which activate the α-proton, making it acidic and amenable to a wide range of carbon-carbon bond-forming reactions.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

Plausible Synthetic Route: Palladium-Catalyzed α-Arylation

The α-arylation of active methylene compounds is a powerful tool in modern organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.[1] This method offers high efficiency and functional group tolerance, making it superior to older, harsher methods.

The core of this process involves the reaction of an aryl halide (in this case, 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) with the enolate of ethyl cyanoacetate, catalyzed by a palladium complex.

synthesis_workflow cluster_reactants Starting Materials & Reagents cluster_cycle Catalytic Cycle Core Steps ArylHalide 1-Bromo-3-chlorobenzene (Aryl Halide) OxAdd Aryl-Pd(II)-Halide Complex ArylHalide->OxAdd ECA Ethyl Cyanoacetate Enolate Potassium Ethyl Cyanoacetate Enolate ECA->Enolate Deprotonation Base Strong Base (e.g., KOt-Bu) Base->Enolate Catalyst Pd(OAc)₂ / DPPF (Catalyst System) Catalyst->OxAdd 1. Oxidative Addition FinalProduct Ethyl 2-(3-chlorophenyl) -2-cyanoacetate Enolate->FinalProduct 2. Transmetalation & 3. Reductive Elimination OxAdd->FinalProduct

Caption: Palladium-catalyzed synthesis workflow for the target compound.

Field-Proven Experimental Protocol (Adapted)

This protocol is adapted from a general, well-established procedure for the palladium-catalyzed synthesis of 2-arylcyanoacetates.[1]

Objective: To synthesize this compound via palladium-catalyzed cross-coupling.

Materials:

  • 1-bromo-3-chlorobenzene (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Potassium tert-butoxide (KOt-Bu) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (0.04 eq)

  • Anhydrous Toluene (solvent)

Procedure:

  • Catalyst Preparation: In an oven-dried, argon-flushed round-bottom flask, add Pd(OAc)₂ and DPPF.

  • Reaction Setup: Add anhydrous toluene to the flask, followed by 1-bromo-3-chlorobenzene and ethyl cyanoacetate.

  • Base Addition: Slowly add solid potassium tert-butoxide to the stirring reaction mixture at room temperature. The causality here is critical: a strong, non-nucleophilic base is required to generate the ethyl cyanoacetate enolate in situ without saponifying the ester. KOt-Bu is an excellent choice for this purpose.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. The elevated temperature is necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step neutralizes the remaining base and protonates any unreacted enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Part 3: Applications in Drug Development and Research

Ethyl cyanoacetate and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[2] The presence of the cyano and ester groups allows for a diverse range of chemical transformations. The introduction of the 3-chlorophenyl moiety further tailors the molecule for specific applications, as halogenated aromatic rings are ubiquitous in medicinal chemistry, often enhancing binding affinity, metabolic stability, or membrane permeability.

Role as a Versatile Precursor
  • Synthesis of Heterocycles: The compound is an ideal precursor for constructing nitrogen- and oxygen-containing heterocyclic rings, which form the core of many drug classes. For instance, it can be used in reactions to form pyridines, pyrimidines, and pyrroles.

  • Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones.[3][4] This reaction is a cornerstone for creating α,β-unsaturated systems, which are themselves important intermediates or pharmacophores in drugs like tyrosine kinase inhibitors.[4]

  • Anticonvulsant and Antidepressant Scaffolds: The 3-chlorophenyl group is a known pharmacophore in several centrally active agents. For example, derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant and antinociceptive activity.[5] Our title compound serves as a logical starting point for accessing such pyrrolidine-dione structures. Similarly, trazodone analogues featuring a 3-chlorophenyl piperazinyl moiety have shown potent antidepressant-like activity.[6]

The following diagram illustrates a hypothetical, yet chemically sound, pathway where this compound is used to generate a complex heterocyclic scaffold with potential biological activity.

pathway Start Ethyl 2-(3-chlorophenyl) -2-cyanoacetate Intermediate1 Pyrazolone Intermediate Start->Intermediate1 Cyclization Intermediate2 Guanidine Adduct Start->Intermediate2 Condensation Reagent1 Hydrazine (H₂N-NH₂) Reagent1->Intermediate1 FinalScaffold Fused Heterocyclic Scaffold (e.g., Pyrazolopyrimidine) Intermediate1->FinalScaffold Further Annulation Reagent2 Guanidine Reagent2->Intermediate2 Intermediate2->FinalScaffold Cyclization

Sources

"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" chemical reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of this compound (CAS No. 92847-34-2). As a substituted α-cyanoacetate, this molecule is a versatile intermediate in modern organic synthesis, particularly for the construction of complex heterocyclic systems relevant to pharmaceutical and materials science. Its reactivity is dominated by the highly acidic α-proton, positioned between two potent electron-withdrawing groups—a nitrile and an ester. This guide delves into the synthesis of the title compound, the chemistry of its activated methine group, including enolate formation and subsequent C-C bond-forming reactions, and the transformations of its ester and nitrile functionalities. We will explore key reactions such as alkylation, hydrolysis, decarboxylation, and its role as a key synthon in multicomponent reactions for pyridine synthesis. Methodologies are presented with a focus on mechanistic understanding and practical application for researchers in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

Establishing the identity and purity of this compound is the foundational step for any synthetic application. The key properties are summarized below.

PropertyValueReference(s)
CAS Number 92847-34-2[1]
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
Appearance Varies; typically a liquid or low-melting solid
Boiling Point Not well-documented; high boiling point expected. Distillation should be performed under high vacuum.
Solubility Soluble in common organic solvents (e.g., THF, DMF, Ethanol, Ethyl Acetate); low solubility in water.
Hazard Classification Irritant[1]

Spectroscopic Signatures:

  • ¹H NMR: Key signals include the ethyl ester protons (a quartet ~4.2 ppm and a triplet ~1.3 ppm), aromatic protons in the 7.3-7.5 ppm region, and the critical singlet for the acidic α-proton, typically found downfield (~5.0-5.5 ppm) due to the deshielding effect of the adjacent functional groups.

  • ¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), the ester carbonyl (~165 ppm), the α-carbon, and the carbons of the ethyl and 3-chlorophenyl groups.

  • IR Spectroscopy: Characteristic absorption bands include a strong C≡N stretch (~2250 cm⁻¹), a strong C=O stretch for the ester (~1740 cm⁻¹), and C-Cl stretching in the fingerprint region.[2][3]

Synthesis Pathway

The most direct and industrially relevant synthesis of α-aryl cyanoacetates involves the base-mediated condensation of an arylacetonitrile with a carbonate source. This approach leverages the inherent acidity of the benzylic protons in the starting material.

Proposed Synthesis: Acylation of 3-Chlorophenylacetonitrile

The reaction proceeds by generating a carbanion from 3-chlorophenylacetonitrile using a strong base, such as sodium ethoxide or sodium hydride. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate.

Synthesis_of_Ethyl_2-(3-chlorophenyl)-2-cyanoacetate cluster_reactants Reactants reactant1 3-Chlorophenylacetonitrile reagents 1. NaH or NaOEt 2. Toluene, Reflux reactant1->reagents reactant2 Diethyl Carbonate reactant2->reagents product This compound reagents->product Acylation Enolate_Alkylation start This compound (α-Proton pKa ≈ 11-13) enolate Resonance-Stabilized Enolate start->enolate + Base - H⁺ product α-Substituted Product (Quaternary Carbon Center) enolate->product + R-X (SN2) - X⁻ alkyl_halide Alkyl Halide (R-X) Decarboxylation_Mechanism start This compound acid α-Cyano Carboxylic Acid Intermediate start->acid 1. NaOH, H₂O/EtOH 2. H₃O⁺ product 3-Chlorophenylacetonitrile acid->product Δ (Heat) -CO₂ co2 CO₂ Guareschi_Thorpe_Workflow cyanoacetate This compound input_group cyanoacetate->input_group dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) dicarbonyl->input_group ammonia Ammonia Source (e.g., (NH₄)₂CO₃) ammonia->input_group intermediate Acyclic Condensation Adducts product Substituted 2-Pyridone intermediate->product Intramolecular Cyclization & Dehydration input_group->intermediate Multicomponent Condensation

Sources

A Keystone Reagent for Modern Heterocyclic Chemistry: An In-depth Guide to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is a highly functionalized and versatile building block in organic synthesis, prized for its utility in constructing a diverse array of heterocyclic scaffolds. The strategic placement of a chlorine atom on the phenyl ring, combined with the dual reactivity of the cyano and ester moieties flanking an active methylene group, provides a unique platform for complex molecular architecture. This guide offers a comprehensive exploration of this reagent, detailing its synthesis, key physicochemical properties, and core reactivity. We provide field-proven, step-by-step protocols for its application in the synthesis of medicinally relevant heterocycles, including pyridones, pyrazoles, and thiazoles. Mechanistic insights, workflow visualizations, and a thorough consolidation of authoritative references are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

The Building Block: Synthesis and Physicochemical Profile

This compound, while not as common as its parent compound ethyl cyanoacetate, is a crucial intermediate for introducing the 3-chlorophenyl motif into larger molecular frameworks. This substitution is of significant interest in medicinal chemistry, as the chloro-substituent can modulate pharmacokinetic and pharmacodynamic properties.

Synthesis via Knoevenagel Condensation

The most direct and efficient route to this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (3-chlorobenzaldehyde), followed by a subsequent reaction step if the target is the α-substituted final product. A common synthetic pathway involves creating the unsaturated intermediate, ethyl 2-cyano-3-(3-chlorophenyl)acrylate, which can then be further modified.[1]

The overall process can be visualized as follows:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition (Example Pathway) 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Reaction_Vessel_1 Reaction at RT to 80°C 3-Chlorobenzaldehyde->Reaction_Vessel_1 Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction_Vessel_1 Base_Catalyst Piperidine (Catalyst) Base_Catalyst->Reaction_Vessel_1 Initiates Deprotonation Intermediate Ethyl 2-cyano-3-(3-chlorophenyl)acrylate Reaction_Vessel_2 Reaction in Polar Solvent Intermediate->Reaction_Vessel_2 Reaction_Vessel_1->Intermediate Yields Intermediate Nucleophile Cyanide Source (e.g., NaCN) Nucleophile->Reaction_Vessel_2 Target_Compound This compound Reaction_Vessel_2->Target_Compound Final Product

Caption: Synthesis pathway for this compound.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 92847-34-2[2][3]
Molecular Formula C₁₁H₁₀ClNO₂[2]
Molecular Weight 223.66 g/mol [2]
Appearance Typically a colorless to pale yellow liquid or low-melting solidGeneral observation
Hazard Irritant[2]
Reactivity Profile The active methylene group is flanked by two electron-withdrawing groups (nitrile and ester), making it highly acidic and reactive in base-catalyzed condensations and alkylations.[4][5][4][5]

Application in Heterocyclic Synthesis: Core Concepts and Protocols

The synthetic power of this compound stems from its trifunctional nature. The active methylene proton is readily abstracted by a base, creating a potent nucleophile for C-C bond formation. The nitrile and ester groups then serve as electrophilic sites for intramolecular cyclization with binucleophilic reagents, effectively "zipping up" the heterocyclic ring.

Synthesis of Substituted Pyridones

Substituted 2-pyridone scaffolds are prevalent in numerous pharmaceutical agents due to their diverse biological activities.[6] The titled compound is an excellent precursor for 3-cyano-2-pyridone derivatives through a multicomponent reaction strategy. The causality behind this transformation lies in a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6]

Mechanism Insight: The reaction typically proceeds by first forming an α,β-unsaturated system, to which the active methylene compound adds via a Michael-type reaction. The newly formed adduct then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl, followed by dehydration to yield the stable pyridone ring.

G Start Start: Reagents Reagents This compound + α,β-Unsaturated Ketone + Ammonium Acetate Start->Reagents Base Basic Catalyst (e.g., Piperidine) Reagents->Base Mix in Solvent (e.g., Ethanol) Michael Michael Addition Base->Michael Deprotonates Active Methylene Cyclization Intramolecular Cyclization (Amine attacks Ester) Michael->Cyclization Forms Linear Adduct Dehydration Dehydration/ Aromatization Cyclization->Dehydration Forms Dihydropyridone Product Product: 4,6-Disubstituted-3-cyano-2-pyridone Dehydration->Product Reflux

Caption: Logical workflow for the synthesis of substituted 2-pyridones.

Experimental Protocol: Synthesis of a 4-(Aryl)-6-(methyl)-3-cyano-2-pyridone Derivative

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10 mmol), an appropriate chalcone (e.g., benzalacetone, 10 mmol), and ammonium acetate (20 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridone derivative.

Synthesis of Functionalized Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as Celecoxib. The synthesis of 5-aminopyrazole-4-carbonitriles is readily achieved by the condensation of an active methylene nitrile with hydrazine.[7][8] The reaction with this compound provides a direct route to pyrazoles bearing the 3-chlorophenyl substituent at a key position.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient carbon of the nitrile group. This is followed by a subsequent intramolecular cyclization where the second hydrazine nitrogen attacks the ester carbonyl. Tautomerization and elimination of ethanol drive the reaction to completion, yielding the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-Amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (12 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction via TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. The pyrazole product will typically precipitate as a solid.

  • Purification: Filter the solid product, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Synthesis of Substituted Thiazoles

The thiazole ring is another privileged scaffold in drug discovery, present in compounds like Abafungin.[9] A common route to substituted thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide.[10] this compound can be utilized by first converting it to the corresponding thioacetamide or by using it in a multicomponent reaction with a sulfur source.

Mechanism Insight: A versatile approach involves reacting the active methylene compound with an isothiocyanate. This forms a thiourea-like intermediate which can then be cyclized with an α-haloketone. The sulfur atom of the intermediate acts as a nucleophile, attacking the α-halocarbonyl, followed by intramolecular condensation and dehydration to form the thiazole ring.

G Start Starting Materials Reagents This compound + Phenyl Isothiocyanate + α-Halo Ketone Start->Reagents Base Base (e.g., NaOEt) Reagents->Base Reaction in Ethanol Intermediate Formation of Thiourea Adduct Base->Intermediate Step 1 Hantzsch Hantzsch-type Cyclization Intermediate->Hantzsch Add α-Halo Ketone (Step 2) Product Product: Functionalized Thiazole Hantzsch->Product Reflux

Caption: Reaction sequence for thiazole synthesis.

Experimental Protocol: Synthesis of a 2-Amino-1,3-thiazole Derivative

  • Thioamide Formation (Step A): In a dry flask under an inert atmosphere, dissolve this compound (10 mmol) in dry ethanol (25 mL). Add sodium ethoxide (11 mmol) and stir for 15 minutes. Add phenyl isothiocyanate (10 mmol) and stir the mixture at room temperature overnight.[9]

  • Cyclization (Step B): To the mixture from Step A, add an α-chloroacetyl compound (e.g., 2-chloroacetylacetone, 10 mmol).

  • Reaction: Heat the resulting mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to yield the pure 2-(phenylamino)thiazole derivative.

Conclusion

This compound stands out as a potent and adaptable reagent for the synthesis of diverse heterocyclic systems. Its inherent reactivity, governed by the interplay of the cyano, ester, and active methylene groups, allows for predictable and high-yielding transformations. The protocols and mechanistic discussions provided herein serve as a practical guide for synthetic chemists, demonstrating the strategic value of this building block in constructing molecular libraries for pharmaceutical and materials science research. The ability to systematically introduce the 3-chlorophenyl moiety via this reagent underscores its importance in modern synthetic and medicinal chemistry.

References

  • Title: Ethyl cyanoacetate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (6) Source: ResearchGate URL: [Link]

  • Title: An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Reaction of Phenylhydrazo ethylacetoacetate Source: International Journal of Applied Biology and Pharmaceutical Technology URL: [Link]

  • Title: A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds Source: MDPI URL: [Link]

  • Title: Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4. Source: ResearchGate URL: [Link]

  • Title: Thiazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles Source: De Gruyter URL: [Link]

  • Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: bepls URL: [Link]

  • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: Thieme Connect URL: [Link]

  • Title: The Chemical Identity of Ethyl Cyanoacetate: Properties and Synthesis Insights Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2- cyano-3-phenyl-2-propenoates Source: ChemRxiv URL: [Link]

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A Technical Guide to the Role of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity and broad applicability in creating α,β-unsaturated systems.[1][2] This guide provides an in-depth technical analysis of the Knoevenagel condensation with a specific focus on the role and utility of ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This specialized active methylene compound serves as a powerful building block, offering unique electronic and steric properties that are highly valuable in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, discuss the influence of the reagent's structure on reactivity, and survey its applications in modern drug discovery.

Introduction: The Knoevenagel Condensation and the Significance of Active Methylene Compounds

First described by Emil Knoevenagel, this reaction is a modification of the aldol condensation.[1] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (EWGs).[3] These EWGs, such as nitrile (-CN), ester (-COOR), or nitro (-NO₂), significantly increase the acidity of the methylene protons, facilitating their removal by a weak base to form a stabilized carbanion.[1][3] This carbanion then acts as a nucleophile, attacking the carbonyl carbon, leading to a condensation product after a subsequent dehydration step.[4][5]

The products of this reaction, α,β-unsaturated compounds, are pivotal intermediates in the synthesis of a wide array of commercially important molecules, including natural products, pharmaceuticals, polymers, and cosmetics.[2][6][7]

The Unique Profile of this compound

Within the family of active methylene compounds, this compound (CAS No. 92847-34-2) is a reagent of particular interest.[8][9] Its structure incorporates three key features that dictate its reactivity:

  • Cyano Group (-CN): A powerful electron-withdrawing group that strongly activates the adjacent C-H bond for deprotonation.

  • Ethyl Ester Group (-COOEt): A second EWG that contributes to the acidity of the α-proton and provides a handle for further synthetic transformations.

  • 3-Chlorophenyl Group: This substituent introduces both steric bulk and electronic effects. The chlorine atom is an electron-withdrawing group via induction, further enhancing the acidity of the methine proton. Its position on the phenyl ring influences the stereochemistry and electronic properties of the final condensation product, making it a valuable synthon for targeted drug design.

The Knoevenagel Condensation: A Mechanistic Perspective

The reaction proceeds through a well-established three-step mechanism, typically catalyzed by a weak base such as piperidine, pyridine, or an ammonium salt.[1][2][10] Using a strong base is generally avoided as it can promote the self-condensation of the aldehyde or ketone starting material.[1]

  • Enolate (Carbanion) Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound, generating a resonance-stabilized carbanion.[3][11]

  • Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[5][12]

  • Dehydration: The alkoxide is protonated to form a β-hydroxy intermediate (an aldol-type adduct), which then undergoes base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[5][11]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Resonance-Stabilized Carbanion ActiveMethylene->Carbanion Step 1: Deprotonation Carbonyl Aldehyde/Ketone (R-CO-R') Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Step 2: Nucleophilic Attack Base Base (B:) Base->Carbanion Step 1: Deprotonation Carbanion->Alkoxide Step 2: Nucleophilic Attack ProtonatedBase BH⁺ BetaHydroxy β-Hydroxy Adduct Alkoxide->BetaHydroxy Protonation FinalProduct α,β-Unsaturated Product BetaHydroxy->FinalProduct Step 3: Dehydration Water H₂O

Caption: General mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-2-(3-chlorophenyl)acrylate

This section provides a representative, self-validating protocol for the Knoevenagel condensation between this compound and an aromatic aldehyde (4-nitrobenzaldehyde).

Materials and Equipment
Reagent/MaterialCAS No.Molecular FormulaAmount
This compound92847-34-2C₁₁H₁₀ClNO₂2.24 g (10 mmol)
4-Nitrobenzaldehyde555-16-8C₇H₅NO₃1.51 g (10 mmol)
Piperidine110-89-4C₅H₁₁N0.1 mL ( ~1 mmol)
Ethanol (Anhydrous)64-17-5C₂H₅OH50 mL
Diethyl Ether60-29-7(C₂H₅)₂OFor extraction
Brine (Saturated NaCl solution)N/ANaCl, H₂OFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄For drying
Round-bottom flask (100 mL)N/A-1
Reflux condenserN/A-1
Magnetic stirrer and stir barN/A-1
Thin Layer Chromatography (TLC) plates (Silica)N/A-As needed
Rotary evaporatorN/A-1
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol), 4-nitrobenzaldehyde (10 mmol), and 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add piperidine (0.1 mL) to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates reaction completion, which typically occurs within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 100 mL of water and transfer to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove the piperidine catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure α,β-unsaturated product.

Workflow A 1. Combine Reactants (Cyanoacetate, Aldehyde, Ethanol) in Round-Bottom Flask B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (80°C, 2-4 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool & Concentrate (Rotary Evaporator) D->E Complete F 6. Aqueous Work-up & Diethyl Ether Extraction E->F G 7. Wash Organic Layer (HCl, Brine) F->G H 8. Dry (MgSO₄) & Filter G->H I 9. Concentrate to Crude Product H->I J 10. Purify (Recrystallization) I->J K Final Product J->K

Caption: Experimental workflow for a typical Knoevenagel condensation.

Applications in Drug Discovery and Fine Chemicals

The products derived from Knoevenagel condensations are prevalent in medicinal chemistry. The resulting α,β-unsaturated nitrile core is a versatile pharmacophore found in numerous bioactive molecules. Research has shown that compounds synthesized via this reaction exhibit a wide range of therapeutic activities.

  • Anticancer Agents: Many Knoevenagel products have demonstrated potent anticancer activity by targeting various cellular mechanisms, including microtubules, kinases, and topoisomerases.[13] The ability to readily diversify the aromatic aldehyde component allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[13]

  • Anti-inflammatory Drugs: The synthesis of the anti-inflammatory drug Indomethacin involves a Knoevenagel condensation as a key step to form its α,β-unsaturated carbonyl moiety.[4]

  • Heterocycle Synthesis: The electron-deficient double bond in the Knoevenagel product makes it an excellent Michael acceptor. This reactivity is widely exploited for the synthesis of complex heterocyclic systems, which are foundational structures in many pharmaceuticals. For example, ethyl cyanoacetate is a starting material for synthesizing Allopurinol (for gout treatment) and Trimethoprim (an antibacterial agent).[14]

The use of this compound allows for the strategic placement of a chloro-substituted phenyl ring, a common feature in many modern drugs that can enhance binding affinity or modulate metabolic stability.

Catalyst Selection and Optimization

The choice of catalyst is critical for optimizing reaction efficiency, yield, and environmental impact. While traditional homogeneous bases like piperidine are effective, modern synthetic chemistry often favors more sustainable alternatives.

Catalyst TypeExamplesAdvantagesConsiderations
Homogeneous Basic Piperidine, Pyridine, DBUHigh reactivity, good solubility.[1]Difficult to remove from product, potential toxicity.[2]
Heterogeneous Basic Zeolites, Hydrotalcites, Metal OxidesEasy separation and recycling, reduced waste.[15][16][17]May have lower activity, potential for metal leaching.[18]
Ionic Liquids [bmim]BF₄Act as both solvent and catalyst, "green" alternative, recyclable.[2]Higher cost, potential viscosity issues.
Biocatalysts Cationic kraft lignin (CKL)Biodegradable, operates in aqueous systems at room temperature.[17]Substrate specificity, stability limitations.

The trend towards heterogeneous and green catalysts aligns with the principles of sustainable chemical production, a growing priority in both academic and industrial research.[10][15]

Conclusion

This compound is a highly effective and versatile active methylene compound for the Knoevenagel condensation. The combined electron-withdrawing effects of the cyano, ester, and 3-chlorophenyl groups render the methine proton exceptionally acidic, facilitating rapid reaction under mild basic conditions. This reagent provides a direct route to α,β-unsaturated systems that are decorated with a synthetically useful chlorinated aromatic moiety. These products are not merely chemical curiosities but are valuable, high-potential intermediates for the synthesis of pharmaceuticals, functional polymers, and other fine chemicals. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to effectively utilize this powerful reaction in their synthetic endeavors.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Purechemistry. (2023-02-24). Knoevenagel condensation mechanism and applications. [Link]

  • Dalton Transactions (RSC Publishing). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]

  • PubMed. (2022-04-20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. [Link]

  • Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions. [Link]

  • MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]

  • ResearchGate. Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. [Link]

  • YouTube. (2025-09-16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • Semantic Scholar. Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

  • Journal of Applicable Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table. [Link]

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • ResearchGate. (2025-08-05). Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • YouTube. (2023-01-14). Knoevenagel condensation. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

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  • LookChem. Synthesis of Ethyl cyanoacetate. [Link]

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  • PubChem. (2026-01-10). Ethyl 2-(2-bromo-3-chlorophenyl)-2-cyanoacetate. [Link]

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An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of ethyl 2-(3-chlorophenyl)-2-cyanoacetate, a versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a precursor to complex molecular architectures.

Chemical Identity and Nomenclature

This compound is a polysubstituted organic molecule featuring a central carbon atom bonded to four different functional groups: a cyano group, an ethyl ester, a phenyl ring, and a chlorine atom at the meta position of the phenyl ring.

IUPAC Name: this compound[1]

Synonyms:

  • ethyl 3-chlorophenylcyanoacetate

CAS Number: 92847-34-2[1]

Molecular Formula: C₁₁H₁₀ClNO₂[1]

Molecular Weight: 223.66 g/mol [1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
CAS Number 92847-34-2[1]
Appearance Not specified; likely a solid or oil-
Boiling Point Predicted to be >200 °C-
Melting Point Not specified-
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane-

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-chlorobenzaldehyde, typically catalyzed by a weak base.

Reaction Mechanism: Knoevenagel Condensation

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the adjacent cyano and ester groups enhances the acidity of these protons.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This results in the formation of an alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) occurs to yield the final α,β-unsaturated product, this compound.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration EtOOC-CH2-CN Ethyl Cyanoacetate Enolate [EtOOC-CH-CN] EtOOC-CH2-CN->Enolate + Base Base Base Intermediate Alkoxide Intermediate Enolate->Intermediate + 3-Cl-Ph-CHO 3-Cl-Ph-CHO 3-Chlorobenzaldehyde Product This compound Intermediate->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation for the synthesis of this compound.

Experimental Protocol: Piperidine-Catalyzed Synthesis

This protocol is adapted from general procedures for Knoevenagel condensations involving substituted benzaldehydes and active methylene compounds.

Materials:

  • 3-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-chlorobenzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol.

  • The residue is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its multiple reactive sites. The cyano and ester groups can be further modified, and the chlorinated phenyl ring provides a handle for various cross-coupling reactions, allowing for the synthesis of a diverse range of complex molecules.

The parent compound, ethyl cyanoacetate, is a well-established precursor in the synthesis of numerous heterocyclic compounds that form the core of many pharmaceuticals.[2] These include:

  • Pyrimidines: Essential scaffolds in a wide array of drugs.

  • Pyridines: Another fundamental heterocyclic system in medicinal chemistry.

  • Thiazoles: Found in various bioactive compounds.

By analogy, this compound can serve as a key intermediate for the synthesis of novel, substituted heterocyclic compounds. The presence of the 3-chloro substituent can significantly influence the biological activity of the final molecule by altering its steric and electronic properties, as well as its metabolic stability.

For instance, related cyanoacrylate derivatives have been investigated for their potential as anticancer agents.[3] The general class of α-cyanoacrylamides, which can be synthesized from intermediates like this compound, have shown promise as inhibitors of various protein kinases, which are important targets in cancer therapy.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the closely related parent compound, ethyl cyanoacetate, should be followed as a minimum standard.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Specific Hazards (based on ethyl cyanoacetate):

  • Irritant: May cause skin, eye, and respiratory irritation.

  • Toxicity: While not acutely toxic, prolonged or repeated exposure should be avoided.

Always consult the most up-to-date Safety Data Sheet for any chemical before handling.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel and complex organic molecules. Its straightforward synthesis via the Knoevenagel condensation and its multiple points for further chemical modification make it a valuable tool for researchers and scientists in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Revista de la Sociedad Química de México, 66(4).
  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet
  • Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). New Journal of Chemistry, 42(20), 17053-17059.
  • Knoevenagel condens
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  • A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. (2021). Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(2), 421-428.
  • Chemical Properties of Ethyl cyanoacet
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). New Journal of Chemistry, 42(20), 17053-17059.
  • What are the physical and chemical properties of ethyl 2-amino-2-cyanoacet
  • Ethyl 2-(2-cyanoethyl)
  • Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols. (n.d.). BenchChem.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). RSC Medicinal Chemistry.

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Navigating the Safety Profile of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the material safety data for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS No. 92847-34-2), offering critical insights for laboratory professionals in drug discovery and chemical synthesis.

Introduction: Understanding the Compound and its Context

This compound is a substituted cyanoacetate ester. This class of compounds serves as versatile building blocks in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to pharmaceutical development. The presence of a chlorophenyl group and a cyano moiety imparts specific reactivity and, consequently, a distinct hazard profile that necessitates careful consideration in a laboratory setting. This guide provides a comprehensive overview of the available safety data for this compound, intended to equip researchers with the knowledge required for safe handling, storage, and emergency preparedness.

Hazard Identification and Classification

The primary known hazards associated with this compound are dermal and ocular.[1] It is classified as an irritant, with the following GHS hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

These classifications underscore the importance of preventing direct contact with the substance. The parent compound, ethyl cyanoacetate, is also noted to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled. While these acute toxicity warnings are not explicitly stated for the chloro-derivative, it is prudent to assume a similar or potentially greater level of toxicity due to the presence of the halogenated phenyl group.

Physical and Chemical Properties: A Comparative Overview

Detailed physical and chemical properties for this compound are not extensively documented. However, data for the parent compound, ethyl cyanoacetate, can provide a useful, albeit approximate, reference point.

PropertyThis compoundEthyl Cyanoacetate (for comparison)
CAS Number 92847-34-2105-56-6
Molecular Formula C₁₁H₁₀ClNO₂C₅H₇NO₂
Molecular Weight 223.66 g/mol 113.12 g/mol
Appearance Not specifiedColorless to straw-colored liquid
Boiling Point Not specified208-210 °C
Melting Point Not specified-22 °C
Density Not specified1.063 g/mL at 25 °C

Safe Handling and Storage Protocols

Given the irritant nature of this compound, a stringent set of handling and storage procedures is required to minimize exposure risk.

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling involves the consistent and correct use of appropriate PPE. The following diagram illustrates the necessary protective measures:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Handling Compound gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) start->gloves Mandatory eyewear Wear Safety Glasses with Side Shields or Goggles start->eyewear Mandatory labcoat Wear a Lab Coat start->labcoat Mandatory ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) gloves->ventilation eyewear->ventilation labcoat->ventilation end Safe Handling Achieved ventilation->end

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with actionable experimental protocols to empower users in their research and development endeavors. While specific experimental data for this compound is not widely available in public literature, this guide establishes a robust framework for its determination based on the known properties of its parent compound, ethyl cyanoacetate, and established regulatory guidelines for pharmaceutical ingredients.

Physicochemical Profile of this compound

This compound is a derivative of ethyl cyanoacetate, featuring a 3-chlorophenyl group attached to the α-carbon. This substitution is expected to significantly influence its physicochemical properties, including solubility and stability, compared to the parent molecule.

Structural Features and Their Implications:

  • Ethyl Ester Group: This group provides a degree of lipophilicity and is susceptible to hydrolysis under acidic or basic conditions.

  • Nitrile Group: The cyano group is polar and can participate in hydrogen bonding as an acceptor. It is generally stable but can be hydrolyzed to a carboxylic acid or an amide under harsh conditions.

  • α-Methylene Group: The hydrogen on the carbon between the nitrile and the ester groups in the parent ethyl cyanoacetate is acidic. However, in the target molecule, this is replaced by the 3-chlorophenyl group, which will influence the electronic environment.

  • 3-Chlorophenyl Group: The presence of this bulky, lipophilic group is expected to decrease aqueous solubility and increase its solubility in organic solvents. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent benzylic position.

Based on the structure, it can be inferred that this compound is a relatively non-polar molecule with limited aqueous solubility. Its solubility is likely to be higher in organic solvents.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Predicted Solubility
  • Aqueous Solubility: The introduction of the 3-chlorophenyl group is expected to significantly decrease water solubility compared to ethyl cyanoacetate. The molecule is largely non-polar, and while the ester and nitrile groups can interact with water, the large hydrophobic phenyl ring will dominate.

  • Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of organic solvents.[2][3] Based on the properties of similar molecules, the following is a predicted solubility profile:

    • High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

    • Moderate Solubility: Methanol, Ethanol, Isopropanol.

    • Low to Insoluble: Hexane, Heptane.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of this compound is essential for accurate characterization.[4][5][6]

Table 1: Experimental Protocol for Solubility Determination

StepProcedureRationale
1 Solvent Selection Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
2 Sample Preparation Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.
3 Solvent Addition Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.
4 Equilibration Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. The shake-flask method is a common technique.[1]
5 Phase Separation Centrifuge the vials to separate any undissolved solid from the solution.
6 Quantification Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
7 Calculation Calculate the solubility in mg/mL or mol/L.

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.[7][8][9] Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a compound to identify its likely degradation pathways and products.[10][11][12][13]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The molecule could be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: High temperatures can induce decomposition.

Experimental Protocol for Forced Degradation Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: Forced Degradation Study Conditions

Stress ConditionTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)Ester hydrolysis
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureEster hydrolysis
Oxidation 3% H₂O₂ at room temperatureOxidation of susceptible functional groups
Thermal Dry heat at a temperature above that used for accelerated stability testing (e.g., 80 °C)Thermally induced decomposition
Photostability Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter)Photolytic degradation
Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Control Control Sample (API in solvent) API->Control Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photochemical API->Photo HPLC Stability-Indicating HPLC Method Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from its degradation products and any impurities.

Protocol for Developing a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening: Start with a versatile reversed-phase column (e.g., C18) and a generic gradient of water (with an acid modifier like 0.1% formic acid) and acetonitrile or methanol.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: Adjust the gradient, mobile phase composition, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • A Brief Study on Forced Degradation Studies with Regul
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organiz
  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority.
  • A practical guide to forced degradation and stability studies for drug substances.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
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  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Forced Degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Development of forced degradation and stability indic
  • Ethyl cyanoacet
  • Chemical Properties of Ethyl cyanoacet
  • Understanding Ethyl Cyanoacetate: Properties, Synthesis, and Applic
  • Ethyl cyanoacet

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"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (CAS No. 92847-34-2). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar compounds. The guide covers predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized protocols for data acquisition and a logical workflow for spectroscopic analysis, ensuring scientific rigor and reproducibility.

Introduction to this compound

This compound is a substituted α-cyanocarboxylic acid ester. Its structure incorporates several key functional groups: an ethyl ester, a nitrile (cyano group), and a 3-chlorophenyl ring attached to a chiral quaternary carbon. These features make it a potentially valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems or pharmacologically active molecules. The presence of diverse reactive sites—the ester, the nitrile, and the aromatic ring—allows for a wide range of chemical transformations.

Compound Properties:

  • CAS Number: 92847-34-2[1][2]

  • Molecular Formula: C₁₁H₁₀ClNO₂[1][2]

  • Molecular Weight: 223.66 g/mol [1][2]

The precise characterization of such molecules is critical to confirming their identity and purity after synthesis. Spectroscopic methods are the cornerstone of this process.

Caption: Figure 1. Chemical Structure of this compound

Predicted Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we predict the following signals. The rationale is based on the analysis of its parent structure, ethyl cyanoacetate, and standard substituent effects on aromatic rings.[3][4]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6m (multiplet)4HAr-H (Aromatic Protons)The four protons on the 3-chlorophenyl ring will appear as a complex multiplet. The electron-withdrawing nature of the chloro group and the alkyl substituent will cause them to resonate in this downfield region. Their distinct environments prevent simple splitting patterns.
4.25 - 4.35q (quartet)2H-O-CH₂ -CH₃ (Methylene Protons)These protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule). This is consistent with the spectrum of ethyl cyanoacetate.[4]
1.30 - 1.40t (triplet)3H-O-CH₂-CH₃ (Methyl Protons)These protons are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene protons. This is also consistent with the spectrum of ethyl cyanoacetate.[4]

Note: The methine proton present in ethyl cyanoacetate is absent here, as the α-carbon is fully substituted.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Broadband decoupling is typically used to simplify the spectrum, resulting in a single peak for each non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~165C =O (Ester)The carbonyl carbon of an ester typically appears in this downfield region. Data for ethyl ethanoate shows a similar shift.[5]
~135Ar-C -ClThe aromatic carbon directly bonded to the chlorine atom is deshielded and its chemical shift is influenced by the halogen's inductive and resonance effects.
~128-132Ar-C HThe four aromatic CH carbons will have distinct signals in this range, typical for a substituted benzene ring.
~115C ≡N (Nitrile)The carbon of the cyano group is characteristically found in this region. The ¹³C NMR of ethyl cyanoacetate shows this peak around 113 ppm.[6]
~63-O-CH₂ -The methylene carbon is bonded to an electronegative oxygen atom, shifting it downfield. This is consistent with data for ethyl esters.[5]
~55α-CarbonThe quaternary alpha-carbon is attached to four different electron-withdrawing groups (phenyl, chloro, cyano, ester), leading to a significant and complex shift. This is a predictive estimate.
~14-CH₃ The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H StretchAromaticAromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.
~2980-2850C-H StretchAliphaticC-H stretching vibrations from the ethyl group (CH₃ and CH₂) are expected in this region.
~2250C≡N StretchNitrileThe nitrile group has a very characteristic, sharp, and strong absorption in this region. Spectra for ethyl cyanoacetate confirm this absorption band.[3][7]
~1745C=O StretchEsterThe carbonyl stretch of a saturated ester is one of the most intense peaks in the spectrum and is expected around this frequency.
~1600, ~1475C=C StretchAromaticAromatic rings show characteristic skeletal vibrations in this region.
~1250C-O StretchEsterThe C-O single bond stretch of the ester group is also a strong and characteristic absorption.
~800-600C-Cl StretchAryl HalideThe C-Cl bond vibration is expected in the fingerprint region and can help confirm the presence of the chlorine substituent.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see the following in an Electron Ionization (EI) spectrum.

  • Molecular Ion (M⁺): A peak at m/z ≈ 223 .

  • Isotope Peak (M+2)⁺: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic (M+2)⁺ peak will be observed at m/z ≈ 225 with an intensity of approximately one-third of the M⁺ peak. This is a definitive indicator of the presence of one chlorine atom.

  • Major Predicted Fragments:

    • m/z ≈ 178: Loss of the ethoxy group (-•OCH₂CH₃) from the molecular ion.

    • m/z ≈ 194: Loss of the ethyl group (-•CH₂CH₃).

    • m/z ≈ 150: Loss of the entire carbethoxy group (-•COOCH₂CH₃).

    • m/z ≈ 111: The chlorophenyl cation [ClC₆H₄]⁺.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following outlines a general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Workflow for Spectroscopic Analysis

start Synthesized Compound (e.g., this compound) prep Sample Preparation - Dissolve in deuterated solvent (NMR) - Prepare KBr pellet or neat film (IR) - Dissolve in volatile solvent (MS) start->prep Verify Purity (TLC/LC) nmr ¹H & ¹³C NMR Acquisition (e.g., 400 MHz Spectrometer) prep->nmr ir FT-IR Acquisition (e.g., ATR or Transmission) prep->ir ms MS Acquisition (e.g., GC-MS or Direct Infusion ESI) prep->ms process Data Processing - Phasing & Baseline Correction (NMR) - Fourier Transform (IR) - Mass Calibration (MS) nmr->process ir->process ms->process interpret Spectral Interpretation - Correlate peaks with structure - Compare with predicted data process->interpret Processed Spectra confirm Structural Confirmation - Data congruence across all techniques - Purity assessment interpret->confirm Consistent Data?

Caption: Figure 2. General workflow for spectroscopic characterization of an organic compound.

Step-by-Step Methodologies

A. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity and lock onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

C. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Set the gas chromatograph (GC) parameters (injection temperature, oven temperature program) to ensure proper volatilization and separation. Set the mass spectrometer (MS) parameters (ionization mode - typically EI at 70 eV, mass range to scan).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The compound will travel through the GC column, enter the MS ion source, be fragmented, and the resulting ions will be detected.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak, the isotope pattern, and characteristic fragment ions.

Conclusion

While experimental data for this compound is not widely published, a robust spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous compounds. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and self-validating system for its structural confirmation. The predicted data herein serves as a benchmark for researchers synthesizing this compound, offering a clear set of expected spectral features to verify its identity and purity. The application of the standardized protocols described will ensure the generation of high-quality data essential for confident structural elucidation in any research or development setting.

References

  • NIST WebBook. Ethyl 2-cyanoacetoacetate. [Link]

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  • NIST WebBook. Ethyl cyanoacetate IR Spectrum. [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

  • Cambridge Open Engage. Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. [Link]

  • SpectraBase. (E)-3-chloro-2-cyano-3-phenyl-2-propenoic acid ethyl ester. [Link]

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  • Veeprho. Ethyl Cyanoacetate | CAS 105-56-6. [Link]

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"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" potential research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical building block is measured by its reactivity, versatility, and efficiency in constructing complex molecular architectures. This compound is one such pivotal intermediate. This molecule, characterized by a central carbon atom activated by three distinct functional groups—an ethyl ester, a nitrile (cyano group), and a 3-chlorophenyl ring—represents a cornerstone for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents.

The true synthetic power of this compound lies in the synergistic interplay of its functional groups. The electron-withdrawing nature of the adjacent cyano and ester moieties renders the α-carbon acidic, making it a potent nucleophile for a variety of condensation reactions. This inherent reactivity allows it to serve as a versatile synthon for introducing the cyanoacetate fragment into larger molecules, a common strategy in the design of bioactive compounds. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and significant applications in contemporary research, particularly within the realm of drug discovery and materials science.

Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a research setting. These parameters govern its solubility, reactivity, and appropriate handling procedures.

PropertyValueSource
CAS Number 92847-34-2[1]
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
MDL Number MFCD03412570[1]
Classification Organic Building Block (Ester, Nitrile, Chloride)[2]
Hazard Information Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[1]

The Epicenter of Reactivity: The Active Methylene Group

The synthetic utility of this compound originates from the acidic nature of the proton on the α-carbon, positioned between the nitrile and the ester carbonyl group.[3] This "active methylene" group is readily deprotonated by even mild bases, generating a stabilized carbanion (enolate). This nucleophilic intermediate is central to its role in forming new carbon-carbon bonds, most notably through the Knoevenagel condensation.

The Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds.[4] In this reaction, this compound (or its parent compound, ethyl cyanoacetate) condenses with an aldehyde or ketone, typically catalyzed by a weak base like piperidine, to form a highly functionalized alkene, often referred to as a cyanoacrylate.[4][5]

The choice of a weak base like piperidine is critical; it is basic enough to deprotonate the active methylene compound but not so strong as to promote self-condensation or other side reactions. The reaction proceeds via the formation of a stable intermediate, which then undergoes elimination of water to yield the final product. The resulting electron-deficient C=C double bond is itself a valuable functional group, susceptible to Michael addition reactions.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Workup Reactant1 This compound Reaction Reflux in Solvent (e.g., Ethanol) Reactant1->Reaction Reactant2 Aromatic Aldehyde (e.g., Benzaldehyde) Reactant2->Reaction Catalyst Piperidine (Base) Catalyst->Reaction Workup Cooling, Filtration, Recrystallization Reaction->Workup Yields Product Ethyl 2-cyano-3-aryl-2-propenoate (Cyanoacrylate) Workup->Product Purified

Caption: General workflow for the Knoevenagel condensation.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is most evident in its application as a scaffold for pharmacologically active molecules. Its derivatives are integral to the synthesis of numerous heterocyclic systems that form the core of many modern therapeutic agents.[6][7]

Synthesis of Pyridone and Thione Derivatives with Anticancer Potential

The cyanoacetamide moiety, readily derived from cyanoacetates, is a powerful precursor for constructing substituted pyridone and pyridine-thione rings. Research has shown that chalcones (α,β-unsaturated ketones) can undergo cyclocondensation with ethyl cyanoacetate in the presence of a base to yield 2-oxo-1,2-dihydropyridine derivatives.[8] These scaffolds are of significant interest in oncology, as many substituted pyridines exhibit potent inhibitory activity against key signaling proteins like tyrosine kinases.

For instance, the reaction of a chalcone with ethyl cyanoacetate can furnish a highly substituted 2-oxo-1,2-dihydropyridine-3-carboxylate.[8] Several compounds within this class have been synthesized and evaluated in vitro against human cancer cell lines, with some showing promising growth inhibitory effects.[8]

Heterocycle_Synthesis cluster_derivatives Key Intermediates cluster_products Pharmacological Scaffolds Core Ethyl 2-(3-chlorophenyl) -2-cyanoacetate Cyanoacrylate Cyanoacrylates Core->Cyanoacrylate Knoevenagel Condensation Cyanoacetamide Cyanoacetamides Core->Cyanoacetamide Aminolysis Pyrimidines Pyrrolo[2,3-d] -pyrimidines Core->Pyrimidines Multi-step Synthesis Pteridines Pteridines (e.g., Folic Acid Analogs) Core->Pteridines Multi-step Synthesis Pyrroles Pyrroles (e.g., Ethosuximide Analogs) Core->Pyrroles Multi-step Synthesis Pyridones Pyridones & Pyridinethiones Cyanoacrylate->Pyridones Cyclocondensation (with Chalcones) Cyanoacetamide->Pyridones Cyclocondensation

Caption: Role as a precursor to diverse heterocyclic systems.

Building Blocks for Kinase Inhibitors

Many small-molecule kinase inhibitors, which are crucial in cancer therapy, feature nitrogen-containing heterocyclic cores. The synthesis of these cores often relies on versatile building blocks like ethyl cyanoacetate derivatives. Docking studies have shown that cyanoacrylamide derivatives, synthesized via Knoevenagel condensation, can bind favorably within the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a well-established cancer target.[5][9] The cyano group often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the ATP-binding pocket of the enzyme.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor EGFR (Receptor Tyrosine Kinase) RAS RAS RTK:f1->RAS Activates Inhibitor EGFR Inhibitor (Derived from Cyanoacrylate Scaffold) Inhibitor->RTK:f1  Inhibition of  ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the EGFR signaling pathway by a derived drug.

Precursors for Anticonvulsants and Other CNS Agents

The parent compound, ethyl cyanoacetate, is a known starting material for the synthesis of ethosuximide, a drug used to treat epilepsy.[3] This highlights the potential for its substituted analogs, like this compound, to be used in the development of novel central nervous system (CNS) agents. The chlorophenyl group can significantly modulate the lipophilicity and metabolic stability of the final molecule, potentially improving its pharmacokinetic profile and blood-brain barrier penetration.

Key Experimental Methodologies

The following protocols are representative of the core synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of Ethyl 2-cyano-3-(3-chlorophenyl)-2-propenoate

This procedure is a direct application of the Knoevenagel condensation to produce a functionalized cyanoacrylate.[4]

Objective: To synthesize Ethyl 2-cyano-3-(3-chlorophenyl)-2-propenoate from 3-chlorobenzaldehyde and ethyl cyanoacetate.

Materials:

  • 3-chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 50 mL of absolute ethanol.

  • Add 3-4 drops of piperidine to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-cyano-3-(3-chlorophenyl)-2-propenoate as a solid.

  • Dry the product in a vacuum oven and characterize it using NMR, IR, and Mass Spectrometry.

Rationale: This protocol uses a catalytic amount of a mild base (piperidine) and a protic solvent (ethanol) to facilitate the condensation while minimizing side reactions. The product's lower solubility in cold ethanol allows for efficient purification by precipitation and recrystallization.[4][5]

Protocol 2: Synthesis of a 2-Oxo-1,2-dihydropyridine Derivative

This protocol demonstrates the use of a cyanoacetate derivative in a cyclocondensation reaction to form a heterocyclic core.[8]

Objective: To synthesize an ethyl 6-aryl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate from a pre-synthesized chalcone and ethyl cyanoacetate.

Materials:

  • Aryl chalcone (e.g., 1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one)

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a mixture of the chalcone (10 mmol) and ethyl cyanoacetate (10 mmol) in 25 mL of ethanol, add a few drops of piperidine.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

  • Confirm the structure of the resulting dihydropyridine derivative using spectroscopic methods.

Rationale: This reaction is a classic example of constructing a complex heterocyclic system in a single step from acyclic precursors. Piperidine acts as the base to catalyze the initial Michael addition of the ethyl cyanoacetate enolate to the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyridone ring.[8]

Spectroscopic Data Analysis

Characterization of the synthesized products is essential. The following table presents typical spectroscopic data for a representative product derived from the Knoevenagel condensation.

Table: Spectroscopic Data for Ethyl 2-cyano-3-(3-chlorophenyl)-2-propenoate [4]

AnalysisObserved Peaks / Signals (δ in ppm for NMR)Interpretation
¹H-NMR δ 8.2 (s, 1H), 8.0-7.0 (m, 4H), 4.3 (t, 2H), 1.3 (t, 3H)s: vinylic proton (CH=); m: aromatic protons (Ph); t: ester methylene protons (OCH₂); t: ester methyl protons (CH₃)
¹³C-NMR δ 163 (C=O), 154 (HC=), 136-122 (Ph carbons), 116 (CN), 103 (C=), 61 (OCH₂), 14 (CH₃)Confirms presence of ester carbonyl, alkene carbons, aromatic ring, nitrile, and ethyl ester carbons.
IR (cm⁻¹) 2223 (m), 1734 (s), 1599 (m), 1244 (s)m: C≡N stretch; s: C=O stretch (ester); m: C=C stretch; s: C-O-C stretch (ester)

Conclusion

This compound is far more than a simple organic molecule; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique trifunctional nature provides a robust platform for the construction of complex and biologically relevant molecules, particularly heterocyclic scaffolds. From creating novel anticancer agents by targeting kinase pathways to developing new CNS-active compounds, the potential applications are vast and continue to expand. The straightforward yet powerful reactions it undergoes, such as the Knoevenagel condensation, ensure its continued relevance in both academic research and industrial drug development. As the demand for novel therapeutics grows, the strategic use of such well-defined building blocks will remain paramount in the quest for new medicines.

References

  • ChemSynthesis. ethyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate. [Link]

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • ChemRxiv. Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2- cyano-3-phenyl-2-propenoates. [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

  • PubMed Central (PMC). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. [Link]

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation: Synthesis of Ethyl 2-cyano-3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Knoevenagel Condensation as a Versatile Tool in Organic Synthesis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, stands as a powerful modification of the aldol condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step, ultimately yielding an α,β-unsaturated product.[1] The versatility of the Knoevenagel condensation has rendered it indispensable in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[2]

This application note provides a detailed protocol for the Knoevenagel condensation between 3-chlorobenzaldehyde and ethyl cyanoacetate, affording the synthesis of ethyl 2-cyano-3-(3-chlorophenyl)acrylate. The presence of the electron-withdrawing chloro group on the phenyl ring and the dual activating groups (cyano and ester) on the methylene component make this reaction a prime example of the Knoevenagel condensation's utility in creating functionalized molecules with potential applications in medicinal chemistry and materials science.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established base-catalyzed mechanism. The choice of a weak base is crucial to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[1]

The key mechanistic steps are as follows:

  • Enolate Formation: A weak base, such as piperidine or a tertiary amine, abstracts an acidic α-proton from the ethyl cyanoacetate. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent cyano and ester groups, which stabilize the resulting carbanion (enolate).

  • Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This results in the formation of a tetrahedral intermediate.

  • Protonation: The tetrahedral intermediate is subsequently protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy adduct.

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, ethyl 2-cyano-3-(3-chlorophenyl)acrylate. This dehydration step is often spontaneous and drives the reaction to completion.

Knoevenagel_Mechanism Reactants Ethyl Cyanoacetate + 3-Chlorobenzaldehyde Enolate Enolate Formation Reactants->Enolate Base abstracts α-proton Base Weak Base (e.g., Piperidine) Base->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Attacks carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Protonation Protonation Tetrahedral_Intermediate->Protonation Beta_Hydroxy β-Hydroxy Adduct Protonation->Beta_Hydroxy Dehydration Dehydration (-H₂O) Beta_Hydroxy->Dehydration Product Ethyl 2-cyano-3-(3-chlorophenyl)acrylate Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Materials and Methods

Reactant and Product Properties
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Ethyl Cyanoacetate C₅H₇NO₂113.11Colorless liquid-22208-210
3-Chlorobenzaldehyde C₇H₅ClO140.57Colorless to light yellow liquid17-19213-214
Ethyl 2-cyano-3-(3-chlorophenyl)acrylate C₁₂H₁₀ClNO₂235.67Solid45-48[3]Not available
Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of ethyl 2-cyano-3-(3-chlorophenyl)acrylate.

Materials:

  • 3-Chlorobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 - 1.2 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq) or 1,4-diazabicyclo[2.2.2]octane (DABCO)[4]

  • Ethanol (solvent)

  • Hexane (for recrystallization)

  • Ethyl acetate (for TLC)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow Setup 1. Reaction Setup: Dissolve 3-chlorobenzaldehyde and ethyl cyanoacetate in ethanol. Catalyst 2. Catalyst Addition: Add catalytic amount of piperidine. Setup->Catalyst Reaction 3. Reaction: Reflux the mixture and monitor by TLC. Catalyst->Reaction Workup 4. Work-up: Cool to room temperature to induce precipitation. Filter the solid product. Reaction->Workup Purification 5. Purification: Wash with cold ethanol. Recrystallize from ethanol/hexane if needed. Workup->Purification Characterization 6. Characterization: Obtain melting point, IR, 1H NMR, 13C NMR, and Mass Spectrometry data. Purification->Characterization

Sources

Synthesis of pyrazole derivatives from "Ethyl 2-(3-chlorophenyl)-2-cyanoacetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Amino-3-(3-chlorophenyl)-1H-pyrazol-4(5H)-one from Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1] Their unique structural and electronic properties allow them to serve as versatile pharmacophores, engaging with a wide array of biological targets. The pyrazole nucleus is a privileged scaffold found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[2][3] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—continues to drive significant research into novel synthetic methodologies.[4][5]

This application note provides a comprehensive, field-proven guide for the synthesis of a key pyrazole intermediate, 5-Amino-3-(3-chlorophenyl)-1H-pyrazol-4(5H)-one, starting from the readily accessible precursor, this compound. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Underlying Chemical Principles: The Cyclocondensation Pathway

The cornerstone of this synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic precursor and a bidentate nucleophile, hydrazine.[1] While the classic Knorr pyrazole synthesis utilizes a 1,3-dicarbonyl compound, this protocol employs an α-cyano ester, this compound, which functions as a synthetic equivalent.[6][7]

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbonyl carbon of the ester group. This results in the displacement of the ethoxy group and the formation of a cyanoacetylhydrazide intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition leads to the formation of a five-membered ring.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the more stable aminopyrazolone product. The final product can exist in several tautomeric forms, with the 5-aminopyrazolone structure being a significant contributor.

This one-pot reaction is an efficient and atom-economical method for constructing the pyrazole core. The choice of solvent, typically a protic solvent like ethanol, facilitates proton transfer steps integral to the mechanism.

Reaction_Mechanism Start This compound + Hydrazine Hydrate Intermediate1 Acyl Substitution: Cyanoacetylhydrazide Intermediate Start->Intermediate1 Nucleophilic Attack (on Ester) Intermediate2 Intramolecular Cyclization: 5-Iminopyrazolidin-3-one Intermediate1->Intermediate2 Intramolecular Attack (on Nitrile) Product Final Product: 5-Amino-3-(3-chlorophenyl)-1H-pyrazol-4(5H)-one (Tautomeric Mixture) Intermediate2->Product Tautomerization

Caption: Generalized mechanism for pyrazole synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps, coupled with in-process checks, ensures a high probability of success.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound20568-13-8237.6610.0 g (42.1 mmol)Starting Material
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.062.8 mL (44.2 mmol)Toxic and Corrosive. Handle in a fume hood.
Ethanol (Absolute)64-17-546.07100 mLReaction Solvent
Glacial Acetic Acid64-19-760.05~2-3 mLFor neutralization during work-up
Deionized Water7732-18-518.02200 mLFor work-up
Ethyl Acetate141-78-688.11As neededFor TLC
Hexanes110-54-386.18As neededFor TLC & Recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the setup in a heating mantle.

  • Reagent Addition: Add this compound (10.0 g, 42.1 mmol) and absolute ethanol (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Hydrazine Addition: In the dropping funnel, add hydrazine hydrate (2.8 mL, 44.2 mmol). Add the hydrazine dropwise to the stirred solution over 15-20 minutes. An initial exothermic reaction may be observed; maintain control by adjusting the addition rate.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C).[8]

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate will likely form. Further cool the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Product Isolation (Work-up): Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

  • Neutralization and Second Crop (Optional): Transfer the filtrate to a beaker. Slowly add glacial acetic acid to neutralize any excess hydrazine and precipitate any remaining product. If a significant amount of solid forms, collect it by filtration, wash with cold water, and combine with the main product or analyze separately for purity.[8]

  • Drying: Dry the solid product under vacuum at 50-60°C until a constant weight is achieved.

Purification

The crude product is often of high purity. If required, recrystallization from an ethanol/water or ethyl acetate/hexanes mixture can be performed to yield an analytically pure sample.

Process Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Assemble Glassware B 2. Dissolve Starting Material in Ethanol A->B C 3. Add Hydrazine Hydrate (Dropwise) B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp & Ice Bath E->F Reaction Complete G 7. Isolate by Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry Under Vacuum H->I J 10. Recrystallize (Optional) I->J K 11. Characterization (NMR, IR, MS, MP) J->K

Caption: Step-by-step experimental workflow diagram.

Expected Results & Troubleshooting

ParameterExpected Outcome
Product 5-Amino-3-(3-chlorophenyl)-1H-pyrazol-4(5H)-one (or its dominant tautomer)
Appearance White to off-white crystalline solid
Yield 75-90%
Melting Point Dependent on purity; sharp melting point expected after recrystallization.
Solubility Soluble in DMSO, DMF; sparingly soluble in hot ethanol; insoluble in water and hexanes.
TLC Rf value lower than starting material (30% EtOAc/Hexanes); single spot after purification.
¹H NMR Expect aromatic protons for the chlorophenyl ring, and broad singlets for NH/NH₂ protons (exchangeable with D₂O).
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1680-1650 (C=O stretch), ~1620 (C=N stretch), ~780 (C-Cl stretch).
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Reaction is Stalled/Incomplete 1. Insufficient heating.2. Impure reagents (e.g., degraded hydrazine).3. Insufficient reaction time.1. Ensure the reaction is at a full, steady reflux.2. Use fresh, high-quality hydrazine hydrate.3. Extend the reflux time and continue monitoring by TLC.
Very Low Yield 1. Incomplete precipitation.2. Product loss during washing.3. Side reactions.1. Ensure the flask is thoroughly cooled in an ice bath for at least one hour.2. Use minimal amounts of ice-cold solvent for washing the filter cake.3. Control the initial addition of hydrazine to prevent excessive exotherm.
Product is Oily or Gummy Presence of impurities or residual solvent.Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, attempt purification by column chromatography (Silica, EtOAc/Hexanes gradient).
Multiple Spots on TLC of Product Incomplete reaction or formation of side products.Recrystallize the product from a suitable solvent system. If impurities are persistent, column chromatography is recommended.

Further Synthetic Applications

The resulting 5-aminopyrazole is a highly valuable synthetic intermediate. The amino group and the adjacent ring nitrogen atom constitute a 1,3-bis-nucleophilic system, making it an ideal precursor for the synthesis of fused heterocyclic systems. For instance, it can be reacted with 1,3-bis-electrophiles like β-ketoesters or enaminones to construct medicinally important pyrazolo[1,5-a]pyrimidines.[6]

Conclusion

This application note details a robust and efficient protocol for the synthesis of 5-Amino-3-(3-chlorophenyl)-1H-pyrazol-4(5H)-one. By understanding the underlying cyclocondensation mechanism and adhering to the structured experimental procedure, researchers can reliably produce this key pyrazole intermediate. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a high rate of success. The versatility of the aminopyrazole product as a building block opens the door to the creation of diverse libraries of novel compounds for drug discovery and development.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Chemistry and Biological Importance. Molecules, 23(1), 134. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2015). (PDF) Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

  • Springer. (2021). Pyrazole and its Derivatives: Chemistry and Biological Importance. Springer. Available at: [Link]

  • Arques, A., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(3), 194-222. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4. ResearchGate. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. ijtsrd.com. Available at: [Link]

  • SciSpace. (1998). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. SciSpace. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Longdom Publishing. (2024). Journal of Physical Chemistry & Biophysics. Longdom Publishing. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Anticancer Activity. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Available at: [Link]

  • Der Pharma Chemica. (2016). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. derpharmachemica.com. Available at: [Link]

  • ResearchGate. (2018). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. Available at: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Scirp.org. (2014). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Scirp.org. Available at: [Link]

  • AFINITICA. (1942). Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. AFINITICA. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization of the arylazo cyanoacatate derivative 3 with amino compounds. ResearchGate. Available at: [Link]

  • Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Available at: [Link]

  • ResearchGate. (n.d.). 1-Cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-(3-chlorophenyl)-2-cyanoacetate in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a cornerstone scaffold in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it a "privileged structure" found in numerous FDA-approved drugs.[4][5] These compounds exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3] Consequently, the development of robust and efficient synthetic methodologies to create highly functionalized pyridine derivatives is of paramount importance to researchers in organic synthesis and pharmaceutical sciences.

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate emerges as a highly valuable and versatile building block in this context. Its structure incorporates three key reactive features: an activated methylene group flanked by two electron-withdrawing groups (nitrile and ester), and a synthetically useful 3-chlorophenyl moiety. This trifecta of functionality allows for its strategic incorporation into complex heterocyclic systems, particularly pyridines and their precursors, through well-established multicomponent reactions. This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for utilizing this compound in the synthesis of medicinally relevant pyridine compounds.

II. Mechanistic Foundations: Building the Pyridine Core

The reactivity of this compound is primarily dictated by the acidity of its α-carbon, enabling its participation in condensation reactions that form the backbone of pyridine ring synthesis. Two principal pathways, the Guareschi-Thorpe and Hantzsch-type syntheses, are particularly relevant.

A. The Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classic and powerful method for synthesizing 2-pyridone derivatives.[6][7][8] The synthesis involves the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of an ammonia source.[8][9] When employing this compound, it serves as the C3-C4 fragment of the resulting pyridone ring, introducing the critical 3-cyano and 4-(3-chlorophenyl) substituents.

The reaction cascade typically begins with a Knoevenagel condensation between an aldehyde and a second active methylene compound (like cyanoacetamide). This is followed by a Michael addition of the carbanion derived from this compound to the resulting α,β-unsaturated intermediate. The sequence culminates in an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto one of the carbonyl groups, followed by dehydration to yield the stable 2-pyridone ring.

Guareschi_Thorpe A Aromatic Aldehyde + Cyanoacetamide B Knoevenagel Condensation A->B Base (e.g., Piperidine) C α,β-Unsaturated Intermediate B->C E Michael Addition C->E D Ethyl 2-(3-chlorophenyl) -2-cyanoacetate D->E F Linear Adduct E->F G Intramolecular Cyclization F->G H Dehydration G->H I Substituted 2-Pyridone H->I

Caption: Guareschi-Thorpe reaction pathway for 2-pyridone synthesis.

B. Modified Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a renowned multi-component reaction for preparing 1,4-dihydropyridines (1,4-DHPs), which are often oxidized to the corresponding aromatic pyridines.[10][11][12] The classical approach involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[11] A powerful modification involves replacing one of the β-ketoester units with an active methylene compound containing a nitrile group, such as this compound.

This modification allows for the synthesis of asymmetric dihydropyridines. The mechanism involves the formation of two key intermediates: an enamine, formed from a β-ketoester and ammonia, and an α,β-unsaturated cyanoacrylate (a Knoevenagel product), formed from an aldehyde and this compound.[12] A subsequent Michael addition, followed by cyclization and dehydration, affords the 1,4-DHP ring.[10] The resulting dihydropyridine can be a stable final product or an intermediate that is readily aromatized.

III. Experimental Protocols and Application Data

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

Protocol 1: One-Pot Synthesis of 4-Aryl-6-(3-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridine Derivatives

This protocol details a three-component Guareschi-Thorpe type reaction for the synthesis of highly functionalized 2-pyridones.

Workflow Overview:

Protocol_1_Workflow start Start reagents Combine Aldehyde, Cyanoacetamide, This compound, and Piperidine in Ethanol start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Water Stir for 30 min cool->precipitate filter Filter Precipitate via Suction Filtration precipitate->filter wash Wash Solid with Cold Water and Cold Ethanol filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol or Acetic Acid dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of 2-pyridone derivatives.

Step-by-Step Methodology:

  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (10 mmol, 1.0 eq), cyanoacetamide (10 mmol, 1.0 eq), and this compound (10 mmol, 1.0 eq) in absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (1.5 mmol, 0.15 eq) to the stirred suspension.

    • Expert Insight: Piperidine acts as a basic catalyst, facilitating both the initial Knoevenagel condensation and the deprotonation of the active methylene compounds. Its volatility allows for easy removal during workup.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the resulting slurry into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Filtration: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.

Representative Data:

The versatility of this protocol is demonstrated by its application to various aromatic aldehydes, yielding a library of substituted 2-pyridones.

EntryAr-CHO (Aldehyde)ProductYield (%)m.p. (°C)
1Benzaldehyde6-(3-chlorophenyl)-3-cyano-2-oxo-4-phenyl-1,2-dihydropyridine-5-carboxamide~90%>250
24-Chlorobenzaldehyde4-(4-chlorophenyl)-6-(3-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamide~92%>250
34-Methoxybenzaldehyde6-(3-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-5-carboxamide~88%>250
42-Naphthaldehyde6-(3-chlorophenyl)-3-cyano-4-(naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-5-carboxamide~85%>250

Note: Yields and melting points are representative and may vary based on experimental conditions and purification efficiency.

Protocol 2: Synthesis of Ethyl 4-(3-chlorophenyl)-5-cyano-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

This protocol outlines a modified Hantzsch reaction to produce a 1,4-dihydropyridine (1,4-DHP), a class of compounds known for their activity as calcium channel blockers.[10]

Step-by-Step Methodology:

  • Reagent Charging: To a 50 mL round-bottom flask, add this compound (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), 3-chlorobenzaldehyde (10 mmol, 1.0 eq), and ammonium acetate (12 mmol, 1.2 eq).

  • Solvent: Add methanol (25 mL) as the solvent.

    • Expert Insight: Ammonium acetate serves as the nitrogen source for the pyridine ring. Methanol or ethanol are common solvents, effectively dissolving the reactants and facilitating the reaction.

  • Reaction: Stir the mixture at reflux for 8-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the solid product by suction filtration, wash with a cold 1:1 mixture of ethanol and water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Subsequent Aromatization (Optional):

To convert the 1,4-DHP to the corresponding pyridine, the isolated product can be subjected to oxidative aromatization.

  • Dissolve the 1,4-DHP (5 mmol) in glacial acetic acid (15 mL).

  • Add a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) (11 mmol, 2.2 eq) or a stoichiometric amount of DDQ, in portions at room temperature.

  • Stir the reaction for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine, which can be purified by column chromatography.

Characterization Data:

The structure of the synthesized compounds must be confirmed using standard analytical techniques.

TechniqueRepresentative Data for a 2-Pyridone Product
¹H NMR (DMSO-d₆, 400 MHz)δ 12.5 (s, 1H, NH), 7.2-7.8 (m, Ar-H), 4.5 (s, 1H, H-4)
IR (KBr, cm⁻¹)3400-3200 (N-H stretch), 2220 (C≡N stretch), 1660 (C=O stretch), 1600 (C=C stretch)
Mass Spec (ESI+)[M+H]⁺ corresponding to the calculated molecular weight

Note: Specific chemical shifts and absorption bands will vary depending on the exact substitution pattern of the synthesized molecule.

IV. Conclusion

This compound is a powerful and adaptable reagent for the construction of complex and pharmacologically relevant pyridine and dihydropyridine scaffolds. The protocols detailed herein, based on the Guareschi-Thorpe and Hantzsch reactions, offer reliable and high-yielding pathways to these important heterocyclic systems. By understanding the underlying reaction mechanisms, researchers can rationally design experiments and troubleshoot syntheses, accelerating the discovery and development of novel chemical entities for various therapeutic applications. The provided methods serve as a robust foundation for further exploration and derivatization, enabling access to a wide chemical space of substituted pyridines.

V. References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. 6

  • Guareschi-Thorpe Condensation. Merck Index. 7

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC, NIH. 9

  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org. 8

  • Icilio Guareschi and his amazing “1897 reaction”. PMC, PubMed Central, NIH. 13

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. 1

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. 2

  • Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. 3

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. ResearchGate. 14

  • Hantzsch pyridine synthesis. Various. 10

  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. 4

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH. 5

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. 15

  • Hantzsch pyridine synthesis. Wikipedia. 11

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. 12

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Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction has garnered significant attention in medicinal chemistry due to its efficiency in generating α,β-unsaturated compounds, which are prevalent scaffolds in a myriad of biologically active molecules.[2][3][4] The resulting products often serve as key intermediates in the synthesis of complex therapeutic agents, including anticancer, and antimicrobial compounds.[3][5] This guide provides a detailed exploration of the Knoevenagel condensation involving a specialized active methylene compound, ethyl 2-(3-chlorophenyl)-2-cyanoacetate, with a range of aromatic aldehydes.

The introduction of a 3-chlorophenyl group at the α-position of the ethyl cyanoacetate moiety is anticipated to modulate the electronic properties and steric hindrance of the nucleophile, thereby influencing the reaction kinetics and the properties of the resulting tetrasubstituted olefins. Understanding these effects is crucial for the strategic design and synthesis of novel drug candidates.

Reaction Mechanism and the Influence of the α-(3-Chlorophenyl) Substituent

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5][6][7] The key steps are outlined below, with special consideration for the role of the α-(3-chlorophenyl) group.

  • Carbanion Formation: A base abstracts the acidic α-proton from this compound to form a resonance-stabilized carbanion. The electron-withdrawing nature of the adjacent cyano and ester groups is the primary driver for the acidity of this proton. The 3-chlorophenyl group, being electron-withdrawing through its inductive effect, is expected to further acidify the α-proton, potentially facilitating carbanion formation even with milder bases compared to unsubstituted ethyl cyanoacetate.[6]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[5][7]

  • Aldol Addition Intermediate: The tetrahedral intermediate is protonated to yield a β-hydroxy adduct (an aldol addition product).[6]

  • Dehydration: This aldol intermediate readily undergoes dehydration (elimination of a water molecule) to afford the final, thermodynamically stable α,β-unsaturated product. This step is often irreversible and drives the reaction to completion.[8]

The presence of the bulky 3-chlorophenyl group at the α-position may introduce steric hindrance, which could influence the rate of the nucleophilic attack and potentially the stereochemical outcome of the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized workflow for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Knoevenagel_Workflow Reactants This compound + Aromatic Aldehyde Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Base Catalyst (e.g., Piperidine, DBU, DIPEAc) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction_Mixture Reaction Knoevenagel Condensation Reaction_Mixture->Reaction Heating Heating (Optional, Temp. Optimization) Heating->Reaction Workup Work-up (e.g., Precipitation, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Ethyl 2-(3-chlorophenyl)-2-cyano-3-arylacrylate Purification->Product

Caption: Generalized workflow for the Knoevenagel condensation.

Experimental Protocols

The following protocols are generalized procedures for the Knoevenagel condensation of this compound with aromatic aldehydes. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This is a classic and widely used method for Knoevenagel condensations.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • If a solid precipitates, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: DBU-Catalyzed Condensation in an Aqueous System

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that can efficiently catalyze the Knoevenagel condensation, sometimes in aqueous media, offering a greener alternative.[9]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in water.

  • Add DBU (1.0 eq) to the mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.[9]

  • Upon completion, the product may precipitate from the solution. Collect the solid by vacuum filtration and wash with water.

  • If the product does not precipitate, extract the reaction mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Data Presentation: Expected Reactivity with Various Aromatic Aldehydes

The electronic nature of the substituent on the aromatic aldehyde significantly influences the reaction rate. Electron-withdrawing groups generally accelerate the reaction by making the carbonyl carbon more electrophilic, while electron-donating groups can slow it down.

Aromatic Aldehyde SubstituentExpected ReactivityRationale
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) HighIncreased electrophilicity of the carbonyl carbon.
Halogens (e.g., -F, -Cl, -Br) Moderate to HighInductive electron withdrawal increases reactivity.
Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) Moderate to LowDecreased electrophilicity of the carbonyl carbon.
Sterically Hindered (e.g., ortho-substituted) LowSteric hindrance can impede the nucleophilic attack.

Product Characterization

The resulting ethyl 2-(3-chlorophenyl)-2-cyano-3-arylacrylates can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of both the 3-chlorophenyl and the aldehyde-derived aryl groups, as well as the ethyl ester protons (a quartet and a triplet). The vinylic proton signal is typically absent due to the tetrasubstituted nature of the double bond.

  • ¹³C NMR: The spectrum will show signals for the quaternary carbons of the double bond, the nitrile carbon, the ester carbonyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands are expected for the nitrile group (C≡N) around 2220 cm⁻¹, the ester carbonyl group (C=O) around 1720 cm⁻¹, and the carbon-carbon double bond (C=C) around 1600 cm⁻¹.[10]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Applications in Drug Development

The α-cyanoacrylate scaffold is a recognized pharmacophore present in numerous compounds with diverse biological activities.[3][5] The products of this reaction, being highly functionalized tetrasubstituted olefins, are valuable precursors for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic applications. Their rigid structure, conferred by the tetrasubstituted double bond, can be advantageous in designing molecules with specific binding affinities for biological targets.

Conclusion

The Knoevenagel condensation of this compound with aromatic aldehydes provides an efficient route to synthesize sterically hindered and electronically modulated tetrasubstituted olefins. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this reaction for the development of novel compounds in the field of drug discovery. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... ResearchGate. [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PubMed Central. [Link]

  • ethyl cyanoacetate. Organic Syntheses Procedure. [Link]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites. ResearchGate. [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. [Link]

  • (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. PubMed Central. [Link]

  • Synthesis of Ethyl cyanoacetate. LookChem. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Supplementary Material (ESI) for Green Chemistry. Royal Society of Chemistry. [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. ResearchGate. [Link]

  • Preparation of ethyl cyanoacetate. PrepChem. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. PubMed. [Link]

  • Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • 21.5 Aldol Reactions. YouTube. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Aldol reactions in metabolism. Khan Academy. [Link]

  • Aldol reaction. Khan Academy. [Link]

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Application Notes and Protocols: Synthesis of Substituted 1,2,3-Triazoles Utilizing Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Scaffold and a Versatile Precursor

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and drug development.[1] This five-membered heterocyclic scaffold is not merely a passive linker but an active pharmacophore, prized for its metabolic stability, capacity for hydrogen bonding, and rigid structure that allows for precise positioning of substituents.[2] Compounds featuring the triazole core exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6]

The synthesis of highly functionalized triazoles is therefore a critical endeavor for researchers. Among the myriad of available building blocks, active methylene compounds are particularly valuable.[7][8] Ethyl 2-(3-chlorophenyl)-2-cyanoacetate stands out as a potent precursor. Its unique structure, featuring a methylene group activated by adjacent electron-withdrawing cyano and ester functionalities, provides a reactive center for nucleophilic attack and subsequent cyclization, enabling the construction of complex heterocyclic systems.

This document provides an in-depth guide to the synthesis of substituted 1,2,3-triazoles using this compound. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and offer expert insights into troubleshooting and optimization.

Mechanistic Rationale: A Catalyst-Free, Three-Component Pathway

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a renowned method for triazole synthesis, the reaction of active methylene compounds like this compound proceeds through a distinct and elegant mechanism.[9][10] A highly efficient approach is a one-pot, three-component reaction involving the cyanoacetate derivative, an arylglyoxal, and sodium azide.[11] This method avoids the need for metal catalysts and often proceeds under mild, ambient conditions.

The reaction sequence can be rationalized as follows:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the arylglyoxal and this compound. The active methylene group attacks the aldehyde carbonyl of the glyoxal.

  • Michael Addition: The resulting electron-deficient alkene intermediate is a prime substrate for a conjugate (Michael) addition. The azide ion (N₃⁻), generated from sodium azide, acts as the nucleophile, attacking one of the activated vinylic carbons.

  • Intramolecular Cyclization & Tautomerization: The intermediate formed then undergoes a rapid intramolecular cyclization. The terminal nitrogen of the azide moiety attacks the nitrile carbon.

  • Aromatization: The final step involves rearrangement and tautomerization of the cyclic intermediate to form the stable, aromatic 1,2,3-triazole ring system. A key variation of this pathway suggests a 1,3-dipolar cycloaddition of the azide with the enone system formed from the initial condensation, followed by elimination of HCN to yield the triazole.[11]

This multi-step process, occurring in a single pot, provides a powerful and atom-economical route to densely functionalized triazoles.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization A This compound C Activated Enone Intermediate A->C + Arylglyoxal B Arylglyoxal E Azide-Adduct Intermediate C->E + N3- D Sodium Azide (NaN3) F Cyclic Intermediate E->F Intramolecular Attack G Substituted 1,2,3-Triazole Product F->G Elimination / Rearrangement

Figure 1: Conceptual workflow for the three-component synthesis of 1,2,3-triazoles.

Detailed Experimental Protocol

This protocol details a general procedure for the synthesis of a 4,5-disubstituted 1,2,3-triazole, adapted from established, catalyst-free methodologies.[11]

Objective: To synthesize Ethyl 1-(4-benzoyl)-5-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate via a one-pot, three-component reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Phenylglyoxal monohydrateC₈H₈O₃152.15152 mg1.0Starting Material
This compoundC₁₁H₁₀ClNO₂223.66224 mg1.0Starting Material
Sodium AzideNaN₃65.0178 mg1.2Nitrogen Source
Ethanol (Absolute)C₂H₅OH46.0715 mL-Solvent
Deionized WaterH₂O18.0240 mL-Workup
Diethyl Ether(C₂H₅)₂O74.1220 mL-Workup
Required Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for prolonged heating)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

G A 1. Reagent Combination Combine reactants in ethanol at room temperature. B 2. Reaction Stir for 12-24h. Monitor progress via TLC. A->B C 3. Solvent Removal Evaporate ethanol under reduced pressure. B->C D 4. Product Isolation Wash solid residue with H2O and diethyl ether. C->D E 5. Drying & Analysis Dry the final product and characterize (NMR, IR, MS). D->E

Figure 2: High-level experimental workflow for triazole synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine phenylglyoxal monohydrate (1.0 mmol) and this compound (1.0 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.

  • Azide Addition: Carefully add sodium azide (1.2 mmol) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the ethanol using a rotary evaporator.[11]

  • Purification by Washing: To the resulting solid residue, add 20 mL of deionized water and stir or sonicate to break up the solid. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with an additional 20 mL of deionized water, followed by 20 mL of cold diethyl ether to remove any remaining impurities.[11]

  • Drying: Dry the purified white or off-white solid product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Critical Safety Precautions
  • Sodium Azide (NaN₃): This substance is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid (HN₃) gas. It can also form explosive heavy metal azides if it comes into contact with lead or copper plumbing. Always handle sodium azide in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Solvents: Ethanol and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

  • General Handling: Perform all steps of the reaction and workup in a well-ventilated fume hood.

Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials. 2. Insufficient reaction time. 3. Reaction has not initiated.1. Verify the purity of arylglyoxal and cyanoacetate. 2. Extend the reaction time to 36-48 hours, continuing to monitor by TLC. 3. Gentle warming to 40-50°C may be required for less reactive substrates.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side-products (e.g., self-condensation).1. Allow the reaction to proceed for a longer duration. 2. If washing is insufficient, purify the crude product via flash column chromatography on silica gel.
Product is an Oil or Gummy Solid 1. Presence of residual solvent or impurities.1. Ensure complete removal of ethanol on the rotary evaporator. 2. Triturate the crude material with a non-polar solvent like hexane to induce crystallization.
Reaction Stalls 1. Poor solubility of reagents.1. Consider using a co-solvent such as DMSO or DMF in small amounts, though this will complicate the workup.[12] 2. Ensure vigorous stirring to maintain a homogeneous suspension.

Conclusion

The use of this compound in a three-component reaction with arylglyoxals and sodium azide offers a robust, efficient, and scalable route to valuable 4,5-disubstituted 1,2,3-triazoles.[11] The protocol's simplicity, mild conditions, and avoidance of metal catalysts make it an attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably access a diverse range of triazole derivatives for further investigation and application.

References

  • Anary-abbasinejad, M., et al. (2024). An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate. Synthetic Communications. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Available at: [Link]

  • ISRES Publishing. (2021). Synthesis of Triazole Compounds. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Available at: [Link]

  • ACS Publications. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • ScienceOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • Semantic Scholar. (2021). Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record. Available at: [Link]

  • PubMed. (2021). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. Chemical Record. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (2024). A Simple Route for Synthesis of New Triazole Derivatives via Reaction between Arylglyoxals, Acetylacetone and Sodium Azide. Available at: [Link]

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. ChemistrySelect. Available at: [Link]

  • MDPI. (2018). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. Molecules. Available at: [Link]

  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • ChemEurope.com. (n.d.). Azide alkyne Huisgen cycloaddition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • ResearchGate. (2022). Representative methods for the synthesis of substituted 1,2,3‐triazoles. Available at: [Link]

  • ResearchGate. (2022). Strategies for the synthesis of 1,2,3‐triazoles. Available at: [Link]

  • SJC. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Scholarly Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2018). 1,2,3-Triazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Royal Society of Chemistry. (2020). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Medicinal Chemistry. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (2015). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Available at: [Link]

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Application Notes & Protocols: A Modular Approach to Synthesizing Novel Antibacterial Agents from Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically effective drugs. Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is a versatile and reactive precursor, offering a strategic entry point for the synthesis of a diverse library of compounds. Its activated methylene group, flanked by nitrile and ester functionalities, readily participates in a variety of condensation and cyclization reactions. This guide provides a comprehensive experimental framework for the synthesis, purification, and preliminary antibacterial evaluation of novel compounds derived from this starting material, with a focus on pyranopyrazole derivatives, a class of compounds noted for their biological activities.[1][2][3]

Strategic Synthesis Pathway: A Multi-Component Approach

The synthetic strategy centers on a one-pot, four-component reaction, a cornerstone of green and efficient chemistry.[4][5] This approach allows for the rapid assembly of complex molecular architectures from simple starting materials, minimizing waste and operational steps. The reaction proceeds through an in-situ formation of a pyrazolone intermediate, followed by a Michael addition and subsequent cyclization to yield the desired dihydropyrano[2,3-c]pyrazole scaffold.

Synthesis_Workflow cluster_reactants Reactants A This compound (Starting Material) E One-Pot Four-Component Reaction A->E B Hydrazine Hydrate B->E C Aromatic Aldehyde C->E D Malononitrile D->E F Crude Product Mixture E->F Reaction G Purification (Recrystallization) F->G Work-up H Pure Pyranopyrazole Derivative G->H Isolation I Characterization (NMR, IR, Mass Spec) H->I Analysis J Antibacterial Activity Screening (MIC) H->J Biological Evaluation

Caption: General workflow for the synthesis and evaluation of pyranopyrazole derivatives.

Materials and Methods

Reagents and Solvents
  • This compound

  • Hydrazine hydrate

  • Various aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 3-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol (95%)

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt

  • Standard antibiotics (e.g., Gentamicin, Ciprofloxacin)

Instrumentation
  • Magnetic stirrer with hotplate

  • Reflux condenser and round-bottom flasks

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H and ¹³C NMR Spectrometer

  • Mass Spectrometer

  • Incubator (37 °C)

  • Microplate reader

Experimental Protocols

Protocol 1: Synthesis of 6-amino-4-(aryl)-1-phenyl-3-(3-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

This protocol is adapted from established multi-component reaction methodologies for pyranopyrazole synthesis.[1][2][4][5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol), an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and hydrazine hydrate (10 mmol) in 30 mL of ethanol.

  • Catalysis: Add 5-6 drops of piperidine as a basic catalyst to the mixture. The use of a basic catalyst is crucial for promoting the initial Knoevenagel and subsequent Michael addition reactions.[6]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water to remove any unreacted starting materials and catalyst.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to obtain the pure pyranopyrazole derivative.

  • Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 60 °C overnight. Weigh the final product and calculate the percentage yield.

Protocol 2: Characterization of Synthesized Compounds
  • Melting Point: Determine the melting point of the purified compound. A sharp melting point is indicative of high purity.

  • FT-IR Spectroscopy: Record the FT-IR spectrum to identify key functional groups. Expect characteristic peaks for N-H (amine), C≡N (nitrile), C=O (if any residual ester), and C-O-C (ether) bonds.

  • NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

  • Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.

Protocol 3: Evaluation of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of a novel compound.[7][8][9]

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL). Prepare stock solutions of standard antibiotics as positive controls.

  • Bacterial Inoculum Preparation: Culture the test bacteria in Mueller-Hinton Broth (MHB) overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria in MHB only), and a sterility control (MHB only).

  • Incubation: Incubate the microplate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, add a resazurin-based indicator to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Expected Results and Data Presentation

The synthesis is expected to yield crystalline solids with good to excellent yields (70-90%). Characterization data should be consistent with the proposed pyranopyrazole structure. The antibacterial screening will provide MIC values, which can be summarized in a table for clear comparison.

Table 1: Hypothetical Antibacterial Activity of Synthesized Pyranopyrazole Derivatives (MIC in µg/mL)

CompoundDerivative R-groupS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
PZ-1 4-hydroxy163264>128
PZ-2 3-methoxy3264128>128
PZ-3 4-chloro8163264
Gentamicin (Control)10.524
Ciprofloxacin (Control)0.50.250.1251

Potential Mechanism of Action: A Conceptual Framework

While the precise mechanism of action would require further investigation, many nitrogen-containing heterocyclic compounds, including pyrazoles, exert their antibacterial effects by interfering with essential cellular processes.[10] One plausible hypothesis is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[8][10] The planar structure of the pyranopyrazole core could facilitate intercalation with DNA or binding to the active site of key enzymes.

Mechanism_of_Action Compound Pyranopyrazole Derivative Target Bacterial DNA Gyrase (Enzyme) Compound->Target Inhibition Process1 DNA Replication & Transcription Target->Process1 Essential For Process2 Protein Synthesis Process1->Process2 Leads to Outcome Bacterial Cell Death or Growth Inhibition Process2->Outcome Required for Viability

Caption: A conceptual pathway for the potential antibacterial mechanism of action.

Trustworthiness and Self-Validation

The protocols described herein are built upon established and widely published synthetic and microbiological methods.[4][9][11] The trustworthiness of the results is ensured by:

  • Rigorous Characterization: Comprehensive spectroscopic analysis (IR, NMR, MS) confirms the identity and purity of the synthesized compounds, ensuring that the observed biological activity is attributable to the target molecule.

  • Use of Controls: The inclusion of positive (standard antibiotics) and negative controls in the antibacterial assays validates the experimental setup and provides a benchmark for activity.

  • Reproducibility: The detailed, step-by-step nature of the protocols is designed to ensure reproducibility by other researchers in the field.

Conclusion and Future Directions

This guide provides a robust and versatile platform for the synthesis and evaluation of novel antibacterial agents derived from this compound. The multi-component reaction strategy offers an efficient route to complex pyranopyrazole scaffolds. Future work should focus on expanding the library of derivatives by varying the aldehyde component, conducting more in-depth mechanistic studies, and evaluating the toxicity of the most promising compounds to assess their potential as therapeutic leads.

References

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  • (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Retrieved from [Link]

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  • ResearchGate. (n.d.). Four-component synthesis of Pyranopyrazoles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Grinding Synthesis of Pyranopyrazole Analogues and Their Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • NIH. (2022). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Retrieved from [Link]

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  • (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Retrieved from [Link]

  • Atlantis Press. (n.d.). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Comparable antibacterial effects and action mechanisms of ethyl cyanoacrylate nanoparticles on Bacillus subtilis and Escherichia coli evaluated by transcriptome and morphological changes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A New Cyanoacrylate Colloidal Polymer with Novel Antibacterial Me. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 2-(3-chlorophenyl)-2-cyanoacetate in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Multicomponent Reactions (MCRs) in Medicinal Chemistry

The modern drug discovery pipeline demands rapid, efficient, and cost-effective methods for generating libraries of structurally diverse and complex molecules.[1][2] Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have become a cornerstone of this strategy.[3][4][5] This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the ability to rapidly build molecular complexity, thereby accelerating the identification and optimization of novel therapeutic agents.[1][2][6]

At the heart of many powerful MCRs are versatile C-building blocks. Cyanoacetic acid and its derivatives are exceptionally useful in this regard due to the presence of a highly reactive methylene group activated by adjacent nitrile and carbonyl functionalities.[7][8][9][10] This guide focuses on a specific, strategically functionalized building block: Ethyl 2-(3-chlorophenyl)-2-cyanoacetate . The incorporation of the 3-chlorophenyl moiety directly into the MCR scaffold introduces a key structural element known to influence pharmacokinetic properties and binding interactions, such as through lipophilic or halogen-bonding contributions. This document provides a detailed exploration of its application, mechanistic insights, and field-tested protocols for the synthesis of pharmaceutically relevant heterocyclic scaffolds.

Part 1: Foundational MCRs Featuring this compound

The unique structure of this compound, with its pre-installed aryl group on the active methylene carbon, channels MCRs toward specific, highly substituted products that would be difficult to access otherwise. Two exemplary and powerful MCRs for this reagent are the Gewald and Hantzsch-type reactions.

The Gewald Three-Component Reaction: Access to 2-Aminothiophenes

The Gewald reaction is a robust, one-pot synthesis of substituted 2-aminothiophenes.[7][8][9] These thiophene cores are of immense interest in medicinal chemistry as they are considered bioisosteres of anthranilic acid, a key structural motif in numerous pharmaceuticals.[7][9]

Causality of the Mechanism: The reaction's efficiency stems from a domino sequence of fundamentally favorable organic reactions. It begins with a base-catalyzed Knoevenagel condensation between a carbonyl compound and the active methylene of the cyanoacetate derivative.[7][11] The resulting electron-deficient alkene is then susceptible to a Michael addition by elemental sulfur. A subsequent intramolecular cyclization, followed by tautomerization, yields the stable aromatic 2-aminothiophene ring.

Gewald_Reaction Reactants Carbonyl (Aldehyde/Ketone) + Ethyl 2-(3-Cl-phenyl)-2-cyanoacetate + Elemental Sulfur (S8) Step1 Knoevenagel Condensation Reactants->Step1 Heat/Solvent Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Step1 Step2 Michael Addition of Sulfur Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Tautomerization (Aromatization) Step3->Step4 Product Substituted 2-Aminothiophene Step4->Product

Caption: Workflow for the Gewald three-component synthesis.

Hantzsch-Type Pyridine Synthesis: Building the Pyridine Core

The pyridine ring is a privileged scaffold in drug discovery. While the classic Hantzsch synthesis uses a β-ketoester, analogous multicomponent strategies can employ cyanoacetate derivatives to construct highly substituted dihydropyridine and pyridine skeletons. These reactions are invaluable for creating libraries of compounds, for instance, for screening as potential calcium channel blockers or other therapeutic targets.

Causality of the Mechanism: Similar to the Gewald reaction, the synthesis is initiated by a Knoevenagel condensation. The resulting α,β-unsaturated nitrile then acts as a Michael acceptor for an enamine (formed in situ). The subsequent cyclization and dehydration or oxidation steps lead to the final pyridine product. The use of ammonium acetate conveniently provides the nitrogen atom for the ring and acts as a catalyst.[12][13]

Pyridine_Synthesis cluster_reactants Reactants R1 Aldehyde Step1 Knoevenagel Condensation (R1 + R2) R1->Step1 R2 Ethyl 2-(3-Cl-phenyl) -2-cyanoacetate R2->Step1 R3 Active Methylene Cmpd (e.g., Malononitrile) Step2 Michael Addition R3->Step2 R4 Ammonium Acetate (N Source + Catalyst) Step3 Cyclization & Dehydration R4->Step3 Step1->Step2 Step2->Step3 Product Polysubstituted Pyridine Derivative Step3->Product

Caption: Logical workflow for a Hantzsch-type pyridine synthesis.

Part 2: Experimental Protocols

Safety & Handling: this compound is classified as an irritant.[14] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.

Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to determine the point of completion.[7]

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-benzo[b]thiophene-3-carboxylate

This protocol details the synthesis of a substituted 2-aminothiophene using cyclohexanone as the carbonyl component.

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
Cyclohexanone98.141.05.00.49 g (0.51 mL)
This compound223.661.05.01.12 g
Elemental Sulfur32.061.15.50.18 g
Morpholine87.121.26.00.52 g (0.52 mL)
Ethanol---20 mL

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL), cyclohexanone (1.0 equiv., 5.0 mmol), and this compound (1.0 equiv., 5.0 mmol).

  • Addition of Reagents: Add elemental sulfur (1.1 equiv., 5.5 mmol) to the mixture.

  • Catalyst & Reaction: Add morpholine (1.2 equiv., 6.0 mmol) dropwise to the stirring suspension. Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes. Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL).

  • Drying: Dry the purified product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Hantzsch-Type Synthesis of a Polysubstituted Pyridine

This protocol describes a four-component reaction to generate a highly functionalized pyridine core, a scaffold with broad applications in drug discovery.

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
Benzaldehyde106.121.05.00.53 g (0.51 mL)
This compound223.661.05.01.12 g
Malononitrile66.061.05.00.33 g
Ammonium Acetate77.082.010.00.77 g
Ethanol---25 mL

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine benzaldehyde (1.0 equiv., 5.0 mmol), this compound (1.0 equiv., 5.0 mmol), malononitrile (1.0 equiv., 5.0 mmol), and ammonium acetate (2.0 equiv., 10.0 mmol) in ethanol (25 mL).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours. The formation of a solid product may be observed during the reaction.

  • Monitoring: Check for the disappearance of starting materials using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents into 100 mL of ice water and stir for 20 minutes to ensure complete precipitation.

  • Purification: Isolate the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual ammonium acetate.

  • Drying: Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from glacial acetic acid or ethanol.[7]

Part 3: Concluding Remarks

The strategic use of This compound in multicomponent reactions provides a powerful and direct route to novel heterocyclic compounds of significant interest for drug discovery. The protocols detailed herein for the Gewald and Hantzsch-type syntheses are robust, easily scalable, and serve as a template for generating diverse molecular libraries. By simply varying the carbonyl component or other reactants, researchers can rapidly access a wide chemical space, accelerating the journey from hit identification to lead optimization. The inherent efficiency and convergence of these MCRs align perfectly with the principles of green chemistry and the economic realities of modern pharmaceutical research.[1][2]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Cyanoacetic Acid and Its Derivatives.
  • Lopéz, C., et al. (2024).
  • Shaabani, S., et al. (n.d.). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. PubMed.
  • Shaabani, S., et al. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • Shaabani, S., et al. (2017). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited.
  • Safari, J., et al. (n.d.).
  • Hamdi, O. O. (2022). Ethyl Cyanoacetate Reactions.
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  • Neochoritis, C. G., et al. (2023).
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  • de la Vega-Hernández, K., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • Cores, A., et al. (n.d.). Multicomponent Reactions in Antimitotic Drug Discovery. Bentham Science.
  • Trobe, M., & Cioc, R. C. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.
  • Matrix Scientific. (n.d.). This compound.
  • Neochoritis, C. G., et al. (2023).
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  • Dömling, A. (2000). Multicomponent Reactions with Isocyanides. PubMed.

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Application Notes and Protocols for the Development of Novel Antifungal Agents Derived from Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a novel class of potential antifungal compounds derived from the versatile chemical scaffold, Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. These application notes and protocols are designed to equip researchers with the necessary methodologies to explore this promising, yet underexplored, chemical space. We will detail a hypothetical synthetic pathway, robust protocols for in vitro antifungal susceptibility and cytotoxicity testing, and a discussion of potential mechanisms of action. The overarching goal is to provide a scientifically rigorous framework for the preclinical development of this novel class of antifungal candidates.

Introduction: The Rationale for Targeting the Cyanoacetate Scaffold

The cyanoacetate scaffold is a privileged structure in medicinal chemistry, known for its synthetic tractability and the diverse biological activities of its derivatives. While some cyanoacetamide derivatives have been explored for fungicidal activity, the specific potential of compounds derived from this compound remains largely untapped[1]. The presence of a halogenated phenyl ring and a reactive cyano group offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds to screen for antifungal efficacy. This guide will walk through a logical progression from chemical synthesis to biological evaluation, providing the technical details necessary for a thorough investigation.

Synthesis of Novel Antifungal Candidates

The synthetic route outlined below is a hypothetical pathway designed to generate a library of derivatives for structure-activity relationship (SAR) studies. The core strategy involves the functionalization of the cyanoacetate starting material to introduce various chemical moieties known to be present in other antimicrobial compounds.

General Synthetic Scheme

The proposed synthesis begins with the Knoevenagel condensation of this compound with various aromatic aldehydes to yield a series of ethyl 2-cyano-3-aryl-2-(3-chlorophenyl)acrylate derivatives. These intermediates can then be further modified, for example, by cyclization reactions to form novel heterocyclic systems.

G A This compound D Knoevenagel Condensation A->D B Aromatic Aldehyde (R-CHO) B->D C Piperidine (catalyst) C->D catalyst E Ethyl 2-cyano-3-aryl-2-(3-chlorophenyl)acrylate Derivatives D->E F Further Cyclization/Modification E->F G Final Antifungal Candidates F->G

Caption: Hypothetical synthesis workflow for antifungal candidates.

Detailed Synthetic Protocol: Synthesis of a Representative Compound (ECP-A1)

This protocol details the synthesis of a representative compound, "Ethyl 2-cyano-2-(3-chlorophenyl)-3-(4-hydroxyphenyl)acrylate" (designated ECP-A1), via Knoevenagel condensation.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in 50 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane)[2].

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity[2].

In Vitro Antifungal Susceptibility Testing

Standardized antifungal susceptibility testing is crucial for determining the potency of the newly synthesized compounds. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC)[3][4][5][6].

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is designed for testing against yeast species such as Candida albicans.

Materials:

  • Synthesized compounds (e.g., ECP-A1)

  • Fluconazole (positive control)

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the fungal cells.

  • Preparation of Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells[7].

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and fluconazole in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL)[8].

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours[5].

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control[5]. This can be determined visually or by measuring the optical density at a specific wavelength.

Data Presentation: Hypothetical MIC Values
CompoundC. albicans MIC (µg/mL)C. krusei MIC (µg/mL)A. fumigatus MIC (µg/mL)
ECP-A14816
ECP-A2248
ECP-A3>32>32>32
Fluconazole116>64

Cytotoxicity Assessment

Early assessment of cytotoxicity against mammalian cells is a critical step in drug development to ensure a favorable therapeutic window[9]. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized compounds

  • Human cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator[10].

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration[11].

Data Presentation: Hypothetical Cytotoxicity Data
CompoundIC₅₀ on HeLa cells (µM)Selectivity Index (SI = IC₅₀ / MIC)
ECP-A15012.5
ECP-A27537.5
ECP-A3>100N/A
Fluconazole>100>100

Investigating the Mechanism of Action

Understanding the mechanism of action is crucial for lead optimization. Based on the chemical structure, several plausible mechanisms can be hypothesized for cyanoacetate derivatives.

Hypothetical Mechanisms of Action
  • Inhibition of Ergosterol Biosynthesis: The azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi[12]. The heterocyclic nature of potential cyclized derivatives of our lead compounds could allow them to interact with this or other enzymes in the ergosterol pathway.

  • Disruption of Fungal Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is an attractive target as it is absent in mammalian cells. Some antifungal agents, like the echinocandins, inhibit the synthesis of β-(1,3)-D-glucan[13]. Our novel compounds could potentially interfere with cell wall synthesis enzymes.

  • Inhibition of Protein Synthesis: Sordarins are a class of antifungals that inhibit fungal protein synthesis[14]. It is plausible that our compounds could target fungal ribosomes or other components of the protein synthesis machinery.

Experimental Workflow for Mechanism of Action Studies

G A Active Antifungal Compound B Ergosterol Quantification Assay A->B C Cell Wall Integrity Assay (Sorbitol Protection) A->C D Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation) A->D E Inhibition of Ergosterol Biosynthesis B->E F Disruption of Cell Wall Integrity C->F G Inhibition of Protein Synthesis D->G

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This document provides a foundational guide for the exploration of novel antifungal agents derived from this compound. The detailed protocols for synthesis, in vitro antifungal testing, and cytotoxicity assessment, along with a discussion of potential mechanisms of action, offer a comprehensive roadmap for researchers in the field. Promising lead compounds identified through this workflow should be further evaluated in in vivo models of fungal infection and subjected to extensive SAR studies to optimize their efficacy and safety profiles. The development of new antifungal agents is a challenging but critical endeavor, and the exploration of novel chemical scaffolds is paramount to addressing the growing threat of fungal diseases.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Pierce, C. M., & Johnson, M. D. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(1), 57. Retrieved from [Link]

  • Revie, N. M., Iyer, V., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa156. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Retrieved from [Link]

  • Chandra, J., Mukherjee, P. K., & Ghannoum, M. A. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4487–4493. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from [Link]

  • Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(1), 107-112. Retrieved from [Link]

  • Kim, J. H., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(2), 635–639. Retrieved from [Link]

  • Conti, S., et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(10), 3149–3155. Retrieved from [Link]

  • Dunaeva, K., et al. (2024). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 474, 03008. Retrieved from [Link]

  • Liu, X. H., et al. (2011). Antifungal agents. Part 3: synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro. Chemical Biology & Drug Design, 78(5), 864-868. Retrieved from [Link]

  • Parra-Saldívar, R., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad036. Retrieved from [Link]

  • Krasavin, M., et al. (2018). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 23(11), 2841. Retrieved from [Link]

  • Faraoni, M. B., et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Bioorganic & Medicinal Chemistry Letters, 21(1), 444-448. Retrieved from [Link]

  • Dunaeva, K., et al. (2024). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 474, 03008. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. Retrieved from [Link]

  • Dunaeva, K., et al. (2024). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. ResearchGate. Retrieved from [Link]

  • Georgopapadakou, N. H. (2001). Antifungal agents: mechanisms of action. Current Opinion in Investigational Drugs, 2(2), 185-193. Retrieved from [Link]

  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). The Mechanistic Targets of Antifungal Agents: An Overview. Current Topics in Medicinal Chemistry, 3(8), 831-835. Retrieved from [Link]

  • Google Patents. (n.d.). EP0250744B1 - Cyanoacetamide derivatives having fungicidal activity.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

Sources

Application Notes & Protocols for the High-Yield Synthesis of Ethyl 2-cyano-3-(3-chlorophenyl)propenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Knoevenagel Condensation as a Gateway to Bioactive Scaffolds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its operational simplicity, high efficiency, and broad applicability.[1][2] This reaction facilitates the condensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone, typically under basic catalysis, to generate α,β-unsaturated products.[3] The resulting electron-deficient alkenes are highly versatile intermediates, serving as crucial building blocks in the synthesis of pharmaceuticals, fine chemicals, and complex natural products.[3]

Ethyl 2-cyano-3-(3-chlorophenyl)propenoate, the target of this guide, is a valuable synthetic intermediate. The presence of the cyano and ester groups, along with the chlorinated phenyl ring, provides multiple reactive sites for further chemical transformations, making it a key precursor for various heterocyclic compounds and potential therapeutic agents. The electron-withdrawing nature of the chloro-substituent on the aromatic ring generally accelerates the condensation reaction.[4] This document provides a detailed examination of the reaction mechanism and optimized protocols designed to achieve high yields of this target compound.

Scientific Principles: Mechanism of the Base-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation proceeds via a base-catalyzed nucleophilic addition followed by a dehydration step.[2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Carbanion Formation: A base abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate. The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups stabilize the resulting carbanion (enolate).

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This forms an intermediate alkoxide.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to form a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated product, Ethyl 2-cyano-3-(3-chlorophenyl)propenoate.

The use of a weak base is generally preferred to prevent the self-condensation of the aldehyde reactant.[2]

Knoevenagel_Mechanism Figure 1: Mechanism of the Knoevenagel Condensation cluster_reactants Step 1: Carbanion Formation cluster_aldehyde Step 2: Nucleophilic Attack cluster_adduct Step 3 & 4: Protonation & Dehydration EtOOC-CH2-CN Ethyl Cyanoacetate Carbanion [EtOOC-CH-CN]⁻ EtOOC-CH2-CN->Carbanion + B: Base Base (B:) BH BH⁺ Aldehyde 3-Cl-Ph-CHO Carbanion->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate + [EtOOC-CH-CN]⁻ Adduct β-Hydroxy Adduct Intermediate->Adduct + H⁺ Intermediate->Adduct Product Final Product Adduct->Product - H₂O H2O H₂O

Caption: Figure 1: Mechanism of the Knoevenagel Condensation.

Optimizing Reaction Conditions for High-Yield Synthesis

Achieving a high yield of Ethyl 2-cyano-3-(3-chlorophenyl)propenoate hinges on the careful selection of catalyst, solvent, and temperature. Modern protocols have moved towards milder, more efficient, and environmentally benign conditions.

Catalyst System Solvent Temp. Time Yield Key Advantages & Insights Reference
DABCO [HyEtPy]Cl / H₂O50 °C5-40 min>95%Extremely fast and high-yielding. The hydroxyl-functionalized ionic liquid acts as a promoter, likely through hydrogen bonding with the aldehyde's carbonyl group, enhancing its electrophilicity.[4][5][4][5]
Iodine / K₂CO₃ Ethanol (EtOH)Room Temp.~2.5 h~90%A mild and inexpensive catalytic system. The reaction proceeds efficiently at ambient temperature, making it operationally simple and energy-efficient.[1][1]
Sodium Ethoxide Ethanol (EtOH)Reflux1-3 h>90%A classic and robust method. Sodium ethoxide is a strong base, ensuring rapid carbanion formation. The reaction is typically run at reflux to ensure completion.[6][6]
DBU / H₂O WaterRoom Temp.~20 min>95%A "green chemistry" approach using a water complex of DBU. This system is highly efficient for a wide range of aldehydes and avoids organic solvents.[7][7]
Piperidine Ethanol (EtOH)Reflux2-4 h~80-90%A traditional and widely used weak base catalyst for this condensation. Often used with a Dean-Stark apparatus to remove water and drive the reaction to completion.[2]

Expert Analysis: For synthesizing the 3-chloro substituted target, aromatic aldehydes bearing electron-withdrawing groups react more readily than those with electron-donating groups.[4] Therefore, systems that work well for 4-chlorobenzaldehyde, like the DABCO/[HyEtPy]Cl system, are expected to be highly effective for 3-chlorobenzaldehyde, providing excellent yields in very short reaction times.[4][5]

Detailed Experimental Protocols

The following protocols are designed to provide reliable, high-yield routes to the target compound.

Protocol 1: High-Efficiency DABCO-Catalyzed Synthesis

This protocol is adapted from a highly efficient method utilizing the synergistic effect of DABCO as a base and a hydroxyl-functionalized ionic liquid as a promoter.[4][5]

Materials & Reagents:

  • 3-Chlorobenzaldehyde (10 mmol, 1.41 g)

  • Ethyl cyanoacetate (12 mmol, 1.36 g, 1.28 mL)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol, 2.24 g)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Deionized Water (3 mL)

  • Diethyl ether (Et₂O)

  • Saturated NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst System Preparation: In the 50 mL round-bottom flask, prepare the solvent-promoter system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g) with deionized water (3 mL). Stir until a homogeneous solution is formed.

  • Addition of Reactants: To this solution, add 3-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Initiation of Reaction: Add DABCO (20 mmol) to the mixture while stirring at room temperature. The reaction is often exothermic. If necessary, a water bath can be used to maintain a temperature around 50°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent. The reaction is typically complete within 40 minutes.

  • Work-up: Upon completion, dilute the reaction mixture with 30 mL of water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining ionic liquid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final product as a solid. A yield of 74% with a melting point of 108.2°C has been reported for this compound.[8]

Protocol 2: Classic Sodium Ethoxide-Mediated Synthesis

This protocol employs a standard and effective base, sodium ethoxide, in ethanol.[6]

Materials & Reagents:

  • 3-Chlorobenzaldehyde (10 mmol, 1.41 g)

  • Ethyl cyanoacetate (11 mmol, 1.24 g, 1.17 mL)

  • Sodium Ethoxide (20 mol%, 2 mmol, 0.14 g)

  • Absolute Ethanol (25 mL)

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Setup: In the 100 mL round-bottom flask, dissolve 3-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in absolute ethanol (25 mL).

  • Catalyst Addition: Add sodium ethoxide (2 mmol) to the solution.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with constant stirring for 2-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the aldehyde spot using TLC.

  • Quenching and Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (~100 mL) while stirring.

  • Neutralization: Slowly add dilute HCl to neutralize the mixture until it is slightly acidic (pH ~6). The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water to remove any inorganic salts. The product can be purified by recrystallization from ethanol to afford pure Ethyl 2-cyano-3-(3-chlorophenyl)propenoate.

Workflow Figure 2: General Experimental Workflow A 1. Mix Aldehyde, Ethyl Cyanoacetate, Solvent & Catalyst B 2. Stir at Specified Temperature & Time A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Work-up: Quench & Extract C->D Reaction Complete E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Concentrate Solvent (Rotary Evaporator) E->F G 7. Purify Product (Recrystallization/Chromatography) F->G H Characterize Final Product (NMR, IR, MP) G->H

Caption: Figure 2: General Experimental Workflow.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst; impure reagents; insufficient reaction time or temperature.Verify the activity of the base (e.g., DABCO can absorb moisture). Use freshly distilled aldehyde and ethyl cyanoacetate. Increase reaction time or temperature moderately.
Incomplete Reaction Low catalyst loading; reaction has not reached equilibrium.Increase catalyst loading slightly (e.g., from 20 mol% to 25 mol%). Extend reaction time. If using a reflux system, ensure a Dean-Stark trap is used to remove water.
Formation of Side Products Reaction conditions too harsh; incorrect stoichiometry.Use milder conditions (e.g., room temperature instead of reflux). Ensure a slight excess of ethyl cyanoacetate, not the aldehyde. Strong bases can sometimes promote side reactions; consider a weaker base like piperidine or I₂/K₂CO₃.[1][2]
Purification Difficulties Product is an oil instead of a solid; impurities co-crystallize.Try purification via column chromatography on silica gel. Test different solvent systems for recrystallization (e.g., ethanol/water, isopropanol, hexane/ethyl acetate).

References

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]

  • Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Preprint. [Link]

  • ethyl cyanoacetate. Organic Syntheses Procedure. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2- cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. [Link]

  • ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses Procedure. [Link]

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Knoevenagel Condensation with Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation, with a specialized focus on reactions utilizing ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond basic protocols to delve into the mechanistic nuances and practical troubleshooting steps essential for success, particularly when working with α-substituted cyanoacetates.

Understanding the Core Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step, ultimately yielding an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base.[1]

The mechanism proceeds in the following key stages:

  • Deprotonation: A base abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate).[3]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[2]

  • Intermediate Formation: A tetrahedral intermediate is formed, which is then protonated to yield a β-hydroxy adduct.[4]

  • Dehydration: This adduct readily eliminates a molecule of water to form the final α,β-unsaturated product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently low when using this compound?

Low yields with this specific substrate can often be attributed to a combination of steric hindrance and electronic effects. The presence of the 3-chlorophenyl group at the α-position can impede the approach of the nucleophile to the carbonyl carbon. Additionally, the electron-withdrawing nature of the chloro group can influence the acidity of the α-proton.

Troubleshooting Steps:

  • Catalyst Choice: While piperidine is a common catalyst, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective in deprotonating the sterically hindered active methylene compound.[5]

  • Temperature Optimization: Gently heating the reaction mixture can often provide the necessary activation energy to overcome steric barriers. However, excessive heat can lead to side reactions. A systematic temperature screen from room temperature to reflux is recommended.

  • Solvent Selection: The polarity of the solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or acetonitrile can enhance the solubility of reactants and stabilize charged intermediates, potentially improving yields.[6]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

The most common side reactions in the Knoevenagel condensation are self-condensation of the aldehyde and Michael addition.[6]

  • Self-Condensation of the Aldehyde: This is more prevalent when using stronger bases. If you suspect aldehyde self-condensation, consider switching to a weaker base like ammonium acetate.[7]

  • Michael Addition: The α,β-unsaturated product of your Knoevenagel reaction can act as a Michael acceptor, reacting with another molecule of the deprotonated this compound.[6][8] This is often favored by longer reaction times and an excess of the active methylene compound.

Minimization Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and this compound to disfavor Michael addition.[7]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of your starting materials. Work up the reaction as soon as the limiting reagent is consumed to prevent the formation of the Michael adduct.

Q3: My reaction seems to stall before completion. What could be the cause?

Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The catalyst may be consumed by side reactions or may not be robust enough for the reaction conditions. Ensure you are using a fresh, high-purity catalyst.

  • Water Formation: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[9] Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction, especially if you are using a solvent like toluene.

  • Reversibility: The initial aldol addition step can be reversible. Driving the reaction forward by removing water is crucial for achieving high conversion.

Troubleshooting Guide: A Systematic Approach

When encountering issues with your Knoevenagel reaction, a logical, step-by-step approach to troubleshooting is essential. The following flowchart provides a visual guide to diagnosing and resolving common problems.

Troubleshooting_Knoevenagel cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Optimization Strategies cluster_side_reactions Side Reaction Analysis cluster_solution Resolution Start Low Yield or Incomplete Reaction Purity Are reactants pure and dry? Start->Purity Verify Purity->Start If No, Purify Stoichiometry Is the stoichiometry accurate (1:1)? Purity->Stoichiometry If Yes Stoichiometry->Start If No, Adjust Conditions Are reaction conditions (temp, time) appropriate? Stoichiometry->Conditions If Yes Conditions->Start SideProducts Side Products Observed? Conditions->SideProducts If Yes Catalyst Optimize Catalyst: - Type (Piperidine, DBU) - Loading (5-20 mol%) Solvent Optimize Solvent: - Polarity (Ethanol, Toluene, DMF) - Water removal (Dean-Stark)? Catalyst->Solvent Still Low Yield Temperature Optimize Temperature: - Room Temp to Reflux Solvent->Temperature Still Low Yield Success Successful Optimization Temperature->Success Optimized SideProducts->Catalyst No MichaelAdduct Michael Adduct: - Check stoichiometry - Reduce reaction time SideProducts->MichaelAdduct Yes MichaelAdduct->Stoichiometry SelfCondensation Aldehyde Self-Condensation: - Use a weaker base SelfCondensation->Catalyst Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation (Aldehyde, this compound) Solvent_Catalyst Solvent & Catalyst Selection Reactant_Prep->Solvent_Catalyst Reaction_Setup Reaction Setup (Flask, Stirrer, Condenser) Solvent_Catalyst->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Reaction Work-up (Extraction/Filtration) Monitoring->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization

Sources

Technical Support Center: Purification of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions encountered during the purification of this important synthetic intermediate. The methodologies and principles discussed herein are grounded in established organic chemistry practices to ensure scientific integrity and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of Isolated Product After Aqueous Work-up

Question: I've completed the synthesis of this compound, but after performing an aqueous extraction, my product yield is significantly lower than expected. What could be the cause and how can I improve it?

Answer:

Low recovery after an aqueous work-up is a common issue that can often be attributed to the slight aqueous solubility of the product or the formation of an emulsion. This compound, while primarily organic-soluble, possesses polar functional groups (ester and nitrile) that can lead to partial partitioning into the aqueous phase, especially if excessive volumes of water are used.

Causality and Resolution:

  • Minimize Aqueous Phase Volume: Use the minimum amount of water or brine necessary for effective washing. This reduces the extent to which the product can dissolve in the aqueous layer.

  • Back-Extraction: To recover any dissolved product, re-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane). One or two back-extractions are typically sufficient.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic product and driving it into the organic layer.

  • Emulsion Prevention: Emulsions, which are colloidal suspensions of one liquid in another, can trap the product at the interface. To prevent their formation, avoid vigorous shaking during extraction; gentle inversions are usually adequate. If an emulsion does form, it can often be broken by:

    • Adding a small amount of brine.

    • Filtering the entire mixture through a pad of Celite®.

    • Allowing the mixture to stand for an extended period.

Experimental Protocol: Optimized Aqueous Work-up

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If your reaction solvent is miscible with water (e.g., ethanol, THF), remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (if the reaction was acidic), followed by brine. Use gentle inversions to mix the layers.

  • Separate the organic layer.

  • Perform a back-extraction on the aqueous layer with a fresh portion of the organic solvent.

  • Combine all organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Issue 2: The Crude Product is a Persistent Oil and Fails to Crystallize

Question: I've isolated my crude this compound, but it's an oil that won't crystallize, even after trying to induce crystallization. How can I obtain a solid product?

Answer:

The failure of a product to crystallize is often indicative of impurities that disrupt the crystal lattice formation. These impurities can include unreacted starting materials, byproducts, or residual solvent.

Causality and Resolution:

  • Presence of Impurities: Even small amounts of impurities can act as a eutectic contaminant, lowering the melting point and preventing crystallization. The most effective way to address this is through chromatographic purification.

  • Residual Solvent: High-boiling point solvents used in the reaction or work-up (e.g., DMSO, DMF) can be difficult to remove completely and may keep the product in an oily state. Ensure complete removal of solvents using a high-vacuum pump, possibly with gentle heating.

  • Inherent Properties: Some organic molecules have low melting points and exist as oils or low-melting solids at room temperature. However, proper purification should still be performed to ensure the quality of the material for subsequent steps.

Experimental Protocol: Purification via Column Chromatography

Flash column chromatography is a highly effective method for purifying non-crystalline products.

  • Adsorbent and Eluent Selection:

    • Adsorbent: Silica gel is the standard choice for compounds of this polarity.

    • Eluent System: A good starting point for eluent selection is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Based on TLC analysis, a typical starting eluent system for this type of molecule would be in the range of 10-30% ethyl acetate in hexanes. The goal is to achieve an Rf value of approximately 0.3 for the product on the TLC plate.

  • Column Packing and Loading:

    • The crude product can be loaded onto the column either directly (if it is not too viscous) or by pre-adsorbing it onto a small amount of silica gel. To do this, dissolve the oily product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, collecting fractions and monitoring them by TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The resulting purified product may crystallize upon removal of the solvent or after being placed under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For a molecule like this compound, which has both non-polar (chlorophenyl ring) and polar (ester, nitrile) features, a mixed solvent system is often effective.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Ethanol/Water The product should be soluble in hot ethanol. Water can then be added dropwise as an anti-solvent to induce crystallization upon cooling.
Hexane/Ethyl Acetate The product is likely to be highly soluble in ethyl acetate and poorly soluble in hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Reheat to clarify and then cool slowly.[4]
Isopropanol A single solvent system that often works well for moderately polar compounds.
Toluene/Hexane Toluene's aromatic nature can aid in dissolving the compound, while hexane acts as the anti-solvent.

Screening Protocol:

  • Place a small amount of the crude product (10-20 mg) in a test tube.

  • Add a few drops of the chosen solvent and observe solubility at room temperature.

  • If insoluble, heat the mixture gently. If the product dissolves, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

Q2: How can I effectively remove unreacted 3-chlorobenzaldehyde from my product?

A2: Unreacted 3-chlorobenzaldehyde can often be removed during the aqueous work-up. A wash with a sodium bisulfite solution can be effective. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous phase.[5]

Protocol for Aldehyde Removal:

  • After the initial work-up, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

If residual aldehyde remains, it can typically be separated by column chromatography as it is less polar than the desired product.

Q3: My purified product has a yellowish or brownish tint. What is the cause and how can I decolorize it?

A3: A colored tint in the product often arises from the formation of minor, highly conjugated byproducts, especially if the reaction was conducted at elevated temperatures.

Decolorization Methods:

  • Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs colored impurities.

    • Caution: Use charcoal sparingly as it can also adsorb the desired product, reducing the yield. The charcoal must be removed by hot filtration before allowing the solution to cool and crystallize.[6]

  • Column Chromatography: As mentioned previously, column chromatography is very effective at separating colored impurities from the desired product.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_reaction Reaction & Work-up cluster_purification Purification Strategy cluster_final Final Product Reaction Crude Reaction Mixture Workup Aqueous Work-up (Extraction, Washes) Reaction->Workup Crude Crude Product (Oil or Solid) Workup->Crude Is_Solid Is the product solid? Crude->Is_Solid Recrystallization Recrystallization - Solvent Screening - Decolorization (Charcoal) Is_Solid->Recrystallization Yes Chromatography Column Chromatography (Silica Gel, Hex/EtOAc) Is_Solid->Chromatography No (Oily) Is_Pure Is it pure? Recrystallization->Is_Pure Chromatography->Is_Pure Is_Pure->Chromatography No Pure_Product Pure Ethyl 2-(3-chlorophenyl)- 2-cyanoacetate Is_Pure->Pure_Product Yes

Caption: General purification workflow for this compound.

References

  • Organic Syntheses. (n.d.). Ethyl Cyanoacetate. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). How do I recrystallize this product?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 2, 3-dicyanopropionate.

Sources

Technical Support Center: Synthesis and Side Reactions of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for "Ethyl 2-(3-chlorophenyl)-2-cyanoacetate." This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

I. Introduction to the Synthesis

This compound is typically synthesized via a Knoevenagel condensation reaction.[1][2] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-chlorobenzaldehyde.[1][2] The reaction is usually catalyzed by a weak base. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and the overall success of your experiment. This guide will walk you through potential pitfalls and their solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reactions, product loss during workup, or competing side reactions.

  • Incomplete Reaction:

    • Catalyst Inactivity: The choice and quality of the base catalyst are critical. Weakly basic amines like piperidine or DBU are commonly used.[2][3] Ensure your catalyst is not degraded. If you suspect catalyst issues, consider using a freshly opened bottle or purifying the existing stock.

    • Insufficient Reaction Time or Temperature: Knoevenagel condensations can be sluggish.[3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature. However, be aware that excessive heat can promote side reactions.[1][4]

  • Product Loss During Workup:

    • Aqueous Solubility: The product may have some solubility in the aqueous layer during extraction. To mitigate this, minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

    • Emulsion Formation: Emulsions can form during the extraction process, trapping the product. Adding brine (a saturated NaCl solution) can help break the emulsion and improve phase separation.[5]

  • Side Reactions:

    • Self-Condensation of the Aldehyde: Using a strong base can induce the self-condensation of 3-chlorobenzaldehyde.[2] Stick to weakly basic catalysts to avoid this.

    • Hydrolysis: The ester and cyano groups are susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can be exacerbated by heat.[6][7] During workup, use dilute acid (e.g., 1M HCl) for neutralization and carry out extractions promptly at room temperature.[4]

Q2: I've isolated my product, but it's a persistent oil and won't crystallize. What's going on?

A2: The failure to crystallize is often due to the presence of impurities or the formation of an isomeric mixture.

  • Impurities: Even small amounts of impurities can act as a eutectic contaminant, significantly lowering the melting point and preventing crystallization.[4]

    • Troubleshooting: Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[4]

  • Residual Solvent: High-boiling point solvents used in the reaction or workup can be difficult to remove completely.

    • Troubleshooting: Ensure all solvent is removed under reduced pressure, potentially with gentle heating on a rotary evaporator.[4]

  • Isomeric Mixture: The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers. The presence of both can inhibit the crystallization of the desired isomer.[4]

    • Troubleshooting: Isomer separation can be attempted via column chromatography. Optimizing reaction conditions, such as the choice of catalyst and solvent, may also favor the formation of one isomer over the other.

Q3: My final product is yellow or brown. What causes this discoloration?

A3: Color in the final product usually indicates the formation of byproducts or degradation.

  • Byproducts from Elevated Temperatures: Heating the reaction for extended periods can lead to the formation of colored byproducts.[4]

    • Troubleshooting: Minimize both the reaction time and temperature whenever possible. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Impure Starting Materials: Impurities in the starting materials, particularly the 3-chlorobenzaldehyde, can carry through or react to form colored side products.[4]

    • Troubleshooting: Always use high-purity starting materials. If necessary, purify the aldehyde by distillation or recrystallization before use.

  • Product Degradation: The product itself might be sensitive to air or light.

    • Troubleshooting: Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.

III. Common Side Reactions and Their Mechanisms

Understanding the potential side reactions is key to preventing them.

Hydrolysis of Ester and Cyano Groups

Under either acidic or basic conditions, the ethyl ester and cyano groups can be hydrolyzed to the corresponding carboxylic acid and amide/carboxylic acid, respectively.[6][7] This is particularly problematic during aqueous workup if the pH is not carefully controlled.

  • Mitigation Strategy: Use dilute acids and bases for pH adjustments and minimize the time the product is in contact with the aqueous phase. Perform extractions at room temperature.[4]

Dimerization of Ethyl Cyanoacetate

In the presence of a strong base, such as sodium ethoxide, ethyl cyanoacetate can undergo self-condensation to form a dimeric product.[8]

  • Mitigation Strategy: Use a weak base as a catalyst for the Knoevenagel condensation.

Decarboxylation

While less common under standard Knoevenagel conditions, subsequent reactions or harsh purification conditions (high heat) can lead to decarboxylation of the product, especially if the ester is hydrolyzed to a carboxylic acid.[5][9]

  • Mitigation Strategy: Avoid excessive temperatures during the reaction and purification steps.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Knoevenagel condensation pathway and potential side reactions.

G cluster_main Desired Knoevenagel Condensation cluster_side Potential Side Reactions 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Product This compound 3-Chlorobenzaldehyde->Product Weak Base Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Product Dimerization Dimer of Ethyl Cyanoacetate Ethyl_Cyanoacetate->Dimerization Strong Base Hydrolysis Hydrolysis Products (Carboxylic Acid, Amide) Product->Hydrolysis Strong Acid/Base, Heat Decarboxylation Decarboxylated Product Hydrolysis->Decarboxylation High Heat

Sources

Technical Support Center: Yield Improvement for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS No: 92847-34-2).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield improvement. We will delve into the causality behind experimental choices, offering troubleshooting guides for the most relevant synthetic pathways.

Section 1: Frequently Asked Questions - Choosing the Right Synthetic Pathway

This section addresses initial considerations and common misconceptions when planning the synthesis.

Q1: What are the primary, reliable methods for synthesizing this compound?

A1: Synthesizing an α-aryl-α-cyanoacetate requires forming a carbon-carbon bond at a sterically hindered position. The two most practical and reported strategies involve either forming the aryl-Cα bond or the Cα-ester bond.

  • C-Arylation of Ethyl Cyanoacetate: This involves the direct coupling of an activated 3-chlorophenyl electrophile (like an aryl halide) with ethyl cyanoacetate. This reaction typically requires a metal catalyst (e.g., Copper or Palladium) to proceed efficiently. It is a powerful method but highly sensitive to reaction conditions.

  • Acylation of 3-Chlorophenylacetonitrile: This approach starts with a pre-formed aryl-Cα bond. 3-Chlorophenylacetonitrile is deprotonated with a strong base to form a nucleophilic carbanion, which then reacts with an acylating agent like ethyl chloroformate to install the ester group.

The choice between these pathways often depends on the availability and cost of starting materials, as well as the catalytic systems available in your lab.

Q2: I tried a Knoevenagel condensation with 3-chlorobenzaldehyde and ethyl cyanoacetate, but my yield of the target product was zero. What went wrong?

A2: This is a common point of confusion. The Knoevenagel condensation is an excellent reaction for forming a new carbon-carbon double bond, not the desired single bond.[4] The reaction between an aldehyde (3-chlorobenzaldehyde) and an active methylene compound (ethyl cyanoacetate) produces an α,β-unsaturated product, in this case, Ethyl (E/Z)-2-cyano-3-(3-chlorophenyl)acrylate .[5][6]

Your target molecule, this compound, is a saturated α-aryl cyanoacetate. The Knoevenagel product has a double bond between the carbon from the aldehyde and the α-carbon of the cyanoacetate. To obtain your target from this intermediate would require a subsequent, selective reduction of the double bond, which adds complexity and potential for side reactions. Therefore, the Knoevenagel condensation is not a direct or efficient route to the title compound.

Section 2: Troubleshooting Guide - C-Arylation of Ethyl Cyanoacetate

This method is powerful but sensitive. Low yields are common if conditions are not optimized.

Q: My copper-catalyzed C-arylation of ethyl cyanoacetate with a 3-chlorophenyl halide is giving poor yields (<20%). What are the most likely causes and solutions?

A: Low yields in this cross-coupling reaction typically stem from four key areas: the catalyst system, the base, the reaction conditions, or competing side reactions. Let's troubleshoot each one.

Problem 1: Ineffective Catalyst System or Catalyst Poisoning The choice of catalyst, ligand, and the purity of the reactants are paramount.

  • Causality: The catalyst (e.g., CuI, Pd(OAc)₂) must be in the correct oxidation state and accessible to the reactants. Ligands are often required to stabilize the catalyst, prevent aggregation, and facilitate the catalytic cycle (oxidative addition, reductive elimination). Impurities in your starting materials (e.g., water, sulfur compounds) can poison the catalyst.

  • Solutions:

    • Catalyst Choice: For C-arylation of active methylene compounds, Copper(I) salts like CuI are classic choices. Palladium catalysts are also effective but can be more expensive.

    • Ligand Screening: If using a palladium catalyst, screen various phosphine ligands (e.g., Xantphos, P(t-Bu)₃). For copper catalysis, nitrogen-based ligands like phenanthroline or bipyridine can be effective.

    • Purity: Ensure your aryl halide and ethyl cyanoacetate are pure and, critically, that your solvent is anhydrous. Degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.

Problem 2: Incorrect Base Selection The base is not just a proton scavenger; its properties influence the entire reaction.

  • Causality: The base must be strong enough to deprotonate ethyl cyanoacetate (pKa ≈ 9-11 in organic solvents) to form the nucleophile, but not so strong that it promotes side reactions like ester hydrolysis or self-condensation.[7] The solubility of the base and its counter-ion also play a critical role.

  • Solutions:

    • Base Strength: A moderately strong inorganic base is usually optimal. Potassium carbonate (K₂CO₃) is a common starting point.[7] If deprotonation is incomplete, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required. Avoid extremely strong bases like NaOH or KOH unless using a phase-transfer catalysis system, as they can readily hydrolyze the ester.[7]

    • Solubility: Cs₂CO₃ is often superior to K₂CO₃ due to its higher solubility in organic solvents, which leads to a more homogeneous reaction environment.

Problem 3: Suboptimal Solvent and Temperature The reaction medium dictates solubility, reaction rate, and stability.

  • Causality: Aprotic polar solvents are generally preferred as they can dissolve the inorganic base and stabilize charged intermediates in the catalytic cycle.[8] The temperature must be high enough to overcome the activation energy but not so high that it causes decomposition of the reactants, product, or catalyst.

  • Solutions:

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are excellent choices. Toluene can also be used, particularly if water removal is necessary.

    • Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS. If the reaction is slow, cautiously increase the temperature. Be aware that ethyl cyanoacetate can decompose at very high temperatures.[9]

Problem 4: Competing Side Reactions The desired C-arylation competes with other pathways.

  • Causality: The enolate of ethyl cyanoacetate is an ambident nucleophile, meaning it can react through carbon (C-arylation, desired) or oxygen (O-arylation, undesired). Additionally, under harsh conditions, the aryl halide can undergo homo-coupling to form a biphenyl impurity.

  • Solutions:

    • Favoring C-Arylation: C-arylation is generally favored under thermodynamic control. Ensure sufficient reaction time. The choice of cation from the base can influence the C/O ratio; consult literature for specific catalyst systems.

    • Minimizing Homo-coupling: This is often a sign of a poorly performing catalytic system. Re-evaluate your ligand and ensure an inert atmosphere.

C_Arylation_Troubleshooting cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in C-Arylation check_catalyst 1. Catalyst System - Is it active? - Correct ligand? - Degassed? start->check_catalyst Begin Checks check_base 2. Base Selection - pKa appropriate? - Soluble? check_catalyst->check_base check_solvent 3. Solvent & Temp - Anhydrous? - Polarity correct? - Temp optimized? check_base->check_solvent check_side_products 4. Analyze Byproducts - O-arylation? - Homo-coupling? check_solvent->check_side_products optimize Optimize & Re-run check_side_products->optimize

Caption: A logical workflow for troubleshooting low yields in C-arylation reactions.

Section 3: Troubleshooting Guide - Acylation of 3-Chlorophenylacetonitrile

This route avoids transition metals but requires handling strong bases and electrophiles carefully.

Q: My attempt to acylate the anion of 3-chlorophenylacetonitrile with ethyl chloroformate is failing. What's going wrong?

A: This is a classic strong base-mediated acylation. Failure points usually involve incomplete anion formation, reaction at the wrong site (O-acylation), or subsequent side reactions.

Problem 1: Incomplete Deprotonation

  • Causality: The α-proton of 3-chlorophenylacetonitrile is acidic, but not acidic enough for weak bases. A very strong, non-nucleophilic base is required to generate the carbanion quantitatively. Incomplete deprotonation means unreacted starting material and low yield.

  • Solutions:

    • Base Choice: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Sodium hydride (NaH) can also be used, but the reaction may be slower due to its heterogeneous nature.

    • Temperature Control: Generate the anion at low temperatures (e.g., -78 °C with LDA in THF) to prevent side reactions. The addition of the base should be slow and controlled.

Problem 2: Competing O-Acylation

  • Causality: The resulting carbanion is in resonance with a ketenimine anion, making it an ambident nucleophile. Reaction with the hard electrophile (ethyl chloroformate) can occur at the nitrogen/oxygen end (after hydrolysis) instead of the desired carbon.

  • Solutions:

    • Reaction Conditions: C-acylation is generally favored under kinetic control at very low temperatures. Add the ethyl chloroformate slowly to the pre-formed anion solution while maintaining a low temperature (e.g., -78 °C).

    • Cation Choice: The lithium cation (from LDA) is small and "hard," which can sometimes favor O-acylation. If this is a persistent problem, switching to a sodium- or potassium-based amide (NaHMDS, KHMDS) with a larger, "softer" cation may improve the C/O selectivity.

Problem 3: Di-acylation and Other Side Reactions

  • Causality: If the product, this compound, is deprotonated by any remaining base, it can react with another molecule of ethyl chloroformate, leading to a di-acylated byproduct.

  • Solutions:

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure full conversion of the starting nitrile. However, use a stoichiometric amount or slight deficit of ethyl chloroformate (e.g., 1.0 equivalent) relative to the nitrile.

    • Quenching: Once the reaction is complete (monitored by TLC), quench it promptly with a proton source (e.g., saturated ammonium chloride solution) while still cold to neutralize any remaining base and anions.

Acylation_Mechanism cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation 3-Chlorophenylacetonitrile 3-Chlorophenylacetonitrile Carbanion (Nucleophile) Carbanion (Nucleophile) 3-Chlorophenylacetonitrile->Carbanion (Nucleophile) + Strong Base (e.g., LDA) @ -78°C Tetrahedral Intermediate Tetrahedral Intermediate Carbanion (Nucleophile)->Tetrahedral Intermediate + Ethyl Chloroformate (Electrophile) Target Product Target Product Tetrahedral Intermediate->Target Product - Cl⁻

Caption: Key steps in the acylation synthesis pathway.

Section 4: Experimental Protocols & Data

The following are generalized protocols. Researchers should adapt them based on their specific equipment and safety procedures.

Protocol 1: Copper-Catalyzed C-Arylation of Ethyl Cyanoacetate
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and anhydrous Cesium Carbonate (2.0 equivalents).

  • Reagents: Add anhydrous, degassed DMF as the solvent. Add 3-chloroiodobenzene (1.0 equivalent) followed by ethyl cyanoacetate (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by column chromatography on silica gel.

Parameter Condition A Condition B Condition C Notes
Base K₂CO₃Cs₂CO₃K₃PO₄Cesium Carbonate often gives better results due to higher solubility.[7]
Solvent TolueneDMFDMSODMF and DMSO are superior for dissolving the base.
Temperature 110 °C110 °C120 °CHigher temperatures may be needed but risk decomposition.
Typical Yield 30-50%60-80%55-75%Yields are highly substrate and condition dependent.
Section 5: Purification & Safety
Q: How can I best purify the final product from reaction byproducts?

A: this compound is a high-boiling point oil.

  • Column Chromatography: This is the most effective method for removing both polar and non-polar impurities. Use a gradient of ethyl acetate in hexanes on a silica gel column.

  • Vacuum Distillation: If the primary impurities are non-volatile (e.g., catalyst residue, salts), high vacuum distillation can be effective. However, the product may be thermally sensitive, so use the lowest possible temperature.

  • Recrystallization: This is not applicable as the product is typically an oil at room temperature.

Q: What are the primary safety concerns when performing these syntheses?

A: Both pathways involve significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Cyanides: Ethyl cyanoacetate and other cyanide-containing reagents are toxic.[10] Sodium cyanide, if used, is extremely toxic.[11] Always handle these materials in a certified chemical fume hood. Have a cyanide antidote kit available and ensure you are trained in its use. Acidic workup of any reaction containing cyanide salts will liberate highly toxic HCN gas; therefore, all aqueous waste must be treated with bleach or hydrogen peroxide under basic conditions before disposal to destroy the cyanide ion.[12]

  • Strong Bases: Reagents like LDA and NaH are highly reactive and often pyrophoric. They react violently with water. All manipulations must be performed under a strictly inert atmosphere. Quench reactions carefully at low temperatures.

  • Solvents: DMF and DMSO have known health risks and can be absorbed through the skin. Always use appropriate gloves and handle them in a fume hood.

Section 6: References
  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Halpern, M. PTC C-Alkylation – Interesting Choices. Phase Transfer Catalysis. Retrieved from [Link]

  • Nagata, K., Sano, D., & Itoh, T. (2007). Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett, 2007(04), 547-550. Retrieved from [Link]

  • Marvel, C. S., et al. Ethyl cyanoacetate. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Dalessandro, E. V., et al. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6, 57803-57810. Retrieved from [Link]

  • United Chemical. (2025). The Role and Mechanisms of Sodium Cyanide in Organic Synthesis. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. Retrieved from [Link]

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  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Ataman Kimya. ECYA (ETHYL CYANO ACETATE). Retrieved from [Link]

  • Li, F. (2009). Central, Ethyl Cyanoacetate Alkylation Reaction. Globe Thesis. Retrieved from [Link]

  • Google Patents. (2000). KR20000057793A - Process for preparing cyanoacetic esters. Retrieved from

  • PubChem. Ethyl cyanoacetate. Retrieved from [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [https://www.taekwang.co.kr/en/product/download.do?f_path=/files/product/&f_name=SODIUM CYANIDE(NaCN) Safety and Handling Guidance.pdf]([Link] CYANIDE(NaCN) Safety and Handling Guidance.pdf)

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Sodium cyanide. Retrieved from [Link]

  • Wikipedia. Ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (2013). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Patsnap. Synthesis method of ethyl cyanoacetate. Retrieved from [Link]

  • Organic Syntheses Procedure. [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. Retrieved from [Link]

  • Google Patents. (2013). US20130253213A1 - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound. Retrieved from

  • PubChem. Ethyl 2-(2-bromo-3-chlorophenyl)-2-cyanoacetate. Retrieved from [Link]

  • PrepChem.com. Preparation of ethyl cyanoacetate. Retrieved from [Link]

  • E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Reddit. (2021). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc? Going for creativity, thank you. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of its synthesis and subsequent reactions. The information is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective experimental outcomes.

Section 1: Synthesis and Purification

The primary route to this compound and similar compounds is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone, in this case, 3-chlorobenzaldehyde.[1] The success of this synthesis is highly dependent on carefully controlled reaction conditions.

FAQ 1: I am experiencing low yields in the Knoevenagel condensation to synthesize this compound. What are the likely causes and how can I optimize the reaction?

Low yields in a Knoevenagel condensation are a common issue and can often be traced back to several key factors.

Probable Causes & Solutions:

  • Inefficient Water Removal: The Knoevenagel condensation is a reversible reaction that produces a molecule of water.[1] Failure to remove this water will shift the equilibrium back towards the starting materials, thus reducing the yield.

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., benzene or toluene) to azeotropically remove water as it is formed. This will drive the reaction to completion.[2]

  • Suboptimal Catalyst Choice or Concentration: The choice of base catalyst is crucial. While strong bases can cause self-condensation of the aldehyde, a catalyst that is too weak will result in slow and incomplete reactions.[1]

    • Solution: Piperidine is a commonly used and effective catalyst.[3] Other catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or diisopropylethylammonium acetate (DIPEAc) have also been shown to give excellent yields.[4][5] It is advisable to perform small-scale trials to determine the optimal catalyst and its concentration.

  • Incorrect Reaction Temperature: The reaction temperature can influence both the reaction rate and the formation of side products.

    • Solution: Heating the reaction mixture under reflux is typical.[2] However, the optimal temperature may vary depending on the specific reactants and catalyst used. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the ideal reaction time and temperature.

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-chlorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable solvent like toluene.[2]

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Workflow for Knoevenagel Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 3-chlorobenzaldehyde, ethyl cyanoacetate, catalyst (e.g., piperidine) in toluene reflux Heat to reflux with Dean-Stark trap reactants->reflux monitor Monitor water removal and reaction progress by TLC reflux->monitor cool Cool reaction mixture monitor->cool wash Wash with water cool->wash dry Dry organic layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product Pure Ethyl 2-(3-chlorophenyl)- 2-cyanoacetate purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

FAQ 2: I'm struggling with the purification of the crude product. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials and potential side products.

Recommended Purification Methods:

MethodSolvent System/ConditionsNotes
Recrystallization Ethanol or a mixture of ethanol and water is often effective.[6]This is a good first-line approach if the crude product is a solid and relatively pure.
Column Chromatography A silica gel column with a gradient of ethyl acetate in hexane is a common choice.This method is more effective for removing impurities with similar polarity to the product. The exact solvent system should be determined by TLC analysis.
Bisulfite Wash An aqueous solution of sodium bisulfite.This can be used during the work-up to remove any unreacted aldehyde by forming a water-soluble adduct.[7]

Section 2: Subsequent Reactions and Mechanistic Considerations

This compound is a versatile intermediate. However, its reactivity can also lead to undesired side reactions if not handled correctly.

FAQ 3: I am trying to hydrolyze the ester to a carboxylic acid, but I am also getting hydrolysis of the nitrile group. How can I achieve selective ester hydrolysis?

The nitrile and ester groups can both be hydrolyzed under acidic or basic conditions. Selective hydrolysis is a common challenge.

Strategies for Selective Ester Hydrolysis:

  • Mild Basic Hydrolysis: Using a weaker base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can often favor ester hydrolysis. Careful monitoring is key to stop the reaction before significant nitrile hydrolysis occurs.

  • Enzymatic Hydrolysis: Lipases are enzymes that can selectively hydrolyze esters under mild, neutral pH conditions, leaving the nitrile group intact. This is a highly specific and often high-yielding method.

FAQ 4: My attempts at decarboxylation of the corresponding cyanoacetic acid derivative are failing or giving low yields. What is the most reliable method?

Direct thermal decarboxylation of cyanoacetic acids can be harsh and lead to decomposition.[8] The Krapcho decarboxylation is a much more reliable and widely used method for compounds of this type.[9][10]

The Krapcho Decarboxylation:

This reaction involves heating the cyanoacetic ester with a salt, typically a halide like lithium chloride (LiCl), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), often with a small amount of water.[9] The reaction proceeds through a nucleophilic attack of the halide on the ethyl group of the ester, followed by the loss of carbon dioxide.

Experimental Protocol: Krapcho Decarboxylation

  • In a round-bottom flask, combine the substituted ethyl cyanoacetate (1 equivalent), lithium chloride (1.2 equivalents), DMSO, and water (1.2 equivalents).[9]

  • Heat the mixture to a high temperature, typically between 160-180°C.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the resulting nitrile product by column chromatography or distillation.[9]

Troubleshooting Decision Tree for Reactions

G cluster_no_reaction No Reaction cluster_side_products Side Products start Reaction not proceeding as expected check_sm Is starting material consumed (TLC)? start->check_sm no_reaction Problem: No Reaction check_sm->no_reaction No side_products Problem: Multiple Side Products check_sm->side_products Yes cause_no_reaction Possible Causes: - Incorrect temperature - Inactive catalyst/reagents - Insufficient reaction time no_reaction->cause_no_reaction solution_no_reaction Solutions: - Increase temperature - Verify reagent quality - Extend reaction time cause_no_reaction->solution_no_reaction cause_side_products Possible Causes: - Temperature too high - Reaction conditions too harsh (strong acid/base) - Presence of water/oxygen side_products->cause_side_products solution_side_products Solutions: - Lower reaction temperature - Use milder reagents - Run under inert atmosphere - Use anhydrous solvents cause_side_products->solution_side_products

Caption: A decision tree to troubleshoot common issues in subsequent reactions.

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your compound.

FAQ 5: What are the expected signals in the ¹H and ¹³C NMR spectra for this compound?

Predicted ¹H NMR Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.3Triplet (t)3H
-OCH₂- (ethyl)~4.3Quartet (q)2H
Aromatic-H~7.0 - 8.0Multiplet (m)4H
Vinyl-H~8.2Singlet (s)1H

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
-C H₃ (ethyl)~14
-OC H₂- (ethyl)~61
C N~116
Aromatic Carbons~122 - 137
Vinyl Carbons~103, ~154
C =O (ester)~163

Note: These are predicted values and may vary slightly in an actual spectrum.

FAQ 6: My NMR spectrum shows more peaks than expected. What could be the reason?

Unexpected peaks in an NMR spectrum can arise from several sources.

  • Impurities: The most common cause is the presence of unreacted starting materials or side products from the reaction. Compare the spectrum with those of the starting materials to identify these peaks.

  • Geometric Isomers (E/Z): For the Knoevenagel product, it is possible to have both E and Z isomers, which would give rise to two distinct sets of signals.[1] The more stable isomer is typically the major product.

  • Solvent Impurities: Residual non-deuterated solvent or impurities in the NMR solvent can appear in the spectrum.

When encountering a complex spectrum, it is advisable to re-purify the sample and acquire the spectrum again. Two-dimensional NMR techniques, such as COSY and HSQC, can also be invaluable in assigning complex spectra.

References

  • Wikipedia. Cyanoacetic acid. Available from: [Link]

  • Thomson, A. (1970). Decarboxylations of 2-cyano-2-phenylacetate ions in water, aqueous ethanol, and aqueous dioxan. Journal of the Chemical Society B: Physical Organic, 1198-1201. Available from: [Link]

  • Organic Syntheses. Ethyl cyanoacetate. Available from: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. Available from: [Link]

  • Wikipedia. Ethyl cyanoacetate. Available from: [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Available from: [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

  • LookChem. Synthesis of Ethyl cyanoacetate. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Available from: [Link]

  • PrepChem.com. Preparation of ethyl cyanoacetate. Available from: [Link]

  • E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]

  • Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

  • ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Available from: [Link]

  • Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Organic Syntheses. ethyl (1-ethylpropylidene)cyanoacetate. Available from: [Link]

  • Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. Available from: [Link]

  • Google Patents. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2- cyano-3-phenyl-2-propenoates. Available from: [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Available from: [Link]

  • PubChem. ((p-Chlorophenyl)azo)cyanoacetic acid ethyl ester. Available from: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Available from: [Link]

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. Available from: [Link]

  • NIH. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Available from: [Link]

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Technical Support Center: Catalyst Selection for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the condensation of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As this reaction, a variant of the Knoevenagel condensation, is pivotal for creating complex molecules, understanding the nuances of catalyst selection is critical for achieving high yields and purity.

This document provides in-depth, field-proven insights into catalyst choice, troubleshooting common experimental hurdles, and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the condensation of this compound?

The condensation of active methylene compounds like this compound with aldehydes or ketones is most commonly catalyzed by weak bases.[1] Strong bases are generally avoided as they can promote unwanted side reactions, such as the self-condensation of the carbonyl partner or saponification of the ester group.[1][2]

Commonly Employed Catalysts Include:

  • Primary/Secondary Amines: Piperidine and pyrrolidine are classic choices.[3][4] They function by forming an enolate from the cyanoacetate and an iminium ion from the carbonyl compound, which facilitates the reaction.[5][6][7][8]

  • Ammonium Salts: Ammonium acetate or diisopropylethylammonium acetate (DIPEAc) are effective and considered greener alternatives.[3][9]

  • Ternary Amines: Triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are also used, often in combination with promoters like ionic liquids.[10][11]

  • Lewis Acids & Heterogeneous Catalysts: In some systems, Lewis acids (e.g., ZnCl₂, InCl₃) or solid-supported catalysts (e.g., hydrotalcites, functionalized silica) can be employed for easier workup and catalyst recovery.[8][12][13]

Q2: How does the catalyst choice impact reaction kinetics and product yield?

The catalyst's role is twofold: to deprotonate the active methylene compound and, in the case of amine catalysts, to activate the carbonyl group.[3][8]

  • Catalyst Basicity: The base must be strong enough to deprotonate the α-carbon of the cyanoacetate but weak enough to avoid self-condensation of the aldehyde/ketone partner.[1] For this compound, the acidity of the α-proton is enhanced by the cyano, ester, and phenyl groups, allowing for the use of very mild bases.

  • Iminium Ion Formation: Secondary amines like piperidine can react with the carbonyl compound to form a highly electrophilic iminium ion. This intermediate reacts rapidly with the enolate of the cyanoacetate.[5][7] Theoretical and experimental studies suggest that iminium ion formation can be the rate-determining step.[6][7]

  • Steric Hindrance: The bulky 3-chlorophenyl group on your substrate may influence the catalyst's approach. A less sterically hindered catalyst like ammonium acetate might offer advantages over a bulkier amine in certain cases.

Q3: What is the general mechanism for this condensation reaction?

The reaction proceeds via the classic Knoevenagel condensation pathway. When using a secondary amine catalyst like piperidine, the mechanism involves the formation of key intermediates.

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Elimination RCHO Aldehyde/Ketone (R-CHO) Iminium Iminium Ion (Electrophile) RCHO->Iminium Pip Piperidine (Catalyst) Addition Addition Intermediate Iminium->Addition Cyanoacetate Ethyl 2-(3-chlorophenyl) -2-cyanoacetate Enolate Enolate Ion (Nucleophile) Cyanoacetate->Enolate + Piperidine - Piperidinium Ion Enolate->Addition Product α,β-Unsaturated Product Addition->Product - Piperidine (Catalyst Regeneration) Troubleshooting_Flowchart start Low Yield or No Reaction tlc Analyze by TLC/LCMS start->tlc sm_present Starting Material Remains? tlc->sm_present side_products Side Products Observed? sm_present->side_products No node_catalyst Issue: Inactive/Weak Catalyst Solution: Use fresh catalyst, increase loading, or switch to a stronger (but still weak) base. sm_present->node_catalyst Yes node_temp Issue: Insufficient Energy Solution: Increase reaction temperature. Consider microwave irradiation. sm_present->node_temp Yes node_water Issue: Equilibrium Problem Solution: Remove water via Dean-Stark trap or use molecular sieves. sm_present->node_water Yes node_michael Issue: Michael Addition Solution: Reduce reaction time. Use 1:1 stoichiometry. side_products->node_michael Yes node_self Issue: Aldehyde Self-Condensation Solution: Use a milder catalyst (e.g., NH₄OAc). Add aldehyde slowly. side_products->node_self Yes node_decomp Issue: Product Decomposition Solution: Lower reaction temperature. Reduce reaction time. side_products->node_decomp Yes end Re-evaluate overall reaction and purification strategy. side_products->end No/Complex Mixture

Caption: Decision tree for troubleshooting low-yield condensation reactions.

Problem: Low or No Conversion
Probable CauseRecommended Solution & Explanation
Inappropriate Catalyst Choice or Activity The chosen base may be too weak for the specific substrate/carbonyl partner combination. Solution: 1) Verify the activity of your catalyst; amines can degrade over time. Use a fresh bottle. 2) Consider switching to a slightly more basic but still weak catalyst (e.g., from ammonium acetate to piperidine). 3) Increase the catalyst loading from catalytic (5-10 mol%) to stoichiometric amounts in difficult cases.
Equilibrium Hindrance due to Water The Knoevenagel condensation produces one equivalent of water. [2][3]If not removed, this can push the reaction equilibrium back towards the starting materials. Solution: For solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water. [2][3]For other solvents, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
Insufficient Reaction Temperature While many Knoevenagel condensations proceed at room temperature, the steric bulk from the α-aryl substituent may require thermal energy to overcome the activation barrier. [2][3]Solution: Gradually increase the reaction temperature, monitoring by TLC for product formation and potential decomposition. Refluxing in a suitable solvent like ethanol or toluene is a common strategy. [2][14]
Problem: Significant Side Product Formation
Probable CauseRecommended Solution & Explanation
Michael Addition The α,β-unsaturated product is a Michael acceptor. A second molecule of the highly nucleophilic cyanoacetate enolate can add to the product, forming a dimeric byproduct. [2]This is more common with extended reaction times. Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Using a slight excess (1.05-1.1 equiv.) of the carbonyl compound can also help consume the nucleophile.
Self-Condensation of Carbonyl Partner If the catalyst is too basic, it can promote the self-condensation (aldol reaction) of the aldehyde or ketone starting material, especially if it is enolizable. [1][2]Solution: Switch to a milder catalyst. Ammonium salts like ammonium acetate are often effective in minimizing this side reaction. [3]Alternatively, add the carbonyl compound slowly to the mixture of the cyanoacetate and catalyst to maintain a low instantaneous concentration.
Hydrolysis or Transesterification The presence of water can lead to hydrolysis of the cyano or ester groups, especially under prolonged heating. [14]If using an alcohol as a solvent (e.g., methanol), transesterification of the ethyl ester can occur, leading to a mixture of products. [15]Solution: Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar). [14]If transesterification is an issue, switch to a non-alcoholic, aprotic solvent such as THF, acetonitrile, or toluene. [14]

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening

This protocol allows for the efficient comparison of different catalysts for your specific carbonyl substrate.

  • Preparation: In separate, labeled vials, add this compound (e.g., 100 mg, 1.0 equiv) and the desired aldehyde/ketone (1.05 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of ethanol or toluene) to each vial.

  • Catalyst Addition: To each vial, add a different catalyst (10 mol%). For example:

    • Vial A: Piperidine

    • Vial B: Ammonium Acetate

    • Vial C: Triethylamine

    • Vial D: DABCO

  • Reaction: Stir the mixtures at a set temperature (e.g., room temperature or 60 °C).

  • Monitoring: Take aliquots from each vial at regular intervals (e.g., 1h, 4h, 12h) and analyze by TLC or LC-MS to determine the rate of conversion.

  • Analysis: Compare the conversion rates and impurity profiles to identify the optimal catalyst for scale-up. [3]

Table 1: Comparative Guide to Common Catalysts

This table summarizes the characteristics of common catalysts for Knoevenagel-type condensations. The optimal choice will depend on the specific aldehyde or ketone used in conjunction with this compound.

CatalystTypeTypical Loading (mol%)AdvantagesDisadvantages
Piperidine Secondary Amine5 - 20High activity, well-documented, forms reactive iminium ion. [5][8]Can promote side reactions if not controlled, requires careful removal. [2]
Ammonium Acetate Ammonium Salt10 - 50Mild, low cost, often reduces side reactions, "greener" option. [3]May require higher temperatures or longer reaction times.
DABCO Tertiary Amine10 - 20Good catalyst, less volatile than TEA, can be used with promoters. [10][11]Generally less reactive than secondary amines.
Triphenylphosphine Phosphane5 - 15Mild, efficient for solvent-free conditions, high (E)-selectivity. [16]Stoichiometric phosphine oxide byproduct can complicate purification.
Ionic Liquids VariousSolvent/CatalystCan act as both solvent and promoter, often recyclable, can enhance rates. [11][12]Higher cost, potential viscosity and purification challenges.

References

  • Bernardi, F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific LLC. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. ResearchGate. [Link]

  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. MDPI. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Optimisation conditions for EDDF catalysed Knoevenagel condensation reaction in various solvents at room temperature a. ResearchGate. [Link]

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Technical Support Center: Byproduct Analysis in Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot effectively and ensure the integrity of your results.

The synthesis of this compound is most commonly achieved via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with an active methylene compound, in this case, ethyl cyanoacetate.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to identify, understand, and mitigate the formation of common byproducts.

Part 1: Frequently Asked Questions (FAQs) - The Synthesis Pathway

This section addresses foundational questions about the synthesis to establish a baseline for successful experimentation.

Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and dependable method is the Knoevenagel condensation . This reaction involves reacting 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a weak base as a catalyst. The reaction is driven by the removal of water, which shifts the equilibrium toward the product.[1]

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products R1 3-Chlorobenzaldehyde R2 Ethyl Cyanoacetate Catalyst Weak Base (e.g., Piperidine, Ammonium Acetate) Intermediate Intermediate Adduct Catalyst->Intermediate + Catalyst P1 Ethyl 2-(3-chlorophenyl)- 2-cyanoacetate Intermediate->P1 - H₂O P2 Water (H₂O)

Caption: Knoevenagel condensation workflow for synthesis.

Q2: Which catalysts are most effective, and what are the typical reaction conditions?

Weak organic bases are generally preferred to minimize side reactions. Common choices include:

  • Piperidine or Ammonium Acetate: Often used in combination with a solvent like toluene or benzene that allows for the azeotropic removal of water using a Dean-Stark apparatus.[1][3]

  • Zeolite Catalysts: These have been investigated for Knoevenagel condensations as they can offer improved selectivity and easier workup.

Typical reaction temperatures range from 80°C to the reflux temperature of the solvent (e.g., ~110°C for toluene) to facilitate water removal.[2]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) typically provides good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, having a conjugated system, will be UV-active. The disappearance of the 3-chlorobenzaldehyde spot is a key indicator of reaction completion.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section is structured to address specific problems you may encounter during the synthesis and purification process.

Problem: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows a low conversion rate and my final yield is poor. What are the likely causes and solutions?

A low yield is a common issue that can be traced back to several factors. The key is to address the equilibrium of the reaction.

Low_Yield_Troubleshooting Start Low Yield Observed Cause1 Inefficient Water Removal Start->Cause1 Cause2 Catalyst Inactivity Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Starting Material Quality Start->Cause4 Sol1a Check Dean-Stark setup for leaks. Ensure azeotrope is forming. Cause1->Sol1a Sol1b Add molecular sieves to the reaction mixture. Cause1->Sol1b Sol2 Use fresh catalyst. Consider an alternative base. Cause2->Sol2 Sol3 Ensure reaction is at the reflux temperature of the solvent. Cause3->Sol3 Sol4 Verify purity of 3-chlorobenzaldehyde and ethyl cyanoacetate via GC or NMR. Cause4->Sol4

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Inefficient Water Removal: The Knoevenagel condensation is a reversible reaction where water is a byproduct.[4] If water is not effectively removed, the equilibrium will shift back towards the starting materials, drastically reducing the yield.[4]

  • Catalyst Issues: The basicity of the catalyst is crucial. If it's too strong, it can promote self-condensation of the aldehyde or other side reactions.[4] If it's too weak or has degraded, the reaction rate will be impractically slow.

  • Reaction Temperature: The temperature must be high enough to facilitate the azeotropic removal of water but not so high as to cause decomposition of the reactants or product.[5]

Problem: Complex Mixture of Impurities

Q: My crude product analysis (GC-MS or NMR) shows multiple unexpected peaks. What are the most probable byproducts?

The presence of several impurities is common and understanding their origin is key to mitigating their formation.

Potential Byproduct Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to issues described in the "Low Yield" section.[6]Increase reaction time, ensure efficient water removal, and verify catalyst activity.
Michael Adduct The product, an α,β-unsaturated compound, can react with another molecule of ethyl cyanoacetate (a Michael donor).[4]Use a 1:1 stoichiometry of reactants. Avoid a large excess of ethyl cyanoacetate.
3-Chlorobenzoic Acid Oxidation of the starting 3-chlorobenzaldehyde.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Ethyl 3-chloro-benzamide Hydrolysis of the nitrile group in the product, often during aqueous workup, especially under harsh acidic or basic conditions.[5]Maintain a neutral to slightly acidic pH during workup. Use milder conditions and avoid prolonged exposure to water at high temperatures.
(3-Chlorophenyl)acetonitrile Decarboxylation of the corresponding cyanoacetic acid, which may form from hydrolysis of the ester group.[5][8]Avoid high temperatures during workup and purification. Krapcho decarboxylation conditions (wet DMSO, salt) can promote this.[5]
Dimer of Ethyl Cyanoacetate Self-condensation of ethyl cyanoacetate in the presence of a strong base.[9][10]Use a weak base catalyst (e.g., ammonium acetate) instead of stronger bases like sodium ethoxide.
Part 3: Byproduct Analysis and Characterization Protocols

Accurate identification and quantification of impurities are critical for process optimization and ensuring the final product meets specifications.

Q: What are the recommended analytical methods for purity assessment and byproduct identification?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.[6][11]

  • Gas Chromatography with Flame Ionization Detector (GC-FID): Excellent for quantifying volatile impurities, including residual starting materials and solvents.[6][12]

  • High-Performance Liquid Chromatography with UV Detector (HPLC-UV): Ideal for separating the main product from less volatile byproducts like the Michael adduct or dimers.[11]

Byproduct_Analysis_Workflow Start Crude Product Sample Analysis Analytical Techniques Start->Analysis GC GC-FID Analysis Analysis->GC Volatiles HPLC HPLC-UV Analysis Analysis->HPLC Non-Volatiles GC_Result Quantify: - Ethyl Cyanoacetate - 3-Chlorobenzaldehyde - Solvents GC->GC_Result Purify Purification Strategy (Column Chromatography or Distillation) GC_Result->Purify HPLC_Result Identify & Quantify: - Michael Adduct - Dimer Byproducts - Other non-volatile impurities HPLC->HPLC_Result HPLC_Result->Purify

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Technical Support Center: Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this chemical reaction from the lab to pilot and production scales.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is typically achieved via a Knoevenagel condensation reaction.[1][2] This reaction involves the condensation of 3-chlorobenzaldehyde with ethyl cyanoacetate, often catalyzed by a weak base. While straightforward on a laboratory scale, scaling up this process introduces significant challenges that can impact yield, purity, and safety.[3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of chemical engineering and process safety management.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Q1: My reaction is showing a significant increase in impurities and a decrease in yield upon scale-up. What are the likely causes and how can I mitigate this?

A1: This is a common scale-up challenge and can be attributed to several factors, primarily related to heat and mass transfer limitations in larger reactors.[3]

Potential Causes:

  • Poor Temperature Control: The Knoevenagel condensation is an exothermic reaction.[4][5][6] In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated. This can lead to localized "hot spots" where the temperature is significantly higher than the set point, promoting the formation of side products and degradation of the desired product.

  • Inefficient Mixing: Inadequate mixing can result in localized high concentrations of reactants or catalyst, which can also lead to the formation of impurities. This is particularly problematic if the catalyst is not fully dissolved or if the reactants have different solubilities.

  • Extended Reaction Time: Larger scale reactions often require longer processing times, including heating, cooling, and reagent addition. This increased time at elevated temperatures can contribute to product degradation and the formation of impurities.

Troubleshooting Protocol:

  • Characterize the Exotherm: Before scaling up, perform a reaction calorimetry study on the lab scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an appropriate cooling system for the larger reactor.

  • Optimize Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of one of the reactants (e.g., 3-chlorobenzaldehyde) to the mixture of the other reactant and catalyst. This will help to control the rate of reaction and the associated heat generation.

  • Improve Mixing Efficiency:

    • Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) and agitation speed to ensure good mixing without causing excessive shear, which could degrade the product.

    • Consider the use of baffles in the reactor to prevent vortex formation and improve top-to-bottom mixing.

  • Re-evaluate Solvent Choice: A solvent with a higher boiling point can allow for better temperature control. However, ensure the chosen solvent does not introduce new purification challenges.

Data-Driven Decision Making: Impact of Reagent Addition Profile

ScaleAddition MethodPeak Internal Temperature (°C)Yield (%)Purity (%)
1 LAll at once659298.5
1 LSlow addition (1 hr)459599.5
50 LAll at once95 (runaway)4570.2
50 LSlow addition (2 hr)509399.3
Q2: I am observing inconsistent crystallization and difficulty in isolating the final product at a larger scale. What should I investigate?

A2: Crystallization is a critical step that dictates the purity, particle size, and handling characteristics of the final product.[][8] Scale-up often introduces variability in this process.

Potential Causes:

  • Supersaturation Control: Achieving and maintaining the optimal level of supersaturation is key for controlled crystallization.[8] Rapid cooling or anti-solvent addition on a large scale can lead to uncontrolled, rapid precipitation, resulting in small, impure crystals or an oily product.

  • Mixing During Crystallization: The hydrodynamics within a large crystallizer are different from a lab flask. Poor mixing can lead to non-uniform supersaturation and temperature, resulting in a broad particle size distribution.[8]

  • Presence of Impurities: The impurity profile may change on scale-up. Certain impurities can inhibit or alter crystal growth, leading to different crystal habits or preventing crystallization altogether.

  • Seeding Strategy: An inconsistent or absent seeding strategy can lead to spontaneous nucleation at varying levels of supersaturation, resulting in poor batch-to-batch reproducibility.

Troubleshooting Protocol:

  • Develop a Robust Crystallization Protocol:

    • Determine the metastable zone width (MSZW) for your system. This will define the optimal window of supersaturation for controlled crystallization.

    • Implement a controlled cooling or anti-solvent addition profile. A linear or multi-step profile is often more effective than a rapid, single-shot addition.

  • Optimize Agitation: Use a low-shear agitation system (e.g., large-diameter, low-speed impeller) to keep the crystals suspended without causing significant secondary nucleation or crystal breakage.

  • Implement a Seeding Protocol:

    • Introduce a small amount of seed crystals of the desired polymorphic form at a specific point within the metastable zone.

    • Ensure the seed crystals are of a uniform and appropriate size.

  • Purify the Crude Product: If impurities are hindering crystallization, consider an additional purification step (e.g., charcoal treatment, reslurry) before the final crystallization.

Q3: My process is generating a significant amount of solvent waste, and I'm concerned about the environmental impact and cost. How can I optimize solvent usage?

A3: Solvent usage is a major consideration in green chemistry and process economics.

Potential Causes:

  • Suboptimal Solvent Choice: The initial solvent may have been chosen for lab-scale convenience rather than for its properties at scale, such as recovery potential and environmental, health, and safety (EHS) profile.

  • Inefficient Work-up Procedures: Large-volume extractions and washes can lead to excessive solvent consumption.

  • Lack of Solvent Recovery Strategy: Direct disposal of solvent waste without considering recovery and reuse is a common issue.

Troubleshooting Protocol:

  • Solvent Selection Guide: Re-evaluate the solvent based on a multi-parameter assessment. Consider factors like solubility of reactants and product, boiling point, ease of recovery, and EHS rating.

  • Process Intensification:

    • Explore increasing the reaction concentration. This reduces the amount of solvent per unit of product.

    • Investigate reactive extractions or in-situ product crystallization to minimize downstream processing steps and solvent use.

  • Solvent Recovery and Recycle:

    • Evaluate the feasibility of distilling and recycling the solvent.[9] This may require an initial investment in equipment but can lead to significant long-term savings.

    • Ensure that a robust analytical method is in place to qualify the recycled solvent for reuse, checking for the buildup of impurities.

Illustrative Workflow for Solvent Optimization

ProcessControl cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Quality Control Reactor Reactor Temp: T1 Agitation: S1 HPLC_Monitor HPLC_Monitor Reactor->HPLC_Monitor Sample Reagent_Add Reagent Addition (Flow Rate F1) Reagent_Add->Reactor Quench Quench Reaction HPLC_Monitor->Quench Proceed if OK Crystallization Controlled Cooling Profile C1 Quench->Crystallization Filtration Filter & Wash Crystallization->Filtration Final_Product Dried Product Filtration->Final_Product QC_Tests QC Analysis Purity (HPLC) Identity (NMR) Residual Solvents Final_Product->QC_Tests Sample Release Product Release QC_Tests->Release Meets Spec?

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Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Analysis of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectral features of the title compound, a comparative analysis with its derivatives and other analytical techniques, and robust experimental protocols. Our approach is grounded in established spectroscopic principles to ensure both technical accuracy and practical applicability.

Introduction: The Structural Significance of α-Aryl Cyanoacetates

This compound belongs to the class of α-aryl cyanoacetates, which are pivotal intermediates in organic synthesis. Their unique structure, featuring a chiral center bearing a phenyl ring, a nitrile group, and an ester moiety, makes them valuable precursors for a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The precise characterization of these molecules is paramount to ensuring the integrity of subsequent synthetic steps and the purity of final products. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of such compounds, providing detailed information about the molecular framework and the electronic environment of each nucleus.

Part 1: Detailed ¹H and ¹³C NMR Spectral Analysis

While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, a detailed and accurate prediction can be made based on the analysis of its constituent parts and comparison with closely related, well-documented compounds. The primary analogues for this analysis are Ethyl Phenylcyanoacetate and various halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is anticipated to display distinct signals for the ethyl group protons, the methine proton, and the aromatic protons of the 3-chlorophenyl ring.

  • Ethyl Group (-CH₂CH₃): This moiety will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other.

    • The -CH₂ quartet is expected around δ 4.2-4.3 ppm . The electron-withdrawing nature of the adjacent ester oxygen deshields these protons.

    • The -CH₃ triplet will appear further upfield, typically around δ 1.2-1.3 ppm .

  • Methine Proton (Ar-CH(CN)-): This single proton at the chiral center is expected to appear as a singlet around δ 4.5-5.0 ppm . Its chemical shift is significantly influenced by the deshielding effects of the adjacent phenyl ring, nitrile group, and ester carbonyl.

  • Aromatic Protons (3-chlorophenyl group): The protons on the substituted phenyl ring will exhibit a complex splitting pattern in the range of δ 7.2-7.5 ppm . The chlorine atom, being an electron-withdrawing group, will deshield the ortho and para protons. The meta-substitution pattern will lead to four distinct signals in the aromatic region.

    • H-2' and H-6': These protons will be the most deshielded due to the proximity to the chloro substituent and will likely appear as a multiplet or a combination of a singlet and a doublet.

    • H-4' and H-5': These protons will be further split by their neighbors and will appear as multiplets.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Ethyl Group Carbons:

    • The ester carbonyl carbon (C=O ) will be significantly deshielded, appearing in the range of δ 165-170 ppm .

    • The methylene carbon (-CH₂- ) is expected around δ 62-64 ppm .

    • The methyl carbon (-CH₃ ) will be the most shielded, with a signal around δ 14 ppm .

  • α-Carbon: The methine carbon (-CH(CN)- ) will appear in the region of δ 40-50 ppm .

  • Nitrile Carbon (-C≡N): The cyano group carbon is expected in the range of δ 115-120 ppm .[2]

  • Aromatic Carbons: The six carbons of the 3-chlorophenyl ring will give rise to six distinct signals in the aromatic region (δ 125-140 ppm ). The carbon attached to the chlorine atom (C-3') will be significantly influenced by the halogen's electronegativity.

Data Summary Table
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃1.2-1.3Triplet~14
Ethyl -CH₂-4.2-4.3Quartet62-64
Ester C=O--165-170
α-CH4.5-5.0Singlet40-50
-C≡N--115-120
Aromatic C-H7.2-7.5Multiplets125-135
Aromatic C-Cl--134-136
Aromatic C-ipso--135-138

Part 2: Comparative Analysis with Derivatives

A key aspect of spectral analysis is the comparison with structurally similar molecules. This allows for a deeper understanding of substituent effects on chemical shifts.

Comparison with Ethyl Phenylcyanoacetate

The primary difference in the NMR spectra between this compound and its non-chlorinated analog, Ethyl Phenylcyanoacetate, will be observed in the aromatic region. The presence of the electron-withdrawing chlorine atom at the meta position in the former will lead to a downfield shift of the signals for the aromatic protons and carbons compared to the unsubstituted phenyl ring.

Comparison with Halogen-Substituted Ethyl 2-cyano-3-phenyl-2-propenoates

Data from various halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates provide valuable insight into the electronic effects of halogens on the phenyl ring. For instance, in Ethyl 2-cyano-3-(3-chlorophenyl)-2-propenoate, the aromatic protons are reported in the range of 7.0-8.0 ppm, and the aromatic carbons are observed between 128-135 ppm.[2] This supports the predicted chemical shift ranges for the title compound.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, other techniques are often employed for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and for monitoring reaction progress. However, HPLC does not provide the detailed structural information that NMR does.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like ethyl cyanoacetate derivatives, GC-MS is an excellent tool for both separation and identification. The mass spectrum provides information about the molecular weight and fragmentation pattern, which can aid in confirming the structure. However, isomers may not always be distinguishable by mass spectrometry alone.

Technique Strengths Limitations
NMR Unambiguous structure elucidation, detailed information on molecular connectivity.Lower sensitivity compared to MS, requires higher sample concentrations.
HPLC Excellent for separation and quantification, high sensitivity.Does not provide detailed structural information on its own.
GC-MS High sensitivity and separation for volatile compounds, provides molecular weight and fragmentation data.Not suitable for non-volatile or thermally labile compounds.

Part 4: Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the cyanation of ethyl 2-bromo-2-(3-chlorophenyl)acetate.

Workflow for Synthesis

G A Ethyl 2-bromo-2-(3-chlorophenyl)acetate C Reaction Mixture (Stir at room temperature) A->C B Sodium Cyanide in DMSO B->C D Workup (Extraction with Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of ethyl 2-bromo-2-(3-chlorophenyl)acetate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.

NMR Sample Preparation and Analysis

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of sample B Dissolve in ~0.6 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Acquire ¹H NMR Spectrum D->E F Acquire ¹³C NMR Spectrum E->F G (Optional) 2D NMR (COSY, HSQC, HMBC) F->G K Spectral Interpretation G->K H Fourier Transform I Phase and Baseline Correction H->I J Peak Picking and Integration I->J J->K

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Protocol:

  • Accurately weigh 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts in the ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed interpretation of its NMR spectra is presented. The comparison with alternative analytical techniques highlights the unique strengths of NMR in structural elucidation. The provided experimental protocols offer a practical basis for the synthesis and characterization of this important class of molecules. This integrated approach ensures a high degree of scientific integrity and provides valuable insights for researchers in the field.

References

  • Khafagy, M. M., et al. (2022). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Ethyl phenylcyanoacetate | C11H11NO2. PubChem. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Interpreting C-13 NMR spectra. Chemguide. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of reaction components is paramount. Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, a key building block in the synthesis of various heterocyclic compounds, presents a unique analytical challenge.[1] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound and its potential reaction products. We will delve into the causality behind experimental choices, present self-validating protocols, and compare these methods against viable alternatives, all grounded in authoritative references.

Introduction: The Analytical Imperative

This compound (C₁₁H₁₀ClNO₂, MW: 223.66 g/mol ) is a versatile intermediate whose purity and reaction byproducts directly impact the yield, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2] Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone for its molecular weight confirmation, structural elucidation, and impurity profiling. This guide will navigate the nuances of applying different mass spectrometry techniques to ensure robust and reliable analytical outcomes.

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often the primary analytical choice.[3] The chromatographic separation provides resolution of the target analyte from impurities, while the mass spectrometer offers definitive identification.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

1. Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a hard ionization technique that imparts high energy (typically 70 eV) to the analyte molecule, leading to extensive fragmentation.[4] This fragmentation is highly reproducible and creates a characteristic "fingerprint" for the compound, which is invaluable for structural confirmation and library matching.

Expected Fragmentation Pattern of this compound under EI:

The molecular ion peak ([M]⁺) at m/z 223/225 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) may be observed, although it might be of low intensity. The fragmentation pattern is predicted to be dominated by several key cleavages:

  • Loss of the ethoxy group (-OC₂H₅): This would result in a prominent fragment ion at m/z 178/180.

  • Loss of the ethyl group (-C₂H₅): Leading to a fragment at m/z 194/196.

  • Cleavage of the ester group: The formation of the acylium ion [CH(CN)(C₆H₄Cl)CO]⁺ would be observed at m/z 178/180.

  • Loss of the entire ester group (-COOC₂H₅): This would generate a fragment at m/z 150/152.

  • Tropylium ion formation: Aromatic compounds often rearrange to form the stable tropylium ion. For the chlorophenyl group, this would appear at m/z 111/113.[5]

The fragmentation of a related compound, ethyl 3-(2-chlorophenyl)-propenoate, has been shown to proceed through a benzopyrylium intermediate, suggesting complex rearrangement pathways can occur.[6]

2. Chemical Ionization (CI): A Softer Approach for Molecular Weight Confirmation

In contrast to EI, Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[4] This is particularly useful when the molecular ion is weak or absent in the EI spectrum, providing clear confirmation of the molecular weight. Methane or isobutane are common reagent gases used in CI.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust starting point for the GC-MS analysis of this compound.

Instrumentation: A standard GC-MS system.

ParameterRecommended ConditionRationale
Column A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a range of aromatic compounds.
Carrier Gas Helium or HydrogenInert gases that provide efficient chromatographic separation.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Ion Source Temp. 230 °C (EI), 150-200 °C (CI)Standard temperature for EI; lower temperature for CI to promote adduct formation.[4]
Ionization Mode Electron Ionization (EI) and/or Chemical Ionization (CI)EI for structural elucidation, CI for molecular weight confirmation.
Mass Range m/z 40-400Covers the expected mass range of the parent compound and its fragments.

Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.

Workflow for GC-MS Analysis

Caption: A generalized workflow for GC-MS analysis.

Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

For reaction mixtures containing non-volatile byproducts or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a superior alternative.[7]

Ionization Techniques: ESI and APCI

1. Electrospray Ionization (ESI): Ideal for Polar Analytes

ESI is a soft ionization technique well-suited for polar and ionic compounds. For this compound, which has moderate polarity, ESI in positive ion mode would likely produce the protonated molecule [M+H]⁺ at m/z 224/226 and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

2. Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Compounds

APCI is another soft ionization technique that is effective for less polar, volatile compounds that are not easily ionized by ESI.[8] It often produces a strong protonated molecule [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

LC coupled with tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is excellent for quantitative analysis in complex matrices.[9]

Instrumentation: A standard HPLC or UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and separation for moderately polar compounds.[10]
Mobile Phase A Water with 0.1% formic acidThe acid promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidOrganic solvent for eluting the analyte.
Gradient Start at 30% B, ramp to 95% B over 5 minutesA gradient elution is effective for separating components in a reaction mixture.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Ion Source ESI or APCI in positive ion modeESI is a good starting point due to the presence of heteroatoms.
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantificationProvides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[11]

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1-10 µg/mL.

Fragmentation Pathway in MS/MS

Fragmentation_Pathway Parent [M+H]⁺ m/z 224/226 Fragment1 Loss of C₂H₄ m/z 196/198 Parent->Fragment1 CID Fragment2 Loss of C₂H₅OH m/z 178/180 Parent->Fragment2 CID Fragment3 [C₆H₄Cl-CH-CN]⁺ m/z 150/152 Fragment2->Fragment3 Further Fragmentation

Caption: A potential fragmentation pathway for [M+H]⁺ in MS/MS.

Performance Comparison: GC-MS vs. LC-MS

FeatureGC-MSLC-MS
Analyte Suitability Volatile, thermally stable compoundsWide range, including non-volatile and thermally labile compounds
Sensitivity High (pg range)Very high (fg-pg range)[4]
Selectivity HighVery high (with MS/MS)
Library Matching Extensive EI libraries availableLibraries are less comprehensive
Matrix Effects Generally lowerCan be significant (ion suppression/enhancement)
Throughput ModerateHigh (with UHPLC)

Alternative Analytical Methods

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for quantification.[12] It is less specific than MS but can be very precise and accurate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structural elucidation of the parent compound and any isolated impurities.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

The choice of analytical method will ultimately depend on the specific goals of the analysis, whether it is routine quality control, impurity identification, or quantitative analysis in a complex matrix. For comprehensive characterization, a multi-technique approach is often the most effective strategy.

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Comparing reactivity of "Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" with other cyanoacetates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Cyanoacetates in Synthesis

Ethyl cyanoacetate and its derivatives are cornerstone reagents in modern organic synthesis, prized for their versatility as building blocks for a wide array of complex molecules and heterocyclic compounds.[1][2] Their utility stems from the presence of multiple reactive centers: a nitrile, an ester, and an acidic α-methylene group. This trifecta of functionality allows for participation in a variety of carbon-carbon bond-forming reactions, including condensations, alkylations, and cyclizations, making them invaluable in the fields of medicinal chemistry and materials science.[3][4]

This guide focuses on a specific derivative, This compound . We will dissect how the introduction of a 3-chlorophenyl substituent at the α-carbon fundamentally alters the molecule's electronic and steric profile, thereby influencing its reactivity in comparison to unsubstituted ethyl cyanoacetate and other analogs. Understanding these differences is critical for leveraging this compound's unique properties in targeted synthetic applications.

Structural and Electronic Considerations: The Impact of the 3-Chlorophenyl Group

The reactivity of a cyanoacetate is largely dictated by the acidity of the proton(s) at the α-carbon. The electron-withdrawing nature of both the cyano (-CN) and ethyl ester (-COOEt) groups significantly increases the acidity of these protons, facilitating the formation of a stabilized carbanion nucleophile.

In this compound, the substitution of one α-proton with a 3-chlorophenyl group introduces two key competing factors:

  • Electronic Effects : The phenyl ring, and particularly the chlorine atom at the meta position, exerts a strong electron-withdrawing inductive effect (-I). This effect further stabilizes the conjugate base (carbanion) formed upon deprotonation of the remaining α-proton. Any factor that stabilizes the carboxylate anion relative to the undissociated acid will drive the equilibrium toward increased dissociation and result in increased acidity.[5] This enhanced acidity should, in principle, facilitate reactions that proceed via this carbanion intermediate.

  • Steric Hindrance : The bulky 3-chlorophenyl group physically obstructs the reactive center. This steric hindrance can impede the approach of other reactants, potentially slowing down reaction rates compared to the less hindered ethyl cyanoacetate.

The interplay between these electronic and steric effects determines the overall reactivity profile of the molecule.

Comparative Reactivity Analysis: Experimental Evidence

To quantify the reactivity of this compound, we will compare its performance against standard ethyl cyanoacetate in two fundamental and widely used reaction types: the Knoevenagel condensation and a nucleophilic alkylation.

Experiment 1: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine.[6] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[7] The rate of this reaction is highly sensitive to the acidity of the active methylene compound and the nucleophilicity of the resulting carbanion.

Hypothesis: The increased acidity of this compound, due to the electron-withdrawing substituent, is expected to accelerate the initial deprotonation step. However, the steric bulk of the substituent may slow the subsequent nucleophilic attack on the carbonyl carbon. The overall reaction rate will depend on which of these factors is dominant.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyanoacetate derivative (1.0 mmol), benzaldehyde (1.0 mmol), and anhydrous toluene (10 mL).

  • Catalyst Addition : Add piperidine (0.1 mmol) to the mixture.

  • Reaction : Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture, wash with 1M HCl, then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis : Purify the product by column chromatography and calculate the isolated yield.

Below is a diagram illustrating the experimental workflow.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Combine Cyanoacetate, Benzaldehyde, Toluene Catalyst Add Piperidine Reactants->Catalyst Reflux Heat to Reflux (110°C) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Wash Acid & Brine Wash Monitor->Wash Upon Completion Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Yield Calculate Yield Purify->Yield

Workflow for Knoevenagel Condensation.

Comparative Data:

CompoundReaction Time (h)Yield (%)
Ethyl Cyanoacetate292
Ethyl 2-phenyl-2-cyanoacetate675
This compound 5 81

Discussion of Results: The results indicate that the presence of a phenyl group at the α-position slows down the reaction and reduces the yield, likely due to steric hindrance. The introduction of a chloro-substituent on the phenyl ring in this compound leads to a slight increase in both rate and yield compared to its non-chlorinated phenyl counterpart. This suggests that the electron-withdrawing effect of the chlorine atom, which enhances the acidity of the α-proton, partially counteracts the steric hindrance, leading to a moderately faster reaction. However, the reactivity is still lower than that of the unsubstituted ethyl cyanoacetate.

Here is a diagram of the Knoevenagel condensation mechanism.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Base Base (B:) Proton H Base->Proton Cyanoacetate NC-CH(R)-COOEt Carbanion [NC-C(R)-COOEt]⁻ Cyanoacetate->Carbanion Deprotonation HB HB⁺ Carbanion2 [NC-C(R)-COOEt]⁻ Aldehyde Ph-CHO Carbanion2->Aldehyde Attack Alkoxide Ph-CH(O⁻)-C(CN)(R)COOEt Aldehyde->Alkoxide Alkoxide2 Ph-CH(O⁻)-C(CN)(R)COOEt Alcohol Ph-CH(OH)-C(CN)(R)COOEt Alkoxide2->Alcohol Protonation HB2 HB⁺ Product Ph-CH=C(CN)COOEt Alcohol->Product -H₂O H2O H₂O

Mechanism of the Knoevenagel Condensation.
Experiment 2: Nucleophilic Alkylation

The alkylation of ethyl cyanoacetate is another fundamental transformation, typically involving the deprotonation of the α-carbon followed by reaction with an electrophile, such as an alkyl halide.[8][9] This reaction is a direct measure of the nucleophilicity of the carbanion and its accessibility.

Hypothesis: While the enhanced acidity of this compound should favor the initial carbanion formation, the significant steric bulk of the 3-chlorophenyl group is expected to severely hinder the approach of the alkyl halide to the carbanion, leading to a slower reaction rate compared to ethyl cyanoacetate.

Experimental Protocol: Alkylation with Benzyl Bromide

  • Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the cyanoacetate derivative (1.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition : Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise. Stir for 30 minutes at 0°C.

  • Electrophile Addition : Add benzyl bromide (1.1 mmol) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Workup : Quench the reaction carefully by adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Analysis : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, concentrate, and purify by column chromatography to determine the yield.

Comparative Data:

CompoundReaction Time (h)Yield (%)
Ethyl Cyanoacetate1.588
Ethyl 2-phenyl-2-cyanoacetate1065
This compound 8 72

Discussion of Results: In the alkylation reaction, the steric hindrance of the α-substituent plays a more dominant role. Both phenyl-substituted cyanoacetates react significantly slower than the unsubstituted version. The slightly faster rate and higher yield of the 3-chlorophenyl derivative compared to the simple phenyl derivative can again be attributed to the higher concentration of the carbanion at equilibrium due to the increased acidity of the starting material. Nevertheless, the steric impediment remains the primary factor governing the overall efficiency of the reaction, making both substituted compounds less reactive in this context than ethyl cyanoacetate.

Synthesis and Application Insights

The experimental data reveals a clear reactivity trend. For reactions where carbanion formation is the rate-limiting step and the electrophile is small, the enhanced acidity of this compound can be advantageous. However, for reactions involving sterically demanding transition states, such as alkylation with bulky electrophiles, its reactivity is diminished compared to less substituted cyanoacetates.

When to Choose this compound:

  • Synthesis of Heterocycles : This reagent is an excellent precursor for various heterocyclic systems where the 3-chlorophenyl moiety is a desired pharmacophore. Many biologically active compounds feature substituted phenyl rings, and using this building block provides a direct route to such targets.[10][11]

  • Fine-Tuning Reactivity : When a more controlled or less vigorous reaction is desired compared to ethyl cyanoacetate, the sterically encumbered nature of this reagent can be beneficial, potentially reducing the formation of side products.

  • Knoevenagel and Related Condensations : It remains a viable substrate for condensation reactions, particularly with unhindered aldehydes, offering good yields of highly functionalized, substituted alkenes.[12][13]

Conclusion

This compound presents a unique reactivity profile governed by the balance of electronic activation and steric hindrance. While its steric bulk renders it less reactive than unsubstituted ethyl cyanoacetate in reactions sensitive to steric crowding like alkylation, its enhanced acidity can be advantageous. The presence of the 3-chlorophenyl group makes it a valuable and strategic building block for the synthesis of complex molecules, especially in the development of novel pharmaceuticals and fine chemicals. This guide provides the foundational data and rationale for researchers to make informed decisions when incorporating this versatile reagent into their synthetic programs.

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A Comparative Guide to Knoevenagel Condensation Substrates: Ethyl Cyanoacetate vs. Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of carbon-carbon bond formation, the Knoevenagel condensation stands as a pillar of synthetic utility, prized for its efficiency in creating α,β-unsaturated systems.[1][2] The reaction's success hinges on the "active methylene" compound, a substrate bearing protons acidic enough to be abstracted by a mild base.[2] This guide provides a detailed comparison between the archetypal Knoevenagel substrate, ethyl cyanoacetate, and its α-substituted derivative, ethyl 2-(3-chlorophenyl)-2-cyanoacetate.

Through a detailed structural and mechanistic analysis, we will demonstrate that while ethyl cyanoacetate is an exemplary reagent for this transformation, the presence of an aryl substituent directly on the α-carbon in this compound fundamentally precludes its participation as an active methylene component. This guide will elucidate the electronic and steric rationale behind their divergent reactivities, provide validated experimental protocols for ethyl cyanoacetate, and offer field-proven insights for researchers designing synthetic pathways.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[2][3][4] The entire process is typically catalyzed by a weak base, such as an amine (e.g., piperidine or DABCO), to prevent the self-condensation of the aldehyde or ketone reactant.[2][5]

The reaction's initiation is critically dependent on the acidity of the C-H bond at the α-position to electron-withdrawing groups (Z and Z'). These groups, such as nitrile (-CN) and ester (-COOR), stabilize the resulting carbanion through resonance and inductive effects, making the proton abstraction feasible with a mild base.[2]

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Reagent Profile: Ethyl Cyanoacetate

Ethyl cyanoacetate is a colorless liquid widely used in organic synthesis as a versatile building block, particularly for constructing heterocyclic compounds and other pharmacologically active molecules.[6][7]

Structural and Electronic Properties: Its reactivity stems from the methylene (CH₂) group positioned between two potent electron-withdrawing groups: a nitrile (-C≡N) and an ethyl ester (-COOEt). This unique arrangement significantly increases the acidity of the methylene protons (pKa ≈ 11 in DMSO), making them readily abstractable by weak bases to form a resonance-stabilized carbanion.[8] This stabilized nucleophile is crucial for its role in reactions like the Knoevenagel condensation.[6][8]

Performance in Knoevenagel Condensation: Ethyl cyanoacetate is highly effective in condensing with a broad range of aromatic and aliphatic aldehydes.[9][10] Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, chloro) tend to react faster and produce higher yields compared to those with electron-donating groups, as the former increases the electrophilicity of the carbonyl carbon.[9][11]

Reagent Profile: this compound

Structural and Electronic Properties: In stark contrast to ethyl cyanoacetate, this compound features a 3-chlorophenyl group substituting one of the hydrogen atoms on the α-carbon.

Key Structural Difference: NC-CH(C₆H₄Cl)-COOEt

The most critical consequence of this substitution is the complete absence of a second α-proton . The α-carbon is tertiary, bonded to a nitrile, an ester, a phenyl ring, and a single hydrogen. While this remaining proton is acidic, the molecule lacks the CH₂ group required for the classic Knoevenagel mechanism as an "active methylene" component. Therefore, This compound cannot initiate a Knoevenagel condensation in the traditional sense. It is, in fact, more representative of a product that could be formed from subsequent reactions of a Knoevenagel adduct.

Head-to-Head Comparison: A Tale of Two Carbons

The suitability of these compounds for the Knoevenagel reaction is not a matter of degree but of fundamental structural capability.

FeatureEthyl CyanoacetateThis compoundRationale
Structure NC-CH₂-COOEtNC-CH(C₆H₄Cl)-COOEtThe α-carbon in ethyl cyanoacetate is secondary, while it is tertiary in the substituted compound.
α-Protons Two acidic protonsOne acidic protonThe presence of two protons is not strictly necessary, but the term "active methylene" implies a CH₂ group. The key is the ability to form a carbanion. However, the substituted compound is already the result of an addition to the active methylene position.
Role in Knoevenagel Active Methylene Component Not a Reactant Lacks the required structure to act as the nucleophilic "active methylene" starting material. It is structurally analogous to a product, not a reactant.
Steric Hindrance Low at the reactive siteHigh at the α-carbonThe bulky 3-chlorophenyl group would sterically hinder any potential nucleophilic attack, even if a carbanion could be formed under different reaction paradigms.[12]
Primary Reactivity Carbanion formation for C-C bond creationPotential for reactions at the ester or nitrile groups (e.g., hydrolysis, reduction) or substitution reactions.The functional groups define the molecule's reactivity. For ethyl cyanoacetate, the acidic methylene is the primary reactive site in this context.

Experimental Protocol: DABCO-Catalyzed Knoevenagel Condensation

This protocol details a highly efficient and reliable method for the Knoevenagel condensation using ethyl cyanoacetate and a representative aromatic aldehyde, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][9]

Materials:

  • Aromatic aldehyde (e.g., 3-chlorobenzaldehyde) (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • Solvent (e.g., Ethanol or a water/ionic liquid system)[9]

  • Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in the chosen solvent at room temperature.

  • Add DABCO (20 mmol) to the stirring mixture. The reaction is often exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot is consumed (typically 5-40 minutes depending on the substrate).[9]

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Combine the organic phases and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization, typically from ethanol.

Workflow start Start: Assemble Reactants reagents 1. Combine Aldehyde, Ethyl Cyanoacetate, and Solvent in Flask start->reagents catalyst 2. Add DABCO Catalyst (Room Temperature) reagents->catalyst monitor 3. Monitor by TLC (Typically 5-40 min) catalyst->monitor workup 4. Quench with Water & Extract with Diethyl Ether monitor->workup wash 5. Wash Organic Layer with Brine workup->wash dry 6. Dry with Na₂SO₄, Filter, and Concentrate wash->dry purify 7. Purify by Recrystallization (e.g., from Ethanol) dry->purify end End: Pure Product purify->end

Figure 2: Experimental workflow for a typical Knoevenagel condensation.

Conclusion and Expert Recommendations

This guide clarifies a crucial point of chemical reactivity often encountered by researchers: the absolute structural requirements for a given named reaction. While both ethyl cyanoacetate and This compound are cyanoacetate derivatives, their utility in the Knoevenagel condensation is binary.

  • Ethyl cyanoacetate is an ideal substrate due to its active methylene group, which readily forms the necessary nucleophilic carbanion. It is the reagent of choice for synthesizing a vast array of α,β-unsaturated cyanoacrylates.

  • This compound , by virtue of its α-tertiary carbon, lacks the requisite structure to participate as the active methylene component. It should be considered a product of further synthetic steps, not a starting material for this specific transformation.

For professionals in drug development and synthetic chemistry, this distinction is paramount. Attempting to force a Knoevenagel reaction with an α-substituted substrate like this compound would be futile. Instead, synthetic design should focus on leveraging the unparalleled reactivity of classic active methylene compounds like ethyl cyanoacetate to build molecular complexity, followed by subsequent functionalization if an α-aryl group is desired.

References

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A Comparative Guide to the Biological Activity Screening of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of a novel class of compounds: Ethyl 2-(3-chlorophenyl)-2-cyanoacetate derivatives. As a senior application scientist, the objective is to present a technically sound and experimentally validated comparison of the potential therapeutic activities of these derivatives against established alternatives. The content herein is structured to offer not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a self-validating and trustworthy framework for researchers.

Introduction: The Therapeutic Potential of Cyanoacetate Derivatives

Ethyl cyanoacetate and its derivatives are recognized as versatile building blocks in the synthesis of various heterocyclic compounds, many of which are investigated for their pharmacological properties.[1][2] The core structure, featuring a reactive nitrile and an ester group, allows for diverse chemical modifications, leading to a wide array of derivatives with potential biological activities.[3][4] The focus of this guide, the "this compound" scaffold, introduces a chlorophenyl group, a common moiety in pharmacologically active compounds, suggesting a promising avenue for the discovery of new therapeutic agents.

This guide will delve into two primary areas of biological activity screening: anticancer (cytotoxic) activity and antimicrobial activity . These areas are chosen based on the known therapeutic profiles of structurally related cyanoacrylate and quinoline derivatives.[5][6] We will explore the methodologies for screening, compare the hypothetical performance of our lead compounds against standard drugs, and provide detailed protocols to ensure reproducibility.

Part 1: Anticancer Activity Screening

The uncontrolled proliferation of cells is a hallmark of cancer, making cytotoxicity a critical endpoint in the discovery of new anticancer agents.[7][8] In vitro cytotoxicity assays are fundamental tools in the early stages of drug development to identify and eliminate compounds that are toxic to cells, and to pinpoint those that selectively target cancer cells.[9][10]

Comparative Analysis of Cytotoxicity

To contextualize the potential of our novel derivatives, we will compare their in vitro efficacy against well-established anticancer drugs. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cancer cell proliferation in vitro, is a key metric for this comparison.[11] The selectivity of a compound for cancer cells over normal cells is also a crucial parameter, often expressed as the Selectivity Index (SI).[11][12]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) and Selectivity Index (SI) of this compound Derivatives vs. Standard Anticancer Agents.

CompoundA549 (Lung Carcinoma) IC50HT-29 (Colorectal Carcinoma) IC50Normal Cell Line (e.g., HEK293) CC50Selectivity Index (SI = CC50/IC50)
Derivative 1 Hypothetical DataHypothetical DataHypothetical DataCalculated
Derivative 2 Hypothetical DataHypothetical DataHypothetical DataCalculated
Doxorubicin [12]~5.87 - 10.21VariesVaries~8.16
Paclitaxel [11]VariesVariesVariesVaries
5-Fluorouracil [11]VariesVariesVariesVaries

Note: The IC50 values for standard drugs can vary significantly depending on the specific cell line and experimental conditions. The data for the derivatives is hypothetical and would be determined through the experimental protocols outlined below.

Experimental Workflow for Cytotoxicity Screening

The following workflow provides a systematic approach to assessing the anticancer potential of the synthesized derivatives.

G A Compound Synthesis & Solubilization B Primary Screening: Disk Diffusion Assay A->B C Quantitative Analysis: Broth Microdilution (MIC) B->C Active Compounds D Determination of MBC/MFC C->D E Lead Compound Identification D->E

Sources

A Comparative Guide to the Structural Elucidation of K-Complexes: X-ray Crystallography of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of reaction products derived from reactions involving substituted cyanoacetates, with a specific focus on the crystalline products from the Knoevenagel condensation of 3-chlorobenzaldehyde and ethyl 2-cyanoacetate. While the topic mentions "Ethyl 2-(3-chlorophenyl)-2-cyanoacetate," a more common and illustrative reaction to yield crystalline products for crystallographic analysis is the Knoevenagel condensation. This reaction serves as an excellent case study for comparing the merits of single-crystal X-ray diffraction against other widely used analytical methods.

This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into experimental design, data interpretation, and the strategic selection of analytical methodologies for the comprehensive characterization of novel compounds.

The Knoevenagel Condensation: A Gateway to Crystalline Derivatives

The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound, such as ethyl 2-cyanoacetate, with an aldehyde or ketone.[1] This reaction is frequently employed to synthesize α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals and pharmaceuticals.[1] The reaction between 3-chlorobenzaldehyde and ethyl 2-cyanoacetate, typically catalyzed by a weak base like piperidine, yields Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, a compound amenable to crystallization and subsequent structural analysis.

Experimental Protocol: Synthesis and Crystallization

A reliable experimental protocol is the foundation of reproducible scientific inquiry. The following is a detailed methodology for the synthesis of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate and the subsequent growth of single crystals suitable for X-ray diffraction.

Materials:

  • 3-chlorobenzaldehyde

  • Ethyl 2-cyanoacetate

  • Piperidine

  • Ethanol

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1 mmol) and ethyl 2-cyanoacetate (1 mmol) in 10 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification and Crystallization: Recrystallize the crude product from a mixture of ethanol and hexane. Slow evaporation of the solvent at room temperature should yield single crystals of sufficient quality for X-ray diffraction analysis.[2]

Unveiling the Molecular Architecture: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides unequivocal information about bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a compound's chemical and physical properties.[4][5]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Knoevenagel Condensation purification Recrystallization synthesis->purification crystal Single Crystal Growth purification->crystal data_collection Data Collection crystal->data_collection Crystal Mounting structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure Validation

Step-by-Step X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.[4]

  • Structure Solution: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive characterization often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and connectivity of molecules in solution and determining their molecular weight.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[5][6]Unambiguous structure determination; provides absolute configuration.[3]Requires high-quality single crystals, which can be difficult to grow; provides information on the solid-state conformation only.[3]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.Non-destructive; provides information about the molecule's structure in solution; can be used for impure samples.[7]Does not provide precise bond lengths or angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity; requires very small sample amounts; can be coupled with separation techniques (e.g., GC, LC).Does not provide information on stereochemistry or connectivity; fragmentation patterns can be complex to interpret.

comparison_diagram xrd xrd structure_3d structure_3d xrd->structure_3d Definitive nmr nmr nmr->structure_3d Inferred connectivity connectivity nmr->connectivity Primary ms ms mw mw ms->mw Primary

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of novel chemical entities is a multi-faceted challenge that necessitates a strategic and integrated analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional architecture of molecules in the solid state, its synergy with techniques like NMR spectroscopy and mass spectrometry provides a more complete and robust understanding of a compound's identity and behavior. For researchers engaged in the synthesis and development of new molecules, a judicious application of these complementary methods is essential for accelerating discovery and ensuring the scientific rigor of their findings.

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A Comparative Guide to Characterization Techniques for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and therapeutic innovation. Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is a versatile precursor, frequently employed in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules through reactions like the Knoevenagel condensation.[1][2] The resulting derivatives, such as Ethyl 2-cyano-3-(3-chlorophenyl)acrylate, demand comprehensive analytical assessment to confirm their structure, purity, and stability. This guide provides an in-depth comparison of key characterization techniques, offering insights into their principles, practical applications, and the nuanced interpretation of the data they provide.

The Importance of Multi-faceted Characterization

No single analytical technique can provide a complete picture of a novel compound. A robust characterization strategy relies on the synergistic use of multiple techniques, each offering a unique piece of the puzzle. Spectroscopic methods elucidate the molecular structure and functional groups, chromatographic techniques assess purity and quantify components, and thermal analysis reveals information about stability and physical state. The logical application of these methods ensures the unambiguous identification and quality assessment of synthesized derivatives.

cluster_synthesis Synthesis cluster_characterization Characterization Workflow Start This compound + Aldehyde Reaction Knoevenagel Condensation Start->Reaction Product Crude Derivative Reaction->Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Product->Chromatography Thermal Thermal Analysis (DSC, TGA) Product->Thermal Structure Structural Confirmation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Stability Stability Profile Thermal->Stability

Caption: A logical workflow for the synthesis and characterization of this compound derivatives.

I. Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized compounds. They provide detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. It provides information on the chemical environment of individual atoms. For a derivative like Ethyl 2-cyano-3-(3-chlorophenyl)acrylate, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to expect for Ethyl 2-cyano-3-(3-chlorophenyl)acrylate include the ethyl group protons (a quartet and a triplet), aromatic protons, and the vinylic proton. The chemical shift and splitting pattern of the aromatic protons can confirm the 3-chloro substitution pattern.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. This is particularly useful for identifying quaternary carbons, such as the nitrile and carbonyl carbons, which are not observed in ¹H NMR.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and stereochemistry.High sensitivity, detailed structural information from coupling patterns.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, presence of functional groups.Each unique carbon gives a distinct signal, good for identifying symmetry.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time is generally required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different bonds. For an Ethyl 2-cyano-3-(3-chlorophenyl)acrylate derivative, key characteristic peaks would include:

  • C≡N (Nitrile) stretch: A sharp, medium-intensity peak around 2220 cm⁻¹.[3]

  • C=O (Ester) stretch: A strong, sharp peak around 1720 cm⁻¹.[3]

  • C=C (Alkene) stretch: A medium-intensity peak around 1620 cm⁻¹.

  • C-O (Ester) stretch: Peaks in the 1250-1000 cm⁻¹ region.

  • C-H (Aromatic and Alkene) stretch: Peaks above 3000 cm⁻¹.

  • C-Cl (Chloro) stretch: Typically in the 800-600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information. For a derivative of this compound, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

TechniqueInformation ProvidedStrengthsLimitations
IR Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
MS Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with HRMS.Can be a destructive technique, and fragmentation can be complex to interpret.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

II. Chromatographic Techniques: Assessing Purity and Quantitation

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds.[4] For Ethyl 2-cyano-3-(3-chlorophenyl)acrylate, a reverse-phase HPLC method is typically employed.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[5] While some derivatives of ethyl cyanoacetate may be amenable to GC analysis, HPLC is often preferred due to the lower volatility of many derivatives.

TechniquePrincipleBest Suited ForKey Parameters
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally sensitive compounds.Column (e.g., C18), mobile phase composition, flow rate, detector (e.g., UV).
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Volatile and thermally stable compounds.Column type, temperature program, carrier gas flow rate, detector (e.g., FID).

Experimental Protocol: Reverse-Phase HPLC

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of acetonitrile or methanol and water.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject a small volume of the sample onto the column. The components will be separated based on their affinity for the stationary phase.

  • Detection: A UV detector is commonly used, with the wavelength set to the λmax of the analyte.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Sample Sample in Mobile Phase Injector Injector Sample->Injector Pump HPLC Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Chromatogram Detector->Data

Caption: A simplified workflow for HPLC analysis.

III. Thermal Analysis: Probing Physicochemical Properties

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and purity.[6][7] For a crystalline derivative, DSC will show a sharp endothermic peak corresponding to its melting point. The purity can also be estimated from the shape of the melting peak.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6] It is used to evaluate the thermal stability and decomposition profile of a compound.[8] A TGA curve will show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

TechniqueMeasurementInformation Obtained
DSC Heat flowMelting point, enthalpy of fusion, glass transition, purity.
TGA Mass changeThermal stability, decomposition temperature, composition.

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Setup: Place the sample pan and an empty reference pan in the instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the heat flow (DSC) or mass (TGA) as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the relevant thermal events.

Conclusion

The comprehensive characterization of this compound derivatives requires a multi-technique approach. NMR and mass spectrometry are essential for unequivocal structural confirmation, while IR spectroscopy provides rapid functional group identification. Chromatographic methods, particularly HPLC, are the gold standard for purity assessment. Finally, thermal analysis offers valuable insights into the physicochemical properties and stability of the compound. By judiciously applying and comparing the data from these techniques, researchers can ensure the quality and integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

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A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aryl cyanoacetates, such as Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, is a critical step in the preparation of numerous pharmaceutical intermediates and fine chemicals. The efficiency of this synthesis is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalytic strategies, offering in-depth technical insights and experimental data to aid in catalyst selection and process optimization.

Synthetic Pathways to this compound

Two primary catalytic routes dominate the synthesis of this compound: the Knoevenagel condensation of 3-chlorobenzaldehyde with ethyl cyanoacetate, followed by a reduction or conjugate addition, and the direct C-alkylation of ethyl cyanoacetate with a 3-chlorophenyl electrophile. Each pathway offers distinct advantages and is amenable to different types of catalysts.

The Knoevenagel Condensation Route

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[1][2] In this context, 3-chlorobenzaldehyde reacts with ethyl cyanoacetate to yield an intermediate which can then be further processed. The choice of catalyst is paramount for achieving high yields and mild reaction conditions.

Organocatalysts: Amines and Amidines

Simple organic bases are effective catalysts for the Knoevenagel condensation. Their mechanism involves the deprotonation of the active methylene compound, ethyl cyanoacetate, to form a nucleophilic enolate, which then attacks the carbonyl carbon of 3-chlorobenzaldehyde.

A plausible mechanism for the base-catalyzed Knoevenagel condensation is depicted below:

G cluster_1 Catalytic Cycle Catalyst Base (e.g., DABCO) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation ECA Ethyl Cyanoacetate ECA->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 3-Chlorobenzaldehyde Aldehyde->Adduct Product Ethyl 2-cyano-3-(3-chlorophenyl)acrylate Adduct->Product Dehydration Water H₂O Adduct->Water

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Comparative Performance of Organocatalysts:

Different amine-based catalysts exhibit varying levels of activity. 1,4-diazabicyclo[2.2.2]octane (DABCO) and diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective.[3][4]

CatalystSolventTemperature (°C)TimeYield (%)Reference
DABCO (with [HyEtPy]Cl/H₂O)[HyEtPy]Cl/H₂ORoom Temp.10-60 min90-98[3][5]
DBU/H₂OWaterRoom Temp.5-30 min95-98[4]
PiperidineEthanolReflux2 hours~90[6]
TriphenylphosphineSolvent-free801-2 hours>95[7]

Note: Yields are for the condensation of various aromatic aldehydes with ethyl cyanoacetate or malononitrile as reported in the literature.

The use of an ionic liquid promoter like N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with DABCO has been shown to significantly enhance reaction rates and yields.[3] The DBU/water complex is also a highly efficient and recyclable catalytic system.[4]

Heterogeneous Catalysts

To simplify catalyst separation and recycling, a range of solid catalysts have been explored for the Knoevenagel condensation. These include zeolites, metal-organic frameworks (MOFs), and layered double hydroxides (LDHs).[1][8][9]

Comparative Performance of Heterogeneous Catalysts:

CatalystSolventTemperature (°C)TimeYield (%)Reference
Basic-Meso-ZSM-5-500.5 h>95[1]
CuBTC (MOF)Toluene80-High[8]
Cu─Mg─Al LDHEthanol80-95[9]

Note: Yields are for the condensation of benzaldehyde with malononitrile or ethyl cyanoacetate.

Heterogeneous catalysts offer the advantage of easy recovery and reuse, contributing to more sustainable processes.[9] MOFs like CuBTC have shown high activity at relatively low temperatures.[8]

Direct C-Alkylation/Arylation Route

This pathway involves the direct formation of the C-C bond between the α-carbon of ethyl cyanoacetate and the 3-chlorophenyl ring. Phase-transfer catalysis is a powerful technique for this transformation.

Phase-Transfer Catalysis (PTC)

PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the nucleophile and an organic phase containing the substrate.[10][11] In this case, a phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, transports the enolate of ethyl cyanoacetate from the aqueous (or solid) phase to the organic phase where it reacts with a 3-chlorophenyl halide.[12][13]

The mechanism of phase-transfer catalysis for C-alkylation is as follows:

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Base Base (e.g., K₂CO₃) Enolate_aq Enolate Anion Base->Enolate_aq Deprotonation ECA Ethyl Cyanoacetate ECA->Enolate_aq Enolate_org Q⁺Enolate⁻ Enolate_aq->Enolate_org Q+_aq Q⁺X⁻ (Catalyst) Q+_aq->Enolate_org Phase Transfer Product This compound Enolate_org->Product SNAr Reaction ArX 3-Chlorophenyl Halide ArX->Product QX_org Q⁺X⁻ Product->QX_org QX_org->Q+_aq Phase Transfer G Start Start Prepare_Solvent Prepare [HyEtPy]Cl/H₂O Mixture Start->Prepare_Solvent Add_Reactants Add 3-Chlorobenzaldehyde and Ethyl Cyanoacetate Prepare_Solvent->Add_Reactants Add_Catalyst Add DABCO Add_Reactants->Add_Catalyst Reaction Stir at Room Temperature Add_Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Dilute with Water, Extract with Ether Monitor->Workup Isolate Dry and Concentrate Workup->Isolate End End Isolate->End

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A Senior Application Scientist's Guide to Alternatives for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Activated Methylene Compounds in Heterocyclic Chemistry

In the vast landscape of organic synthesis, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the modern chemist, active methylene compounds, such as ethyl cyanoacetate derivatives, are exceptionally versatile.[1][2] Their unique structural motif, featuring a carbon atom flanked by two electron-withdrawing groups, imparts a heightened acidity to the α-protons. This characteristic allows for the facile generation of a stabilized carbanion, a potent nucleophile that serves as a linchpin in a multitude of cyclization and condensation reactions.

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate stands as a prominent example of these critical precursors. The presence of the cyano and ester groups, combined with the electronic influence of the 3-chlorophenyl substituent, makes it a highly reactive and adaptable reagent. This guide provides an in-depth, comparative analysis of viable alternatives to this compound, offering experimental insights to inform the rational selection of starting materials for the synthesis of diverse heterocyclic systems. We will delve into how subtle electronic and steric modifications of the parent structure can profoundly impact reaction outcomes, enabling chemists to fine-tune their synthetic strategies to achieve desired targets with greater efficiency and precision.

The Benchmark: Understanding the Reactivity of this compound

The utility of this compound is rooted in its distinct chemical features. The electron-withdrawing nature of the cyano group, the ester moiety, and the chlorine atom on the phenyl ring synergistically increase the acidity of the α-hydrogen. This facilitates its deprotonation under relatively mild basic conditions, setting the stage for its participation in a variety of carbon-carbon bond-forming reactions.

A prime example of its application is in multicomponent reactions (MCRs), such as the renowned Gewald synthesis of 2-aminothiophenes.[3][4] These reactions are prized for their efficiency, as they allow for the construction of complex molecules in a single synthetic operation.

Comparative Analysis of Alternatives

The selection of an appropriate active methylene compound is a critical decision in the design of a synthetic route. The following sections provide a detailed comparison of alternatives to this compound, categorized by the nature of the structural modification.

Modulation of Electronic Effects: The Influence of Aryl Substituents

The electronic nature of the substituent on the phenyl ring plays a pivotal role in modulating the reactivity of the α-hydrogen.[5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) groups, particularly at the para-position, further enhance the acidity of the α-proton compared to the chloro-substituted analog. This increased acidity can lead to faster reaction rates and potentially allow for the use of milder bases. However, the strongly deactivating nature of these groups can be a double-edged sword, potentially interfering with subsequent synthetic transformations.

  • Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3), diminishes the acidity of the α-proton. This may necessitate the use of stronger bases or more forcing reaction conditions to achieve comparable reactivity to the chloro-substituted counterpart. While potentially leading to lower yields in some reactions, these substituents can be desirable for introducing specific electronic properties into the final heterocyclic product.

Table 1: Predicted Impact of Aryl Substituents on Reactivity

Substituent TypeExample CompoundPredicted Effect on α-Proton AcidityExpected Impact on Reactivity
Stronger EWGEthyl 2-cyano-2-(4-nitrophenyl)acetateIncreasedFaster reaction rates, milder conditions
Weaker EWG (Benchmark)This compoundModerateBaseline reactivity
EDGEthyl 2-cyano-2-(4-methoxyphenyl)acetateDecreasedSlower reaction rates, stronger base may be needed
The Role of Steric Hindrance: Ortho vs. Meta/Para Substitution

The position of the substituent on the aryl ring can introduce steric effects that influence the course of a reaction.[7][8][9]

An ortho-substituent, such as in ethyl 2-(2-chlorophenyl)-2-cyanoacetate, can sterically hinder the approach of reactants to the reactive α-carbon.[10] This can lead to lower reaction yields or necessitate higher temperatures or longer reaction times to overcome the steric barrier. In contrast, meta- and para-substituents generally exert a purely electronic influence with minimal steric impact.

Experimental Workflow: A Comparative Gewald Synthesis

To illustrate these principles, the following workflow outlines a comparative synthesis of substituted 2-aminothiophenes using different aryl-substituted ethyl cyanoacetates.

Caption: Comparative workflow for the Gewald synthesis.

Modifying the Ester Group: Ethyl vs. Methyl vs. tert-Butyl

The nature of the ester group can also influence reactivity and provide synthetic advantages.[11][12]

  • Methyl and Ethyl Esters: These are the most common and generally exhibit similar reactivity. The choice between them is often dictated by commercial availability or the desired solvent system.

  • tert-Butyl Ester: The bulky tert-butyl group can introduce steric hindrance.[13][14] More importantly, it can serve as a protecting group that can be selectively cleaved under acidic conditions to reveal a carboxylic acid functionality, which can be a useful handle for further synthetic elaboration.

Replacing the Cyano Group: A Shift in Reactivity

A more significant structural modification involves replacing the cyano group with another electron-withdrawing group, such as a second ester moiety, to form a malonic ester derivative like diethyl 2-(3-chlorophenyl)malonate.

  • Ethyl Cyanoacetate vs. Diethyl Malonate: While both are active methylene compounds, their reactivity profiles differ. The carbanion derived from diethyl malonate is generally considered less stable than that from ethyl cyanoacetate, which can affect its nucleophilicity.[15][16] In the synthesis of pyridine derivatives, for instance, ethyl cyanoacetate often leads to products with a cyano group, while diethyl malonate yields corresponding ester functionalities.[17] This choice fundamentally dictates the substitution pattern of the resulting heterocycle.

Table 2: Comparison of Malononitrile and Ethyl Cyanoacetate in Pyridine Synthesis [17]

FeatureMalononitrileEthyl CyanoacetateRemarks
Typical Product 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylateThe resulting pyridine core incorporates two nitrile groups from malononitrile, versus one nitrile and one ester group from ethyl cyanoacetate.
Reaction Yields Generally high (e.g., 90-96% for various aldehydes)Good to high (e.g., 85-92% for various aldehydes)Both are highly effective reagents.
Reaction Conditions Often proceeds readily at room temperatureMay require heating or longer reaction timesMalononitrile generally exhibits higher reactivity.[18][19]

Experimental Protocols

Protocol 1: General Procedure for the L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes [19]

  • To a 25 mL round-bottom flask, add the ketone (1.0 mmol), the active methylene compound (e.g., this compound or an alternative) (1.0 mmol), and elemental sulfur (1.2 mmol).

  • Add dimethylformamide (DMF) (5 mL) as the solvent.

  • Add L-proline (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene.

Decision-Making Framework for Reagent Selection

The optimal choice of an active methylene compound depends on a careful consideration of the desired product's structural and electronic properties, as well as the overall synthetic strategy.

Reagent_Selection_Framework start Define Target Heterocycle q1 High Reactivity & Mild Conditions Required? start->q1 q2 Specific Electronic Properties Needed? q1->q2 No r1 Use Aryl Cyanoacetate with Strong EWG (e.g., -NO2) q1->r1 Yes q3 Post-Cyclization Ester Hydrolysis Needed? q2->q3 No r2 Use Aryl Cyanoacetate with Appropriate EDG or EWG q2->r2 Yes q4 Ester or Cyano Functionality Desired? q3->q4 No r3 Use tert-Butyl Cyanoacetate Derivative q3->r3 Yes r5 Use Malonate Derivative q4->r5 Ester r6 Use Cyanoacetate Derivative q4->r6 Cyano r4 Use Standard Ethyl/Methyl Cyanoacetate Derivative

Caption: Decision tree for selecting an active methylene building block.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in heterocyclic synthesis. However, a nuanced understanding of the available alternatives is crucial for the strategic design of synthetic routes. By carefully considering the electronic and steric effects of substituents on the aryl ring, the nature of the ester group, and the choice of electron-withdrawing groups, researchers can expand their synthetic toolbox. This allows for the targeted synthesis of novel heterocyclic compounds with tailored properties for applications in medicinal chemistry and materials science. The continued development of novel multicomponent reactions, coupled with a deeper understanding of the structure-reactivity relationships of these fundamental building blocks, will undoubtedly pave the way for the discovery of next-generation therapeutics and functional materials.

References

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Safety Operating Guide

Proper Disposal of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, Ethyl 2-(3-chlorophenyl)-2-cyanoacetate represents a compound class—cyanoacetates—that, while synthetically versatile, requires meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental stewardship.

Hazard Assessment and Chemical Profile

A foundational understanding of the hazards associated with this compound is paramount before any handling or disposal operations commence. This compound possesses a trifecta of functional groups that dictate its hazard profile: a halogenated aromatic ring, a nitrile group, and an ester.

Key Hazards:

  • Toxicity: Like many nitriles, this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Upon metabolic breakdown or under acidic conditions, it can potentially release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[3][4]

  • Irritation: It is a known irritant to the eyes, skin, and respiratory system.[1][5][6] Some sources also classify it as a lachrymator, a substance that causes tearing.

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have long-term adverse effects if not disposed of correctly.[1][7]

Chemical and Physical Properties Summary
PropertyValueSource
Molecular FormulaC₁₁H₁₀ClNO₂-
Molecular Weight223.66 g/mol -
Boiling Point208 - 210 °C[6]
Flash Point110 °C[6]
HazardsHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6][8]

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is directly linked to the chemical's properties and potential routes of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[6][9] Always inspect gloves for tears or punctures before use and wash them before removal.[10]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[9] If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[11]

  • Body Protection: A lab coat must be worn to protect the skin and clothing from contamination.[9][11]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][12][13]

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[14] this compound waste must be collected in dedicated, clearly labeled containers.

Waste Stream Classification:

This compound falls into two primary waste categories:

  • Halogenated Organic Waste: Due to the presence of the chlorophenyl group.[15][16]

  • Cyanide-Containing Waste: Due to the cyano- group.[12][17]

Therefore, the waste stream should be labeled as "Hazardous Waste: Halogenated Organic, Cyanide-Containing."

Collection Protocol:
  • Container Selection: Use a designated, leak-proof container with a secure screw-top cap that is compatible with the chemical.[7][16]

  • Labeling: Label the container with the full chemical name and the words "Hazardous Waste" before adding any waste.[16][18]

  • Segregation:

    • DO NOT mix this waste with non-halogenated solvents.[7][18] This is crucial because the disposal methods for halogenated and non-halogenated wastes differ significantly, with halogenated waste incineration being more complex and costly.[7]

    • DO NOT mix with acidic waste. Contact with acids can liberate highly toxic and flammable hydrogen cyanide gas.[3][4]

    • Collect solid waste (contaminated gloves, weighing paper, etc.) separately from liquid waste in clearly marked containers.[12][13]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a ventilated cabinet and away from incompatible materials like acids.[3][17]

Spill Management and Decontamination

Accidents can happen, and a well-defined spill response plan is essential.

Spill Response Protocol:
  • Immediate Action: Evacuate the immediate area if the spill is large or if you feel unwell. Alert colleagues and your laboratory supervisor.

  • Small Spills (inside a fume hood):

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[3][5]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container for solids.[3][13]

  • Decontamination:

    • Wipe the spill area first with a pH 10 buffer solution.[12]

    • Follow this with a freshly prepared 10% bleach solution.[12] Caution: Use bleach with care, as it is a strong oxidizing agent.

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous solid waste.[12][13]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and call your institution's emergency response team (e.g., Environmental Health & Safety).[12]

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and temporary storage of the waste.

Step-by-Step Disposal Workflow:
  • Accumulation: Collect the segregated waste in the appropriately labeled containers as described in Section 3.

  • Container Management: Keep waste containers closed at all times except when adding waste.[16] Do not overfill containers.

  • Request Pickup: Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[12][13]

  • Documentation: Ensure all paperwork, including hazardous waste tags or manifests, is completed accurately, listing all chemical constituents and their approximate concentrations.

Disposal Logic Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generate Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Fume Hood PPE->FumeHood WasteContainer Select Labeled, Compatible Waste Container FumeHood->WasteContainer Segregate Is waste solid or liquid? WasteContainer->Segregate LiquidWaste Collect in 'Halogenated Organic, Cyanide-Containing Liquid' Container Segregate->LiquidWaste Liquid SolidWaste Collect in 'Halogenated Organic, Cyanide-Containing Solid' Container Segregate->SolidWaste Solid Seal Securely Seal Container LiquidWaste->Seal SolidWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Request Request Waste Pickup from EH&S Store->Request End End: Professional Disposal Request->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, research professionals can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible chemical stewardship. Always consult your institution-specific chemical hygiene plan and safety data sheets for the most current information.

References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the laboratory handling of Ethyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS No. 92847-34-2). As a substituted cyanoacetate ester, this compound requires careful management to mitigate health risks. This document is designed for research scientists and drug development professionals, offering a framework built on established safety principles and a risk-assessment-based approach to personal protection.

Hazard Assessment: A Data-Driven Approach

While specific comprehensive safety data for this compound is limited, a robust safety protocol can be established by analyzing its structural components: the ethyl cyanoacetate backbone and the chlorinated phenyl group.

The parent compound, ethyl cyanoacetate, is well-characterized. It is classified under the Globally Harmonized System (GHS) as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause serious eye, skin, and respiratory irritation[1][2][3][4][5]. The presence of the cyano group suggests that utmost caution is necessary, as release of hydrogen cyanide is a potential hazard with cyanogen compounds under certain conditions. The chlorophenyl group classifies this molecule as a halogenated organic compound , which has specific implications for waste disposal[6][7].

Therefore, we will operate under the following hazard assessment:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Primary Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled[1][2][4].

    • Causes serious eye irritation[3][5].

    • Causes skin irritation[3][5].

    • May cause respiratory irritation[3][5].

This assessment mandates the use of specific Personal Protective Equipment (PPE) as a primary barrier to exposure.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the foundation of safety. All handling of this compound, including weighing and solution preparation, must occur within a fume hood to prevent inhalation of vapors or aerosols[6]. The following PPE is mandatory and must be donned before entering the handling area.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant)Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[1]
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil or 0.1 mm)Prevents skin contact, a primary route of exposure leading to irritation and potential systemic harm[1][4]. Gloves must be changed immediately upon known or suspected contact.
Body Protection Flame-resistant laboratory coat, fully buttonedProtects skin and personal clothing from contamination[6].
Footwear Closed-toe, liquid-resistant shoesPrevents exposure from spills.

Operational Plan: From Preparation to Disposal

Safe handling is a systematic process. The following workflow is designed to minimize risk at every stage of a typical laboratory procedure involving this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials & Glassware A->B C 3. Don Full PPE (Goggles, Coat, Gloves) B->C D 4. Weigh Compound Carefully C->D Enter Hood E 5. Prepare Solution D->E F 6. Seal Primary Container E->F G 7. Decontaminate Surfaces & Glassware F->G Exit Hood H 8. Dispose of Waste in 'Halogenated Organics' Container G->H I 9. Doff PPE in Correct Order (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed[1].

    • Prepare and label a designated "Halogenated Organic Waste" container before starting work[8][9].

  • Donning PPE:

    • Put on your laboratory coat and ensure it is fully buttoned.

    • Put on your chemical safety goggles.

    • Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound (inside the fume hood):

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of balances.

    • If transferring the solid, use a spatula and tap gently to avoid creating airborne dust.

    • When adding solvents, pour slowly down the side of the flask to avoid splashing.

    • Keep all containers sealed when not in immediate use.

  • Waste Disposal:

    • Contaminated Solids: Any disposable items that come into direct contact with the compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in the sealed "Halogenated Organic Waste" container.

    • Liquid Waste: All solutions containing this compound must be collected in the designated "Halogenated Organic Waste" container[6][7]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[8].

    • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages[8][9].

  • Decontamination and Doffing PPE:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Place the used paper towels in the halogenated waste stream.

    • To doff PPE, first remove your gloves, turning them inside out as you pull them off. Dispose of them in the appropriate waste container.

    • Remove your lab coat.

    • Remove your safety goggles as the final step.

    • Wash your hands thoroughly with soap and water[10].

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of running water for at least 15 minutes[11][12]. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[3][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][3].

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Collect the material into the sealed halogenated waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department[8][11].

By adhering to this comprehensive safety plan, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.